Ethyl 4-methylenecyclohexanecarboxylate
Description
Properties
IUPAC Name |
ethyl 4-methylidenecyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVGFWIRQAUWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569137 | |
| Record name | Ethyl 4-methylidenecyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145576-28-9 | |
| Record name | Ethyl 4-methylidenecyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-methylenecyclohexanecarboxylate
This guide provides a comprehensive overview of a robust synthetic route to Ethyl 4-methylenecyclohexanecarboxylate, a valuable building block in medicinal chemistry and materials science. The primary methodology detailed is the Wittig olefination of a commercially available precursor, Ethyl 4-oxocyclohexanecarboxylate. This document is intended for researchers and professionals in the fields of organic synthesis and drug development, offering not only procedural steps but also the underlying chemical principles and mechanistic insights.
Synthetic Strategy: A Retrosynthetic Analysis
The target molecule, this compound, can be efficiently synthesized by forming the exocyclic double bond. A retrosynthetic analysis points to the Wittig reaction as an ideal approach, disconnecting the carbon-carbon double bond to reveal a carbonyl precursor and a phosphorus ylide. This strategy is outlined below:
Caption: Retrosynthetic analysis for this compound.
The Precursor: Ethyl 4-oxocyclohexanecarboxylate
The starting material for this synthesis is Ethyl 4-oxocyclohexanecarboxylate. It is a commercially available compound that can be procured from various chemical suppliers.[1][2] For laboratories preferring to synthesize this precursor in-house, a common method is the Dieckmann condensation of a 1,7-diester, such as diethyl heptanedioate, followed by alkylation and other modifications if necessary.[3][4][5] The Dieckmann condensation is a reliable intramolecular reaction for forming cyclic β-keto esters.[4][5][6]
Table 1: Properties of Ethyl 4-oxocyclohexanecarboxylate
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Clear colorless to yellow liquid |
| Boiling Point | 150-152 °C / 40 mmHg |
| Density | 1.068 g/mL at 25 °C |
Preparation of the Wittig Reagent: Methyltriphenylphosphonium Bromide
The key reagent for the olefination is the phosphorus ylide, which is generated in situ from its corresponding phosphonium salt. Methyltriphenylphosphonium bromide is the precursor for the required methylenetriphenylphosphorane.
Synthesis of Methyltriphenylphosphonium Bromide
This phosphonium salt is prepared via a nucleophilic substitution reaction between triphenylphosphine and methyl bromide.[7]
Reaction: Ph₃P + CH₃Br → [Ph₃PCH₃]⁺Br⁻
Experimental Protocol: Synthesis of Methyltriphenylphosphonium Bromide
-
Setup: In a pressure bottle, dissolve triphenylphosphine (0.21 mol) in dry benzene (45 mL).
-
Addition of Methyl Bromide: Cool the bottle in an ice-salt bath and add condensed methyl bromide (0.29 mol).
-
Reaction: Seal the bottle and allow it to stand at room temperature for 2 days.
-
Isolation: The product, methyltriphenylphosphonium bromide, will precipitate as a white solid. Collect the solid by filtration, wash with hot benzene, and dry under vacuum.
The Core Synthesis: Wittig Olefination
The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the carbonyl compound.
Mechanism of the Wittig Reaction
The mechanism involves two main stages:
-
Ylide Formation: A strong base, such as n-butyllithium (n-BuLi), is used to deprotonate the methyltriphenylphosphonium bromide, forming the nucleophilic ylide, methylenetriphenylphosphorane.
-
Reaction with Ketone: The ylide attacks the electrophilic carbonyl carbon of Ethyl 4-oxocyclohexanecarboxylate. This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide.
Caption: Mechanism of the Wittig reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Preparation of the Ylide:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (0.10 mol).
-
Add anhydrous tetrahydrofuran (THF, 200 mL) and stir to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes (0.10 mol) dropwise. The formation of the ylide is indicated by a color change to deep yellow or orange.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with the Ketone:
-
In a separate flask, dissolve Ethyl 4-oxocyclohexanecarboxylate (0.09 mol) in anhydrous THF (50 mL).
-
Add the ketone solution to the ylide solution at 0 °C via a cannula or dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization of this compound
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | δ ~4.7 ppm (s, 2H, C=CH₂), δ ~4.1 ppm (q, 2H, -OCH₂CH₃), δ ~2.3-2.5 ppm (m, 1H, -CH(C=O)-), δ ~1.9-2.2 ppm (m, 4H, cyclohexane-CH₂), δ ~1.5-1.8 ppm (m, 4H, cyclohexane-CH₂), δ ~1.2 ppm (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ ~175 ppm (C=O, ester), δ ~148 ppm (C=CH₂), δ ~109 ppm (=CH₂), δ ~60 ppm (-OCH₂-), δ ~40-45 ppm (-CH(C=O)-), δ ~30-35 ppm (cyclohexane-CH₂), δ ~14 ppm (-CH₃) |
| IR (cm⁻¹) | ~3070 (C-H stretch, sp²), ~2930, 2860 (C-H stretch, sp³), ~1735 (C=O stretch, ester), ~1650 (C=C stretch, alkene), ~1180 (C-O stretch) |
| MS (m/z) | M⁺ at 182.13, characteristic fragments at 153 ([M-C₂H₅]⁺), 137 ([M-OC₂H₅]⁺), 109 ([M-COOC₂H₅]⁺) |
Conclusion
The synthesis of this compound can be reliably achieved through a Wittig reaction, a cornerstone of modern organic synthesis. This guide provides a detailed, scientifically grounded framework for its preparation, from the synthesis of the necessary Wittig reagent to the final olefination reaction and characterization of the product. The provided protocols and mechanistic insights are intended to empower researchers to successfully synthesize this and similar molecules for their research endeavors.
References
- 1. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. synarchive.com [synarchive.com]
- 7. Ethyl 4-methyl-2-oxocyclohexanecarboxylate | C10H16O3 | CID 98162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Wittig reaction for Ethyl 4-methylenecyclohexanecarboxylate synthesis
An In-Depth Technical Guide to the Synthesis of Ethyl 4-methylenecyclohexanecarboxylate via the Wittig Reaction
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound from ethyl 4-oxocyclohexanecarboxylate. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, ensuring both methodological robustness and a deeper understanding of the core chemistry. The protocol is structured to be self-validating, with an emphasis on the principles that ensure a high-yield, high-purity outcome.
Foundational Principles: The Wittig Reaction
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2][3] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, its primary strategic advantage is the unambiguous placement of the carbon-carbon double bond, a level of control that alternative methods like alcohol dehydration often fail to provide.[1][4][5] In the synthesis of this compound, the Wittig reaction offers a superior method for installing an exocyclic methylene group, avoiding the formation of more stable, endocyclic alkene isomers that would likely result from other elimination pathways.[4][6]
The reaction proceeds through the interaction of a carbonyl compound with a phosphorus ylide (also known as a phosphorane).[7] The thermodynamic driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which ensures the reaction is essentially irreversible.[5][8]
The Reaction Mechanism
The synthesis is achieved in two primary stages: the formation of the phosphorus ylide, followed by its reaction with the ketone.
-
Ylide Formation : The process begins with the deprotonation of an alkyltriphenylphosphonium salt using a strong base. For the synthesis of a terminal alkene, methyltriphenylphosphonium bromide is the salt of choice. The hydrogens on the carbon adjacent to the positively charged phosphorus are acidic enough to be removed by a potent base like n-butyllithium (n-BuLi), yielding the nucleophilic ylide, methylenetriphenylphosphorane.[4][9]
-
Olefination : The ylide's nucleophilic carbon attacks the electrophilic carbonyl carbon of ethyl 4-oxocyclohexanecarboxylate. This is believed to proceed via a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate known as an oxaphosphetane.[2][3][5][10] This strained intermediate rapidly and irreversibly decomposes, breaking the carbon-phosphorus and carbon-oxygen single bonds to form a new carbon-carbon double bond (the desired alkene) and a phosphorus-oxygen double bond (triphenylphosphine oxide).[4][8]
Caption: Figure 1: Wittig Reaction Mechanism
Experimental Design & Protocols
Success in this synthesis hinges on the rigorous exclusion of atmospheric moisture and oxygen, as both the strong base (n-BuLi) and the resulting phosphorus ylide are highly reactive and sensitive.
Reagent & Product Overview
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | Solid |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Solution |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | Liquid |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Liquid |
| Product: this compound | C₁₀H₁₆O₂ | 168.23 | Liquid |
Detailed Synthesis Workflow
The following protocol is divided into three critical stages: in-situ preparation of the Wittig reagent, the olefination reaction, and finally, product workup and purification.
Caption: Figure 2: Experimental Workflow
Protocol Part 1: Preparation of Methylenetriphenylphosphorane (Wittig Reagent)
-
Causality : This stage must be performed under strictly anhydrous and inert conditions. n-Butyllithium is a powerful base that reacts violently with water, and the ylide product is also moisture-sensitive. An inert atmosphere (argon or nitrogen) prevents degradation by atmospheric oxygen and moisture.[1]
-
Setup : Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. The glassware must be thoroughly dried beforehand (e.g., oven-dried or flame-dried under vacuum).
-
Reagents : Add methyltriphenylphosphonium bromide (1.1 equivalents) to the flask.
-
Solvent : Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.
-
Cooling : Cool the suspension to 0 °C in an ice-water bath with continuous stirring. This is critical to control the exothermic nature of the deprotonation reaction.
-
Deprotonation : Slowly add n-butyllithium solution (1.0 equivalent, typically 1.6 M or 2.5 M in hexanes) dropwise to the suspension via syringe over 15-20 minutes.
-
Ylide Formation : A distinct color change to a deep yellow or orange-red signifies the formation of the ylide.[1] After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir for an additional hour at room temperature to ensure complete formation of the reagent.
Protocol Part 2: Wittig Reaction with Ethyl 4-oxocyclohexanecarboxylate
-
Causality : The ketone is added slowly at a reduced temperature to manage the reaction's exothermicity and prevent potential side reactions. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid unnecessary degradation of the product over extended reaction times.
-
Substrate Preparation : In a separate, dry flask under an inert atmosphere, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Addition : Cool the freshly prepared ylide solution back to 0 °C. Slowly add the ketone solution to the ylide via a cannula or syringe.
-
Reaction : Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitoring : Stir the reaction for 12-24 hours. Monitor the consumption of the starting material by TLC, using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
Protocol Part 3: Workup and Purification
-
Causality : The primary challenge in a Wittig workup is the separation of the desired alkene from the stoichiometric byproduct, triphenylphosphine oxide. While some of the oxide may precipitate, a significant amount remains in solution. Silica gel column chromatography is the definitive method for isolating the non-polar alkene product from the more polar phosphine oxide.[1]
-
Quenching : Upon reaction completion (as determined by TLC), cool the flask in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[1]
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[1]
-
Washing : Combine the organic layers and wash once with water, followed by one wash with brine to aid in the removal of residual water.[1]
-
Drying & Concentration : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.[1]
-
Purification : Purify the crude residue by silica gel column chromatography. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration), to effectively separate the alkene from the triphenylphosphine oxide.
-
Final Product : Collect the relevant fractions, confirm purity by TLC, and concentrate under reduced pressure to obtain pure this compound as a liquid.
Product Characterization
The identity and purity of the final product should be confirmed using standard spectroscopic techniques.
| Spectroscopic Data (Expected) | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.65 (s, 2H, =CH₂), δ 4.12 (q, 2H, -OCH₂CH₃), δ 2.5-1.8 (m, 9H, cyclohexyl protons), δ 1.25 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~175 (-C=O), δ ~148 (=C(CH₂)₂), δ ~108 (=CH₂), δ ~60 (-OCH₂-), δ ~40-25 (cyclohexyl carbons), δ ~14 (-CH₃) |
| IR (neat, cm⁻¹) | ~3075 (=C-H stretch), ~2930 (C-H stretch), ~1730 (C=O ester stretch), ~1650 (C=C stretch), ~890 (=CH₂ out-of-plane bend) |
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. chegg.com [chegg.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
Ethyl 4-oxocyclohexanecarboxylate: A Keystone Precursor for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Ethyl 4-oxocyclohexanecarboxylate, a seemingly simple bifunctional molecule, has emerged as a cornerstone precursor for the construction of a diverse array of complex molecular architectures.[1][2][3] Its rigid cyclohexanone framework, coupled with the readily transformable ethyl ester, provides a versatile platform for introducing molecular complexity and chirality. This guide aims to provide an in-depth technical overview of Ethyl 4-oxocyclohexanecarboxylate, from its fundamental properties to its application in the synthesis of high-value compounds, supported by field-proven insights and detailed protocols.
Physicochemical Properties and Handling
Ethyl 4-oxocyclohexanecarboxylate is a colorless to pale yellow liquid with a faint ester-like odor.[1] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, acetone, and ether.[1] A comprehensive summary of its physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of Ethyl 4-oxocyclohexanecarboxylate
| Property | Value | Source |
| CAS Number | 17159-79-4 | [4] |
| Molecular Formula | C₉H₁₄O₃ | [4] |
| Molecular Weight | 170.21 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 150-152 °C at 40 mmHg | [5] |
| Density | 1.068 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.461 | [5] |
| Flash Point | >110 °C | [6] |
From a safety perspective, Ethyl 4-oxocyclohexanecarboxylate is considered to have low acute toxicity; however, it can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Synthesis of Ethyl 4-oxocyclohexanecarboxylate
The most common laboratory and industrial synthesis of Ethyl 4-oxocyclohexanecarboxylate involves the oxidation of ethyl cyclohexanecarboxylate.[1] Another route is the esterification of 4-oxocyclohexanecarboxylic acid.[7]
Protocol 1: Synthesis via Esterification of 4-Oxocyclohexanecarboxylic Acid
This protocol describes a straightforward and high-yielding synthesis of Ethyl 4-oxocyclohexanecarboxylate from its corresponding carboxylic acid.
Reaction Scheme:
Caption: Esterification of 4-Oxocyclohexanecarboxylic acid.
Step-by-Step Methodology:
-
To a solution of 4-oxocyclohexane-1-carboxylic acid (1.0 g, 6.41 mmol) in ethanol (10 mL), add thionyl chloride (0.56 mL, 7.69 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the volatiles under reduced pressure.
-
Dissolve the crude material in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Ethyl 4-oxocyclohexanecarboxylate. This method typically affords the product in high yield (around 84%).
The Versatility of Ethyl 4-oxocyclohexanecarboxylate in Synthesis
The synthetic utility of Ethyl 4-oxocyclohexanecarboxylate stems from the orthogonal reactivity of its ketone and ester functionalities. This allows for a stepwise and controlled elaboration of the molecule, making it a valuable building block in medicinal chemistry and natural product synthesis.[2][8]
Key Transformations and Applications
The following sections detail key reactions and provide illustrative protocols for the transformation of Ethyl 4-oxocyclohexanecarboxylate into valuable intermediates and final products.
Reductive amination of the ketone moiety is a powerful tool for introducing nitrogen-containing functional groups, which are prevalent in a vast number of pharmaceuticals.
Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
Application Example: Synthesis of Tranexamic Acid
Tranexamic acid, an important antifibrinolytic agent, can be synthesized from Ethyl 4-oxocyclohexanecarboxylate. The synthesis involves the formation of a cyanohydrin, followed by dehydration, saponification, and finally, reductive amination and hydrogenation.[9]
Synthetic Pathway to Tranexamic Acid:
Caption: Synthesis of Tranexamic Acid from Ethyl 4-oxocyclohexanecarboxylate.
Protocol 2: Synthesis of Tranexamic Acid Intermediate
This protocol outlines the initial steps in the synthesis of Tranexamic acid from Ethyl 4-oxocyclohexanecarboxylate.
Step-by-Step Methodology:
-
Cyanohydrin Formation: Convert Ethyl 4-oxocyclohexanecarboxylate to its cyanohydrin by reacting it with sodium cyanide.[9]
-
Dehydration: Dehydrate the resulting cyanohydrin using phosphorus oxychloride in pyridine to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.[9]
-
Saponification: Saponify the ester using methanolic potassium hydroxide to obtain 4-cyanocyclohex-3-ene-1-carboxylic acid.[9]
-
Reductive Amination and Hydrogenation: Subject the carboxylic acid to reductive amination with methanolic ammonium hydroxide over a Raney nickel catalyst, followed by catalytic hydrogenation over palladium on carbon to yield a mixture of cis and trans isomers of 4-aminomethylcyclohexane-1-carboxylic acid.[9]
-
Isolation: The final pure tranexamic acid (trans-isomer) is obtained through recrystallization.[9]
The Wittig reaction provides a reliable method for converting the ketone functionality into an exocyclic double bond, a common motif in natural products and bioactive molecules.
Protocol 3: General Procedure for Wittig Reaction
This protocol provides a general guideline for performing a Wittig reaction on a cyclohexanone derivative.
Step-by-Step Methodology:
-
Ylide Preparation: Prepare the phosphorus ylide by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at 0 °C.
-
Reaction with Ketone: Add a solution of Ethyl 4-oxocyclohexanecarboxylate in anhydrous THF to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
The Grignard reaction allows for the formation of new carbon-carbon bonds at the carbonyl carbon, leading to the synthesis of tertiary alcohols. The ester group can also react with an excess of the Grignard reagent.
Reaction Selectivity with Grignard Reagents:
Caption: Grignard reaction pathways.
Protocol 4: Selective Grignard Addition to the Ketone
This protocol details the selective addition of a Grignard reagent to the more reactive ketone functionality.
Step-by-Step Methodology:
-
Dissolve Ethyl 4-oxocyclohexanecarboxylate in an anhydrous ether (e.g., diethyl ether or THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of the Grignard reagent (e.g., methylmagnesium bromide) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in the Synthesis of Key Pharmaceutical Targets
The versatility of Ethyl 4-oxocyclohexanecarboxylate has been leveraged in the synthesis of several important pharmaceutical agents.
-
Dopamine Agonists: This precursor is employed in the synthesis of various dopamine agonists, which are crucial in the treatment of neurological disorders such as Parkinson's disease.[10] The synthesis often involves the transformation of the ketone and ester functionalities to introduce the necessary pharmacophoric elements.
-
Tetracyclic Diterpenes: The rigid cyclohexane framework of Ethyl 4-oxocyclohexanecarboxylate serves as a valuable starting point for the construction of the complex polycyclic skeletons of tetracyclic diterpenes, a class of natural products with diverse biological activities.[10]
Conclusion: A Versatile and Indispensable Synthetic Tool
Ethyl 4-oxocyclohexanecarboxylate stands out as a highly valuable and versatile precursor in the field of organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a multitude of complex and biologically relevant molecules. The strategic application of this building block can significantly streamline synthetic routes, enabling the efficient production of pharmaceuticals and other high-value chemical entities. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this indispensable synthetic tool.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic applications of Ethyl 4-oxocyclohexanecarboxylate_Chemicalbook [chemicalbook.com]
- 4. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]
- 6. Ethyl 4-oxocyclohexanecarboxylate 97 17159-79-4 [sigmaaldrich.com]
- 7. Ethyl 4-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selling Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 99% In stock suppliers|Tocopharm [tocopharm.com]
spectroscopic data of Ethyl 4-methylenecyclohexanecarboxylate
An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 4-methylenecyclohexanecarboxylate
This technical guide offers a comprehensive analysis of the spectroscopic characteristics of this compound. In the absence of readily available, published experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile grounded in first principles of spectroscopy and comparative data from analogous chemical structures. This guide is intended for researchers, scientists, and professionals in drug development, providing the foundational data necessary for substance identification, structural elucidation, and quality control.
Molecular Structure and Spectroscopic Overview
This compound (C₁₀H₁₆O₂, Molar Mass: 168.23 g/mol ) is a cyclic ester featuring a cyclohexane ring with two key functional groups: an ethyl ester and an exocyclic methylene group.[1] These features dictate its unique spectroscopic fingerprint.
The structural attributes that are central to our spectroscopic analysis are:
-
The Ethyl Ester Group (-COOCH₂CH₃): This group will produce characteristic signals in all spectroscopic methods, notably a strong carbonyl (C=O) stretch in the IR spectrum and distinct quartet and triplet signals in the ¹H NMR spectrum.
-
The Exocyclic Methylene Group (=CH₂): The olefinic protons and carbons of this group will appear in specific regions of the NMR spectra, and the C=C bond will show a characteristic IR absorption.
-
The Cyclohexane Ring: The aliphatic protons and carbons of the ring will generate a series of complex signals in the NMR spectra, with their chemical shifts influenced by the neighboring functional groups.
Below is the chemical structure with atom numbering for reference in the subsequent NMR analysis.
Caption: Molecular structure of this compound with key carbons numbered.
Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (see Figure 1) | Rationale |
|---|---|---|---|---|
| ~4.70 | Singlet (s) | 2H | =CH₂ (C11) | Olefinic protons are significantly deshielded and appear as a singlet due to the absence of adjacent protons. |
| ~4.12 | Quartet (q) | 2H | -O-CH₂-CH₃ (C9) | Protons on the carbon adjacent to the ester oxygen are deshielded. The signal is split into a quartet by the three neighboring methyl protons. |
| ~2.30 | Multiplet (m) | 1H | -CH-(C=O) (C1) | The proton on the carbon bearing the ester group is deshielded by the carbonyl. |
| ~2.20 - 2.00 | Multiplet (m) | 4H | Cyclohexane -CH₂- (C3, C5) | Protons adjacent to the sp² carbon (C4) are slightly deshielded. |
| ~1.90 - 1.70 | Multiplet (m) | 4H | Cyclohexane -CH₂- (C2, C6) | Aliphatic protons on the cyclohexane ring. |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ (C10) | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |
Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment (see Figure 1) | Rationale |
|---|---|---|
| ~175 | C=O (Ester, C7) | The carbonyl carbon of the ester is highly deshielded and appears at a characteristic downfield shift. |
| ~148 | =C< (Cyclohexane, C4) | The quaternary sp² carbon of the double bond. |
| ~109 | =CH₂ (Methylene, C11) | The sp² carbon of the exocyclic methylene group. |
| ~60.5 | -O-CH₂-CH₃ (C9) | The carbon of the ethyl group attached to the ester oxygen. |
| ~45 | -CH-(C=O) (C1) | The methine carbon alpha to the ester carbonyl. |
| ~35 | Cyclohexane -CH₂- (C3, C5) | Carbons adjacent to the sp² carbon (C4). |
| ~28 | Cyclohexane -CH₂- (C2, C6) | Aliphatic carbons on the cyclohexane ring. |
| ~14.3 | -O-CH₂-CH₃ (C10) | The terminal methyl carbon of the ethyl group. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Rationale |
|---|---|---|
| ~3075 | C-H stretch (sp²) | Characteristic C-H stretching for the olefinic protons of the =CH₂ group. |
| ~2930, 2860 | C-H stretch (sp³) | C-H stretching vibrations from the ethyl group and the cyclohexane ring.[2] |
| ~1735 | C=O stretch (Ester) | A strong and sharp absorption band characteristic of the carbonyl group in a saturated ester.[2] |
| ~1650 | C=C stretch | Absorption due to the carbon-carbon double bond of the methylene group. |
| ~1170 | C-O stretch | Strong C-O single bond stretching vibration of the ester group.[2] |
| ~890 | =C-H bend | Out-of-plane bending (wag) for the =CH₂ group, which is characteristic of a disubstituted alkene. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used.
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 168, corresponding to the molecular weight of the compound [C₁₀H₁₆O₂]⁺.[1]
-
Key Fragmentation Patterns: The structure is expected to undergo characteristic fragmentation pathways for esters and cyclic alkanes.
Table 4: Predicted Key Fragments in Mass Spectrometry
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 140 | [M - C₂H₄]⁺ | Loss of ethene via a McLafferty-type rearrangement is possible, though less common for ethyl esters. |
| 123 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical is a common fragmentation pathway for ethyl esters. |
| 95 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group, resulting in a methylenecyclohexyl cation. |
| 81 | [C₆H₉]⁺ | A common fragment for cyclohexene derivatives, likely resulting from retro-Diels-Alder or other ring fragmentations. |
| 45 | [OCH₂CH₃]⁺ | The ethoxy cation. |
| 29 | [CH₂CH₃]⁺ | The ethyl cation. |
Caption: Predicted fragmentation of the molecular ion in mass spectrometry.
Experimental Protocols for Spectroscopic Analysis
While the data presented is predictive, the following are generalized, field-proven methodologies for acquiring high-quality spectroscopic data for a liquid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).[2]
-
Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher.[3]
-
Data Acquisition (¹H NMR): A standard single-pulse experiment should be used. Typically, 16-64 scans are acquired to ensure a good signal-to-noise ratio.
-
Data Acquisition (¹³C NMR): A proton-decoupled pulse program is standard. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Caption: Generalized workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-650 cm⁻¹.[2]
-
Data Processing: The final spectrum is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.[2]
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is typically ionized by Electron Ionization (EI) at 70 eV.
-
Detection: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
-
Data Interpretation: The output is a mass spectrum that plots the relative abundance of ions against their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern aids in structural confirmation.[3]
References
Introduction: The Role of ¹H NMR in Structural Elucidation
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-methylenecyclohexanecarboxylate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy, offers a detailed interpretation of the molecule's spectral features, and presents standardized protocols for data acquisition and analysis. Our approach is grounded in established scientific principles to ensure technical accuracy and practical utility.
In the field of organic chemistry, the precise determination of a molecule's structure is paramount. ¹H NMR spectroscopy stands as one of the most powerful and widely used analytical techniques for this purpose.[1] It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships within a molecule.
This compound (C₁₀H₁₆O₂) is a valuable building block in organic synthesis.[2][3] Its cyclic structure, featuring an exocyclic double bond and an ethyl ester group, presents a rich and illustrative case for ¹H NMR analysis. This guide will dissect its spectrum to demonstrate how fundamental NMR principles are applied to confirm its complex structure.
Foundational Principles of ¹H NMR Spectroscopy
A comprehensive interpretation of a ¹H NMR spectrum relies on understanding four key parameters: chemical shift, integration, spin-spin coupling, and coupling constants.
-
Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is its chemical shift. It indicates the electronic environment of a proton. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it and causing its signal to appear at a higher ppm value (downfield).[1][4] Conversely, electron-donating groups "shield" the proton, shifting its signal to a lower ppm value (upfield). Tetramethylsilane (TMS) is the common reference standard, set at 0 ppm.[1]
-
Integration: The area under an NMR signal is proportional to the number of protons that generate the signal.[1][5] This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the magnetic fields of non-equivalent protons on adjacent atoms. This interaction, known as spin-spin coupling, splits a single peak into multiple lines (a multiplet).[5][6] The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons, resulting in a signal being split into 'n+1' peaks.[1][6]
-
Coupling Constant (J): The distance between the split peaks in a multiplet is the coupling constant, measured in Hertz (Hz).[6] J-values are independent of the spectrometer's magnetic field strength and provide critical information about the connectivity and stereochemical relationships between coupled protons.
Structural Analysis and Proton Environments
To predict and interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the this compound molecule. Due to the molecule's symmetry and functional groups, we can distinguish several sets of chemically non-equivalent protons, as labeled in the structure below.
Caption: Molecular structure with non-equivalent protons labeled.
Predicted ¹H NMR Spectrum and Signal Assignments
Based on the structure, we can predict the characteristics of each signal in the ¹H NMR spectrum. The data is summarized in the table below, followed by a detailed explanation for each assignment.
| Proton Label | Proton Type | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling To |
| Hₘ | Ethyl (-CH₃) | 3H | ~ 1.25 | Triplet (t) | Hₖ |
| Hₖ | Ethyl (-O-CH₂-) | 2H | ~ 4.12 | Quartet (q) | Hₘ |
| Hₐ | Methine (-CH-COO) | 1H | ~ 2.3 - 2.5 | Multiplet (m) | Hₑ |
| Hₑ | Ring CH₂ (α to ester) | 4H | ~ 1.8 - 2.1 | Multiplet (m) | Hₐ, Hբ |
| Hբ | Ring CH₂ (α to =C) | 4H | ~ 2.2 - 2.4 | Multiplet (m) | Hₑ |
| Hₒ | Vinylic (=CH₂) | 2H | ~ 4.70 | Singlet (s) or narrow multiplet | - |
Detailed Signal Analysis
-
Ethyl Group Protons (Hₘ and Hₖ):
-
Hₘ (-CH₃): These three equivalent protons are on a carbon adjacent to a CH₂ group. According to the n+1 rule (n=2), their signal will be a triplet . Being part of a standard ethyl ester, their chemical shift is expected around 1.25 ppm .
-
Hₖ (-OCH₂-): These two protons are adjacent to an oxygen atom, which strongly deshields them, shifting their signal significantly downfield to approximately 4.12 ppm . They are coupled to the three Hₘ protons, resulting in a quartet (n=3, n+1=4).
-
-
Vinylic Protons (Hₒ):
-
The two protons of the exocyclic methylene group (=CH₂) are in the alkene region of the spectrum.[7] They are chemically equivalent and have no vicinal proton neighbors, so they are expected to appear as a sharp singlet at around 4.70 ppm . Long-range coupling to the Hբ protons might cause slight broadening of the peak.
-
-
Cyclohexane Ring Protons (Hₐ, Hₑ, Hբ):
-
The cyclohexane ring protons present a more complex scenario due to the chair conformation and the presence of axial and equatorial positions. This leads to overlapping signals, and they typically appear as complex multiplets .
-
Hₐ (Methine): This single proton is on the carbon attached to the electron-withdrawing ester group, causing a downfield shift relative to other ring protons. It is coupled to four neighboring Hₑ protons, leading to a complex multiplet, predicted in the 2.3 - 2.5 ppm range.
-
Hբ (Allylic): These four protons are on the carbons adjacent to the double bond (allylic position). This deshields them, placing their signal in the 2.2 - 2.4 ppm region. They will appear as a complex multiplet due to coupling with the Hₑ protons.
-
Hₑ (Methylene): These four protons are adjacent to both the Hₐ and Hբ positions. Their chemical environment is less deshielded than the other ring protons, so they are expected to appear further upfield as a complex multiplet in the 1.8 - 2.1 ppm range.
-
Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, adherence to a standardized protocol is essential.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃ at 7.26 ppm). This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for a standard ¹H spectrum).
-
Apply a standard 90° pulse sequence.
-
Acquire the Free Induction Decay (FID) signal over a sufficient number of scans (e.g., 8 or 16 scans) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier Transform to the averaged FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Integrate the signals to determine the relative areas under the peaks.
-
Caption: Standardized workflow for ¹H NMR spectroscopy.
A Systematic Approach to Spectral Interpretation
Interpreting a ¹H NMR spectrum is a logical process of piecing together structural fragments based on the available data.
Caption: Logical flow for ¹H NMR spectral interpretation.
-
Count the Signals: The spectrum of this compound should show 6 distinct signals, corresponding to the Hₘ, Hₖ, Hₐ, Hₑ, Hբ, and Hₒ proton sets.
-
Analyze Chemical Shifts: The downfield signals at ~4.70 ppm (Hₒ) and ~4.12 ppm (Hₖ) strongly suggest the presence of vinylic and ester (-OCH₂-) protons, respectively. The upfield triplet at ~1.25 ppm (Hₘ) is characteristic of an ethyl group's methyl protons. The remaining signals between 1.8 and 2.5 ppm are typical for protons on a cyclohexane ring.[7]
-
Measure Integrals: The relative integration ratios should be 3 (Hₘ) : 2 (Hₖ) : 1 (Hₐ) : 4 (Hₑ) : 4 (Hբ) : 2 (Hₒ). Verifying these ratios confirms the number of protons in each environment.
-
Analyze Splitting Patterns: The classic triplet-quartet pattern for Hₘ and Hₖ confirms the presence of an ethyl group. The singlet for Hₒ confirms the isolated =CH₂ group. The complex multiplets for Hₐ, Hₑ, and Hբ confirm the rigid, coupled system of the cyclohexane ring.
-
Assemble Fragments: By combining the identified fragments—an ethyl ester group, a cyclohexane ring, and an exocyclic methylene group—the full structure of this compound can be confidently assembled and verified.
Conclusion
The ¹H NMR spectrum of this compound serves as an excellent model for demonstrating the power of NMR spectroscopy in modern chemical analysis. Through a systematic evaluation of chemical shifts, signal integrations, and spin-spin coupling patterns, one can unambiguously confirm the molecule's intricate structure. The principles and protocols outlined in this guide provide a robust framework for researchers and scientists to apply when elucidating the structures of novel organic compounds, ensuring both accuracy and confidence in their results.
References
Introduction: The Role of ¹³C NMR in Structural Elucidation
An In-Depth Technical Guide to the ¹³C NMR Analysis of Ethyl 4-methylenecyclohexanecarboxylate
This guide provides a comprehensive analysis of this compound using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR for structural elucidation. The content herein moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, reflecting field-proven insights into experimental design and data interpretation.
This compound is a molecule of interest due to its substituted cyclohexane framework, a common motif in pharmacologically active compounds. Its structure presents several distinct carbon environments: an ester, an exocyclic double bond, and a saturated carbocyclic ring. ¹³C NMR spectroscopy is an exceptionally powerful tool for unambiguously confirming the carbon skeleton of such molecules.[1][2] Unlike ¹H NMR, where signal overlap can complicate analysis, ¹³C NMR spectra, particularly with proton decoupling, typically display a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons.[3]
This guide will detail the process of acquiring and interpreting the ¹³C NMR spectrum of the title compound, providing a robust framework for its structural verification.
Foundational Principles: Structure and Chemical Shift
The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, shifting its resonance to a higher frequency (downfield), while electron-donating groups cause shielding, resulting in an upfield shift.[4] In this compound, key structural features dictate the expected chemical shifts:
-
Ester Group: The carbonyl carbon (C=O) is significantly deshielded by the two adjacent oxygen atoms and will appear far downfield. The O-CH₂ carbon is also deshielded by the attached oxygen.
-
Exocyclic Double Bond: The sp² hybridized carbons of the methylene group (=CH₂) and the quaternary ring carbon (C=) will resonate in the characteristic alkene region (typically 100-150 ppm).[1]
-
Cyclohexane Ring: The sp³ hybridized carbons of the ring will appear in the aliphatic region. Their specific shifts are influenced by their proximity to the electron-withdrawing ester group and the π-system of the double bond, as well as their stereochemical relationship within the ring.[5][6]
The molecular structure with a proposed numbering system for the carbons is visualized below.
Figure 1: Structure of this compound with carbon numbering.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The following protocol describes the acquisition of a standard proton-decoupled ¹³C NMR spectrum, a fundamental experiment for structural analysis. The causality behind each step is explained to ensure a self-validating and robust methodology.
Step 1: Sample Preparation
-
Mass Determination: Accurately weigh 20-50 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm which can be used for spectral calibration.[7]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the detection region of the instrument's probe (typically 4-5 cm).
Step 2: Instrument Setup and Calibration (Bruker Example)
-
Insertion & Locking: Insert the sample into the spectrometer. The instrument's lock system will use the deuterium signal from the CDCl₃ to stabilize the magnetic field against drift, which is critical for long acquisition times common in ¹³C NMR.
-
Tuning and Matching: Execute an automatic tune and match procedure (e.g., atma on a Bruker system).[8] This step is crucial as it matches the impedance of the NMR probe to the transmitter and receiver for maximum signal transmission and sensitivity.
-
Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field (B₀) across the sample volume.[9] Good shimming is essential for achieving sharp, symmetrical peaks and high resolution.
Step 3: Data Acquisition
-
Experiment Selection: Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[9] This pulse program uses a 30° pulse angle, which allows for faster repetition rates compared to a 90° pulse, and includes broadband proton decoupling.
-
Acquisition Parameters:
-
Spectral Width (SW): Set to ~240-250 ppm to ensure all carbon signals, from aliphatic to carbonyl carbons, are captured.[10]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set a delay of 1-2 seconds.[9] This delay allows for partial relaxation of the carbon nuclei between pulses. While standard ¹³C spectra are not strictly quantitative, this delay helps in detecting quaternary carbons, which have longer relaxation times.[3]
-
-
Initiate Acquisition: Start the experiment by typing zg.[10]
Step 4: Data Processing
-
Fourier Transform: After acquisition, the Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform (efp).
-
Phase Correction: Manually or automatically correct the phase of the spectrum (apk) to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.
-
Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to its known chemical shift (~77.16 ppm).[8]
The following diagram illustrates the experimental workflow.
Figure 2: Experimental workflow for ¹³C NMR analysis.
Spectral Analysis and Data Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 8 distinct signals, as the plane of symmetry passing through C1 and C4 renders the pairs C2/C6 and C3/C5 chemically equivalent.
The predicted chemical shifts are summarized in the table below, followed by a detailed justification for each assignment.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C8 (C=O) | 174-176 | Carbonyl carbon of an ester, highly deshielded by two electronegative oxygen atoms.[4] |
| C4 (C=) | 145-150 | Quaternary sp² carbon of the exocyclic double bond. Less shielded than C7 as it is more substituted.[2] |
| C7 (=CH₂) | 105-110 | Terminal sp² carbon of the methylene group. Shielded relative to C4.[2] |
| C9 (O-CH₂) | 60-62 | Aliphatic carbon directly attached to the ester oxygen, causing significant deshielding.[11] |
| C1 (CH) | 40-45 | Methine carbon alpha to the electron-withdrawing ester group, causing moderate deshielding. |
| C3, C5 (CH₂) | 30-35 | Aliphatic carbons beta to the double bond and gamma to the ester group. |
| C2, C6 (CH₂) | 25-30 | Aliphatic carbons alpha to the ester-bearing carbon (C1) and allylic to the double bond.[7] |
| C10 (CH₃) | 14-15 | Terminal methyl carbon of the ethyl group, located in a typical high-field aliphatic region.[11] |
Justification of Assignments:
-
Downfield Region (δ > 100 ppm): This region contains the sp² and carbonyl carbons. The ester carbonyl (C8 ) is unambiguously the most downfield signal (~175 ppm).[4] The two alkene carbons, C4 and C7 , are next. The quaternary carbon C4 is expected around 145-150 ppm, while the terminal methylene carbon C7 will be significantly more shielded, appearing around 105-110 ppm.[2]
-
Midfield Region (δ 50-80 ppm): The only peak expected here is from C9 , the methylene carbon of the ethyl ester group. Its direct attachment to an oxygen atom shifts it downfield to ~60 ppm.[11]
-
Upfield (Aliphatic) Region (δ < 50 ppm): This region contains the remaining five sp³ carbons.
-
C1 , the methine carbon bearing the ester group, will be the most deshielded of the ring carbons due to the inductive effect of the carboxyl group, placing it around 40-45 ppm.
-
The remaining two sets of equivalent methylene carbons, C2/C6 and C3/C5 , will be closely spaced. The C3/C5 pair is slightly further from the ester group and is expected around 30-35 ppm. The C2/C6 pair is adjacent to C1 and also allylic to the double bond, placing it in a similar but distinct environment, predicted around 25-30 ppm.[7]
-
Finally, the terminal methyl carbon of the ethyl group, C10 , is the most shielded carbon in the molecule, appearing at a characteristic value of ~14 ppm.[11]
-
The diagram below correlates the molecular structure to the expected spectral regions.
Figure 3: Correlation of structural features to ¹³C NMR chemical shift regions.
Conclusion
The ¹³C NMR spectrum provides a definitive fingerprint for the carbon framework of this compound. Through a systematic analysis of chemical shifts based on established principles of substituent effects and hybridization, each carbon in the molecule can be confidently assigned. The combination of a carbonyl signal, two distinct sp² signals, an oxygen-bound sp³ signal, and four unique aliphatic signals confirms the proposed structure. This guide provides the necessary framework, from experimental execution to spectral interpretation, for researchers to confidently utilize ¹³C NMR for the structural verification of this and related substituted cyclohexanes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. sc.edu [sc.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- 9. benchchem.com [benchchem.com]
- 10. epfl.ch [epfl.ch]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Mass Spectrometry of Ethyl 4-methylenecyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical analysis of the mass spectrometry of Ethyl 4-methylenecyclohexanecarboxylate, a compound of interest in various chemical and pharmaceutical research domains. By delving into the principles of its fragmentation under electron ionization, this document serves as a valuable resource for structural elucidation, impurity profiling, and metabolic studies.
Introduction: The Significance of Mass Spectrometry in Structural Analysis
Mass spectrometry is an indispensable analytical technique that provides critical information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of drug development and chemical research, it is a cornerstone for confirming molecular identity, quantifying analytes, and identifying unknown substances. This guide will focus on the electron ionization mass spectrometry (EI-MS) of this compound, a technique that induces reproducible fragmentation patterns, offering a molecular fingerprint for the analyte.
This compound (C₁₀H₁₆O₂) has a molecular weight of 168.23 g/mol .[1][2] Its structure, featuring an ethyl ester and a methylenecyclohexane ring, presents a unique fragmentation puzzle that this guide will systematically unravel.
Predicted Electron Ionization (EI) Fragmentation Pathway
Upon electron impact, the molecule will lose an electron to form a molecular ion (M⁺•) at m/z 168. This molecular ion is often unstable and undergoes a series of fragmentation reactions to yield more stable charged fragments.
References
A Technical Guide to the Infrared Spectroscopy of Ethyl 4-Methylenecyclohexanecarboxylate
Abstract
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules.[1] This guide provides an in-depth analysis of Ethyl 4-methylenecyclohexanecarboxylate, a molecule featuring a key combination of ester and exocyclic alkene functional groups. We will explore the theoretical basis for its vibrational spectrum, present a robust experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) data, and conduct a detailed interpretation of the resulting spectrum. This document is intended for researchers and professionals in organic synthesis and drug development who rely on spectroscopic methods for routine structural verification and quality control.
Introduction: The Molecular Subject
This compound is a bifunctional organic compound of interest in synthetic chemistry. Its structure, comprising a cyclohexane ring substituted with both an ethyl ester and an exocyclic methylene group, presents a distinct set of vibrational modes. Infrared spectroscopy serves as a rapid and definitive method to confirm the presence and integrity of these crucial functional groups, making it a primary tool in the characterization of this and related molecules. The accuracy of an IR spectral analysis hinges on a foundational understanding of how specific bonds within the molecule interact with infrared radiation, leading to characteristic absorption bands.
Structural Features and Predicted Vibrational Modes
The primary utility of IR spectroscopy lies in its ability to identify functional groups, each of which has a characteristic absorption frequency. In this compound, we anticipate distinct signals from four key regions of the molecule.
Key Molecular Components for IR Analysis:
-
Ester Group (-COOEt): This group is defined by a strong carbonyl (C=O) bond and two carbon-oxygen (C-O) single bonds, all of which are IR active.
-
Exocyclic Methylene Group (=CH₂): The carbon-carbon double bond (C=C) and the associated sp²-hybridized C-H bonds provide highly diagnostic absorption bands.
-
Cyclohexane Ring (C₆H₁₀): The saturated ring structure will be evident from its sp³-hybridized C-H stretching and bending vibrations.
-
Ethyl Group (-CH₂CH₃): The terminal alkyl group contributes additional sp³ C-H stretching and bending modes.
The molecular structure and its key functional groups are illustrated below.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring the FTIR Spectrum
Obtaining a high-fidelity IR spectrum requires meticulous sample preparation and instrument setup. For a liquid sample like this compound, a transmission or Attenuated Total Reflectance (ATR) measurement is standard.[2] The following protocol outlines a reliable method using a modern FTIR spectrometer.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer, capable of scanning the mid-IR range (4000–400 cm⁻¹).
Sample Preparation (Neat Liquid Film):
-
Plate Selection: Use two polished infrared-transparent salt plates (e.g., NaCl or KBr). Ensure the plates are clean, dry, and free from scratches. Handle them only by the edges to avoid contamination.
-
Sample Application: Place a single drop of this compound onto the center of one plate.[3]
-
Film Formation: Gently place the second plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[3] The goal is to create a film thin enough to allow sufficient light transmission, avoiding saturated (flat-topped) absorption bands.
-
Mounting: Place the assembled plates into the spectrometer's sample holder.
Data Acquisition:
-
Background Scan: Before running the sample, a background spectrum must be acquired with no sample in the beam path. This critical step measures the ambient atmosphere (CO₂, H₂O) and instrument response, which is then subtracted from the sample spectrum.[1][4]
-
Instrument Parameters:
-
Sample Scan: Acquire the spectrum of the prepared sample.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Spectral Interpretation and Analysis
The resulting IR spectrum should be analyzed systematically by dividing it into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
Caption: General workflow for FTIR spectroscopic analysis.
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
This region contains the most diagnostic stretching vibrations.
-
C-H Stretching (3100 cm⁻¹ - 2850 cm⁻¹):
-
=C-H Stretch (sp²): A peak of medium intensity is expected just above 3000 cm⁻¹, typically around 3080-3050 cm⁻¹ .[6][7] This is a clear indicator of the hydrogen atoms on the exocyclic double bond.
-
-C-H Stretch (sp³): Multiple strong, sharp peaks will appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[7][8][9] These arise from the C-H bonds of the cyclohexane ring and the ethyl group.
-
-
C=O Carbonyl Stretching (1750 cm⁻¹ - 1735 cm⁻¹):
-
C=C Alkene Stretching (1680 cm⁻¹ - 1640 cm⁻¹):
-
The exocyclic C=C double bond will give rise to a medium-to-weak absorption band in the 1650 cm⁻¹ region.[9] Its intensity can be variable for non-conjugated alkenes.
-
Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)
This region contains a complex array of bending and stretching vibrations that are unique to the molecule as a whole.
-
C-H Bending (1470 cm⁻¹ - 1365 cm⁻¹):
-
C-O Ester Stretching (1300 cm⁻¹ - 1000 cm⁻¹):
-
Esters exhibit two characteristic C-O stretching bands. These strong absorptions are due to the C(=O)-O and the O-C₂H₅ bonds. Expect two distinct, strong bands in the 1300-1000 cm⁻¹ range.[11]
-
-
=C-H Bending (Out-of-Plane) (~900 cm⁻¹):
-
A strong and characteristic out-of-plane (OOP) bending vibration for the =CH₂ group is expected. This band, often found around 890 cm⁻¹ , is a highly reliable indicator for a disubstituted geminal alkene (an exocyclic methylene).
-
Summary of Key Absorption Bands
The expected IR absorption data for this compound is summarized below.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3070 | Medium | =C-H Stretch | Exocyclic Methylene (=CH₂) |
| 2950 - 2850 | Strong, Sharp | -C-H Stretch | Cyclohexane Ring & Ethyl Group (CH₂, CH₃) |
| 1740 | Very Strong, Sharp | C=O Stretch | Aliphatic Ester |
| ~1650 | Medium-Weak | C=C Stretch | Exocyclic Alkene |
| ~1450 | Medium | CH₂ Scissor Bend | Cyclohexane Ring & Ethyl Group |
| ~1375 | Medium | CH₃ Symmetric Bend | Ethyl Group |
| 1250 - 1050 | Strong (two bands) | C-O Stretch | Ester Linkage |
| ~890 | Strong, Sharp | =C-H OOP Bend | Exocyclic Methylene (=CH₂) |
Conclusion
The infrared spectrum of this compound provides a definitive fingerprint for its molecular structure. The presence of a strong carbonyl absorption around 1740 cm⁻¹, coupled with distinctive alkene signals (=C-H stretch above 3000 cm⁻¹ and a strong out-of-plane bend near 890 cm⁻¹), confirms the integrity of the core functional groups. The complex pattern of sp³ C-H and C-O stretches further corroborates the overall structure. This guide demonstrates that FTIR spectroscopy is a powerful, efficient, and reliable tool for the structural verification of multifunctional compounds in a research and development setting.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. jascoinc.com [jascoinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. agilent.com [agilent.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Physical Properties of Ethyl 4-methylenecyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known physical properties of Ethyl 4-methylenecyclohexanecarboxylate, a valuable intermediate in organic synthesis. The document is structured to deliver not just data, but also the scientific context and experimental methodologies crucial for its practical application in research and development. This guide is intended to be a living document, reflecting the best available knowledge and empowering researchers to confidently work with this compound.
Introduction
This compound (CAS No. 145576-28-9) is a cyclic ester with a reactive exocyclic double bond, making it a versatile building block in the synthesis of more complex molecular architectures.[1] Its unique structural features offer potential for diverse applications, including the development of novel therapeutic agents and advanced materials. A thorough understanding of its physical properties is paramount for its effective use, from reaction setup and purification to storage and handling. This guide aims to provide a detailed compilation of these properties, alongside the experimental protocols for their determination, ensuring both scientific rigor and practical utility.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in a chemical system. Herein, we present the core properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O₂ | [2] |
| Molecular Weight | 168.23 g/mol | [3] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 214.19 °C at 760 mmHg; 47 °C at 0.7 mmHg | [3][4] |
| Density | Data not available | |
| Refractive Index | Data not available |
Experimental Determination of Physical Properties
The following section details the standardized, self-validating protocols for determining the key physical properties of liquid organic compounds like this compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Boiling Point Determination (Thiele Tube Method)
The boiling point is a critical indicator of a liquid's volatility and purity.[5] The Thiele tube method is a microscale technique that offers accuracy with minimal sample usage.[6]
Methodology:
-
Sample Preparation: A small sample (approximately 0.5 mL) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the sample.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated at the side arm. The design of the tube ensures uniform heat distribution through convection.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream is observed, and then the heat source is removed.
-
Measurement: The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] This is the point where the vapor pressure of the sample equals the atmospheric pressure.
-
Validation: The process should be repeated to ensure reproducibility. The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from 760 mmHg.
Caption: Workflow for Boiling Point Determination.
Density Measurement (Pycnometer Method)
Density is a fundamental physical property that relates a substance's mass to its volume. The pycnometer method provides a highly accurate means of determining the density of a liquid.[7]
Methodology:
-
Pycnometer Preparation: A clean, dry pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube) is accurately weighed (m₁).
-
Filling with Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20 °C). The stopper is inserted, and any excess liquid emerging from the capillary is carefully wiped away. The filled pycnometer is then weighed (m₂).
-
Filling with Sample: The pycnometer is emptied, thoroughly dried, and filled with this compound at the same temperature. The filled pycnometer is weighed again (m₃).
-
Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_reference
-
Validation: The measurement is performed in triplicate to ensure accuracy and precision. The temperature must be kept constant throughout the experiment as density is temperature-dependent.
Caption: Workflow for Density Measurement.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property useful for identification and purity assessment.[8]
Methodology:
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The knob is turned to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Reading: The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.
-
Validation: The prism should be cleaned with a suitable solvent (e.g., ethanol) and dried before and after each measurement to prevent cross-contamination.[9]
References
- 1. This compound | 145576-28-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. americanelements.com [americanelements.com]
- 4. This compound | 145576-28-9 [sigmaaldrich.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. matmake.com [matmake.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to Ethyl 4-methylenecyclohexanecarboxylate: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the cyclohexane scaffold remains a privileged motif. Its conformational rigidity and three-dimensional character offer a powerful platform for the design of novel therapeutic agents that can effectively probe complex biological targets. Ethyl 4-methylenecyclohexanecarboxylate, a derivative of this important carbocycle, represents a versatile building block with significant potential for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic properties, and potential applications in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a cycloaliphatic ester characterized by a cyclohexane ring bearing an exocyclic methylene group at the 4-position and an ethyl carboxylate group.
| Property | Value | Reference |
| CAS Number | 145576-28-9 | [1](--INVALID-LINK--) |
| Molecular Formula | C10H16O2 | [1](--INVALID-LINK--) |
| Molecular Weight | 168.23 g/mol | [1](--INVALID-LINK--) |
| Boiling Point | 47°C at 0.7 mmHg | [1](--INVALID-LINK--) |
| Density | 0.96 ± 0.1 g/cm³ (Predicted) | [1](--INVALID-LINK--) |
| Appearance | Colorless to light yellow liquid | [1](--INVALID-LINK--) |
| Storage Temperature | 2-8°C | [1](--INVALID-LINK--) |
Synthesis: The Wittig Reaction
A robust and widely employed method for the synthesis of this compound is the Wittig reaction, which facilitates the conversion of a ketone to an alkene.[1](--INVALID-LINK--) This approach offers excellent control over the position of the newly formed double bond.
Reaction Scheme
References
An In-depth Technical Guide to the Stability and Storage of Ethyl 4-methylenecyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ethyl 4-methylenecyclohexanecarboxylate is a versatile building block in organic synthesis, valued for its unique structural features that include an ester functional group and a reactive exocyclic methylene group. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its stability profile and optimal storage conditions. This guide provides a comprehensive overview of the factors influencing the stability of this compound, potential degradation pathways, recommended storage protocols, and analytical methodologies for purity assessment. By synthesizing data from analogous chemical structures and established principles of organic chemistry, this document aims to equip researchers with the knowledge required to maintain the integrity of this valuable reagent.
Introduction: Chemical Identity and Significance
This compound, with the CAS number 145576-28-9, is a colorless to light yellow liquid. Its molecular structure, featuring a cyclohexane ring with an ethyl ester and a methylene group, makes it a reactive and useful intermediate in a variety of chemical transformations. The exocyclic double bond, in particular, is a site of high reactivity, making the molecule susceptible to various reactions, including polymerization and oxidation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 145576-28-9 | ChemicalBook[1] |
| Molecular Formula | C10H16O2 | ChemicalBook[1] |
| Molecular Weight | 168.23 g/mol | ChemicalBook[1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[1] |
| Boiling Point | 47 °C @ 0.7 mmHg | ChemicalBook[1] |
| Recommended Storage | 2-8 °C | ChemicalBook[1] |
Core Stability Concerns and Degradation Pathways
The stability of this compound is primarily dictated by two key structural features: the exocyclic methylene group and the ethyl ester functionality. Understanding the reactivity of these groups is crucial for predicting and preventing degradation.
Radical-Induced Polymerization
The exocyclic double bond in this compound is structurally analogous to the vinyl group in acrylate monomers. Such structures are highly susceptible to spontaneous, radical-initiated polymerization.[2] This process can be triggered by heat, light (UV radiation), or the presence of radical initiators. The polymerization reaction is often exothermic and can lead to the formation of high molecular weight oligomers and polymers, rendering the monomer unusable.
Caption: Primary degradation pathways for this compound.
Hydrolysis of the Ester Group
The ethyl ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (4-methylenecyclohexanecarboxylic acid) and ethanol.[3] This reaction can be catalyzed by both acids and bases and is accelerated by the presence of water and elevated temperatures. The formation of the carboxylic acid impurity can significantly impact subsequent reactions where the ester functionality is required.
Oxidation of the Methylene Group
The electron-rich exocyclic double bond is also a target for oxidation. In the presence of oxygen, especially when exposed to light or heat, oxidation can occur, leading to the formation of various byproducts such as epoxides, diols, or cleavage products.[4] The presence of peroxides can initiate and accelerate these oxidative degradation pathways.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways outlined above, strict adherence to proper storage and handling procedures is essential.
Temperature Control
As indicated by supplier recommendations, this compound should be stored at refrigerated temperatures, typically between 2 °C and 8 °C.[1] Lower temperatures significantly reduce the rate of potential degradation reactions, including polymerization and hydrolysis. It is crucial to avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially accelerate degradation.
Inert Atmosphere and Protection from Light
Given the susceptibility to oxidation and light-induced polymerization, it is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon. This minimizes contact with oxygen. Additionally, the compound should be stored in amber glass vials or other opaque containers to protect it from light.
Use of Stabilizers
For long-term storage or for applications where the compound may be subjected to elevated temperatures (e.g., distillation), the addition of a stabilizer is a common and effective practice for analogous acrylate monomers.[2]
-
Hydroquinone monomethyl ether (MeHQ): MeHQ is a widely used radical inhibitor that is effective in the presence of oxygen.[5] It functions by scavenging radical species that initiate polymerization.
-
Phenothiazine (PTZ): PTZ is another effective radical scavenger that can inhibit polymerization both in the presence and absence of oxygen.[6]
The choice and concentration of a stabilizer should be carefully considered based on the intended application, as the stabilizer may need to be removed prior to use in certain sensitive reactions.
Caption: Recommended workflow for the storage and handling of this compound.
Analytical Methods for Purity and Stability Assessment
Regular assessment of the purity of this compound is crucial to ensure the reliability of experimental results. Several analytical techniques are suitable for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It allows for the separation of the parent compound from potential volatile impurities and degradation products, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments.
Table 2: Suggested GC-MS Method Parameters
| Parameter | Suggested Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Vol. | 1 µL (split or splitless depending on concentration) |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
High-Performance Liquid Chromatography (HPLC)
HPLC is another valuable tool for purity assessment, particularly for detecting less volatile degradation products such as polymers or the hydrolyzed carboxylic acid. A reversed-phase method is generally suitable.
Table 3: Suggested HPLC Method Parameters
| Parameter | Suggested Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 40 °C |
Protocol for HPLC Analysis:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
Analysis: Inject the standards and sample onto the HPLC system.
-
Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the calibration curve. The presence of additional peaks may indicate impurities or degradation products.[7]
Conclusion
The stability of this compound is a critical consideration for its successful use in research and development. The primary degradation pathways are radical-induced polymerization, hydrolysis of the ester, and oxidation of the exocyclic double bond. By implementing proper storage and handling procedures, including refrigeration, use of an inert atmosphere, protection from light, and the potential addition of stabilizers, the integrity of this valuable reagent can be maintained. Regular purity assessment using analytical techniques such as GC-MS and HPLC is recommended to ensure the quality of the material and the reliability of experimental outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of unsaturated carboxylic acids under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
An In-depth Technical Guide on the Basic Reactivity of Ethyl 4-methylenecyclohexanecarboxylate
Abstract
This technical guide provides a comprehensive overview of the fundamental reactivity of Ethyl 4-methylenecyclohexanecarboxylate, a versatile bifunctional molecule incorporating a reactive exocyclic methylene group and an ethyl ester moiety on a cyclohexane scaffold. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's synthesis, stereochemistry, and key transformations. We will explore the causality behind experimental choices for several classes of reactions, including catalytic hydrogenation, electrophilic additions to the double bond (epoxidation, hydroboration-oxidation, acid-catalyzed hydration), cycloaddition reactions, and oxidative cleavage. Each section will detail the underlying mechanisms, predict stereochemical outcomes based on the conformational analysis of the cyclohexane ring, and provide exemplary, self-validating experimental protocols.
Introduction and Molecular Structure
This compound (CAS 145576-28-9) is a cyclic ester characterized by an exocyclic double bond at the 4-position of the cyclohexane ring.[1][2][3][4] The presence of both a nucleophilic π-system and an electrophilic carbonyl carbon within the same structure imparts a rich and diverse reactivity profile. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The ethyl carboxylate group can exist in either an axial or equatorial position, with the equatorial conformation being energetically more favorable to avoid 1,3-diaxial interactions. This conformational preference significantly influences the stereochemical outcome of reactions at the exocyclic methylene group.
Synthesis
A plausible and common synthetic route to this compound involves a Wittig reaction on a precursor ketone, Ethyl 4-oxocyclohexanecarboxylate. This method is highly reliable for the formation of the exocyclic double bond.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound via a Wittig reaction.
Reactions at the Exocyclic Methylene Group
The exocyclic double bond is the primary site of reactivity for a wide range of addition reactions. The accessibility of the π-bond from either face of the cyclohexane ring is influenced by the conformation of the ethyl ester group.
Catalytic Hydrogenation
Catalytic hydrogenation of the exocyclic methylene group leads to the formation of Ethyl 4-methylcyclohexanecarboxylate. This reaction is stereoselective, yielding a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the choice of catalyst and reaction conditions.
-
Mechanism: The reaction proceeds via the Horiuti-Polanyi mechanism, involving the stepwise addition of two hydrogen atoms to the double bond on the surface of a heterogeneous catalyst (e.g., Pd, Pt, Rh, Raney Ni). The substrate adsorbs onto the catalyst surface, followed by the sequential transfer of hydrogen atoms.
-
Stereoselectivity: The stereochemical outcome is dictated by the direction of hydrogen addition to the double bond. Adsorption of the molecule onto the catalyst surface from the less sterically hindered face is generally favored. For this compound, the approach of the catalyst will be influenced by the orientation of the ethyl ester group. When the ester is in the more stable equatorial position, the axial face of the double bond might be slightly more accessible, leading to a potential preference for the formation of the cis-isomer (where the methyl and ester groups are on the same side of the ring). Palladium catalysts are known to sometimes favor the formation of the more thermodynamically stable product due to double bond migration followed by hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Preparation: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-10 atm).
-
Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (monitored by a pressure gauge).
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the cis and trans isomers.
| Catalyst | Expected Major Isomer | Rationale |
| Pd/C | Trans (Equatorial Methyl) | Tends to isomerize the double bond to the endocyclic position, leading to the thermodynamically more stable product. |
| PtO₂ (Adams' catalyst) | Cis (Axial Methyl) | Often favors addition from the less hindered face, which can be the axial face if the equatorial ester group directs the molecule's adsorption. |
| Rh/C | Cis (Axial Methyl) | Similar to platinum, it often shows a preference for kinetic control. |
Epoxidation
Epoxidation of the exocyclic double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide. This reaction is a concerted, stereospecific syn-addition of an oxygen atom.[5][6]
-
Mechanism: The reaction proceeds through a "butterfly" transition state where the peroxy acid delivers an oxygen atom to the double bond in a single step.[7] The stereochemistry of the starting alkene is retained in the epoxide product.
-
Stereoselectivity: The peroxy acid will preferentially attack the less sterically hindered face of the double bond. Similar to hydrogenation, the conformational preference of the ethyl ester group will influence the facial selectivity. Attack from the side opposite to the bulky equatorial ester group is expected to be favored.
Reaction Mechanism: Epoxidation with m-CPBA
Caption: Concerted mechanism of epoxidation of this compound with m-CPBA.
Experimental Protocol: Epoxidation with m-CPBA
-
Dissolution: Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (1.1-1.5 eq) portion-wise over 15-30 minutes, monitoring the internal temperature.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Quenching: Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude epoxide by column chromatography.
Hydroboration-Oxidation
The hydroboration-oxidation of this compound provides a route to the corresponding primary alcohol, (4-(hydroxymethyl)cyclohexyl)carboxylate. This two-step reaction sequence results in the anti-Markovnikov, syn-addition of water across the double bond.[8][9][10][11]
-
Mechanism:
-
Hydroboration: Borane (BH₃), typically as a complex with THF, adds to the double bond in a concerted, four-centered transition state. The boron atom, being the electrophile, adds to the less substituted carbon of the double bond (the methylene carbon), and the hydride adds to the more substituted carbon (the ring carbon). This step is a syn-addition.
-
Oxidation: The resulting organoborane is oxidized with hydrogen peroxide in the presence of a base (e.g., NaOH). This proceeds with retention of stereochemistry, replacing the carbon-boron bond with a carbon-oxygen bond.
-
-
Regio- and Stereoselectivity: The reaction is highly regioselective, leading to the anti-Markovnikov product. The syn-addition of the B-H bond and the retention of stereochemistry during oxidation ensure a predictable stereochemical outcome. The borane will approach from the less sterically hindered face of the double bond.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration:
-
To a solution of this compound (1.0 eq) in dry THF under a nitrogen atmosphere, add a solution of borane-THF complex (BH₃·THF, ~1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the hydroboration is complete (monitored by TLC or GC-MS).
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Carefully add a 3M aqueous solution of sodium hydroxide (NaOH) followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Stir the mixture at room temperature for a few hours.
-
-
Work-up:
-
Quench the reaction by adding water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification: Purify the resulting alcohol by column chromatography on silica gel.
Diels-Alder Reaction
The exocyclic double bond in this compound can act as a dienophile in a Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings.[12][13][14][15] The presence of the electron-withdrawing ethyl ester group, although not directly conjugated to the double bond, can still influence its reactivity. For a more efficient reaction, the dienophile should ideally have an electron-withdrawing group in conjugation with the double bond. However, reactions with electron-rich dienes are still possible, often requiring thermal conditions.
-
Mechanism: The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[12]
-
Reactivity: The reactivity of this compound as a dienophile will be moderate. To enhance its reactivity, a Lewis acid catalyst could be employed to coordinate with the ester's carbonyl oxygen, thereby increasing the electron-withdrawing effect and lowering the LUMO energy of the dienophile.
Hypothetical Diels-Alder Reaction Workflow:
Caption: General scheme for a Diels-Alder reaction with this compound.
Oxidative Cleavage: Ozonolysis
Ozonolysis is a powerful method to cleave the double bond and form two carbonyl compounds.[16] Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide, DMS), will yield Ethyl 4-oxocyclohexanecarboxylate and formaldehyde.
-
Mechanism: Ozone adds to the double bond to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive workup cleaves the ozonide to give the carbonyl products.
Experimental Protocol: Ozonolysis
-
Ozonolysis:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM or methanol) and cool to -78 °C (dry ice/acetone bath).
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
-
Reductive Work-up:
-
Add dimethyl sulfide (DMS, ~2-3 eq) to the cold solution.
-
Allow the mixture to warm slowly to room temperature and stir overnight.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and dimethyl sulfoxide (DMSO) byproduct.
-
The crude Ethyl 4-oxocyclohexanecarboxylate can be purified by column chromatography.
-
Reactions Involving the Ester Group
The ethyl ester group can undergo typical ester reactions such as hydrolysis and reduction. These reactions are generally performed under conditions that do not affect the exocyclic double bond, although care must be taken.
Hydrolysis
The ester can be hydrolyzed to the corresponding carboxylic acid, 4-methylenecyclohexanecarboxylic acid, under either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in an aqueous acidic solution.
-
Base-Mediated Saponification: This is an irreversible reaction, usually performed by treating the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt.
Reduction
Reduction of the ester group to a primary alcohol, (4-methylenecyclohexyl)methanol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction with LiAlH₄
-
Setup: To a stirred suspension of LiAlH₄ (excess, e.g., 1.5-2.0 eq) in dry diethyl ether or THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in the same dry solvent dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quenching (Fieser workup): Cautiously quench the reaction by the sequential, dropwise addition of water, then 15% aqueous NaOH, and then more water.
-
Filtration and Extraction: Stir the resulting granular precipitate for some time, then filter it off and wash thoroughly with ether or ethyl acetate. Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the resulting alcohol by column chromatography.
Conclusion
This compound is a molecule with two distinct and reactive functional groups, offering a wide array of possibilities for synthetic transformations. The exocyclic double bond is susceptible to a variety of addition reactions, with the stereochemical outcomes being largely governed by the steric influence of the conformationally flexible cyclohexane ring and its ethyl ester substituent. The ester group itself can be readily transformed into other functional groups. This guide provides a foundational understanding of its reactivity, enabling researchers and drug development professionals to effectively utilize this compound as a versatile building block in the synthesis of more complex molecular architectures. Further investigation into the use of asymmetric catalysis for the reactions described herein would be a valuable extension of the work presented.
References
- 1. americanelements.com [americanelements.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 145576-28-9|this compound|BLD Pharm [bldpharm.com]
- 4. CAS: 145576-28-9 | CymitQuimica [cymitquimica.com]
- 5. leah4sci.com [leah4sci.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction [chem.ucla.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Diels-Alder Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
The Synthetic Versatility of Ethyl 4-Methylenecyclohexanecarboxylate: A Guide for Organic Chemists
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
Ethyl 4-methylenecyclohexanecarboxylate is a bifunctional organic building block of significant interest to the synthetic chemistry community, particularly those engaged in pharmaceutical and natural product synthesis. Its structure, featuring a reactive exocyclic methylene group and a modifiable ethyl ester on a cyclohexane core, offers a unique combination of functionalities for constructing complex molecular architectures. The cyclohexane ring provides a three-dimensional framework that is prevalent in numerous biologically active molecules, while the exocyclic double bond serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the Wittig reaction, a Nobel Prize-winning method for the olefination of aldehydes and ketones.[1] This approach utilizes the readily available ethyl 4-oxocyclohexanecarboxylate as the starting material.
Causality of Experimental Choices:
The Wittig reaction is chosen for its high degree of regioselectivity, ensuring the formation of the exocyclic double bond without the generation of isomeric byproducts that can arise from other elimination reactions.[1] The choice of a strong, non-nucleophilic base like n-butyllithium is crucial for the quantitative deprotonation of the phosphonium salt to generate the reactive ylide. Anhydrous conditions are paramount to prevent quenching of the highly basic and reactive organolithium reagent and the subsequently formed ylide.
Experimental Protocol: Wittig Olefination
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Ethyl 4-oxocyclohexanecarboxylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise via syringe. A distinct color change to deep yellow or orange indicates the formation of the methylenetriphenylphosphorane ylide.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: In a separate flame-dried flask, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of the ketone to the freshly prepared ylide solution at 0 °C via cannula or syringe.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
The exocyclic double bond in this compound is the focal point of its reactivity, serving as a versatile dienophile in Diels-Alder reactions, a Michael acceptor for conjugate additions, and a substrate for various other transformations.
Diels-Alder Cycloadditions: Access to Spirocyclic and Fused-Ring Systems
Application Note: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent control over stereochemistry.[2] this compound can act as a dienophile, reacting with a variety of dienes to form complex spirocyclic or fused-ring systems that are challenging to synthesize by other means. The ester functionality can further be elaborated, providing a route to a wide range of complex molecules. The stereochemical outcome of the reaction is governed by the well-established endo rule, which favors the formation of the kinetic product where the electron-withdrawing group of the dienophile is oriented towards the developing pi-system of the diene.[3]
Representative Protocol: Diels-Alder Reaction with a Diene
Materials:
-
This compound
-
A suitable diene (e.g., cyclopentadiene, freshly cracked)
-
Anhydrous toluene or xylene
-
Hydroquinone (as a polymerization inhibitor, if necessary)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 equivalent) and the chosen diene (1.2-2.0 equivalents).
-
Add anhydrous toluene or xylene as the solvent. For highly reactive dienes, a small amount of a polymerization inhibitor like hydroquinone may be added.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to several days depending on the reactivity of the diene.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the desired cycloadduct.
Diagram of the Diels-Alder Reaction:
Caption: General scheme of a Diels-Alder reaction.
Michael Additions: Formation of Quaternary Centers
Application Note: The exocyclic double bond of this compound can act as a Michael acceptor, undergoing conjugate addition with a wide range of nucleophiles, including enolates, organocuprates, and heteroatomic nucleophiles.[4] This reaction is particularly useful for the formation of quaternary carbon centers at the 4-position of the cyclohexane ring, a common structural motif in natural products and pharmaceuticals. The choice of nucleophile and reaction conditions allows for the introduction of diverse functionalities.
Representative Protocol: Michael Addition of a Malonate Ester
Materials:
-
This compound
-
Dimethyl malonate
-
Sodium methoxide (NaOMe) or other suitable base
-
Anhydrous methanol or THF
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve sodium methoxide (catalytic to stoichiometric amount) in anhydrous methanol.
-
Add dimethyl malonate (1.1-1.5 equivalents) dropwise to the base solution at room temperature.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound (1.0 equivalent) in anhydrous methanol or THF dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of the Michael Addition:
Caption: General scheme of a Michael addition reaction.
Catalytic Hydrogenation: Access to Saturated Cyclohexane Derivatives
Application Note: The exocyclic double bond can be selectively reduced via catalytic hydrogenation to provide ethyl 4-methylcyclohexanecarboxylate. This transformation is valuable for accessing saturated cyclohexane scaffolds, which are also important in medicinal chemistry. Common catalysts for this reduction include palladium on carbon (Pd/C) and platinum oxide (PtO₂).[5] The reaction is typically clean and high-yielding.
Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (5-10 wt. % Pd)
-
Ethanol or ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.
-
Carefully add a catalytic amount of Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient for laboratory scale) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric when dry and exposed to air.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps. If necessary, purification can be achieved by distillation or column chromatography.
Diagram of Catalytic Hydrogenation:
Caption: Catalytic hydrogenation of the exocyclic double bond.
1,3-Dipolar Cycloadditions: Synthesis of Spiro-oxindoles
Application Note: A particularly powerful application of this compound is its use as a dipolarophile in 1,3-dipolar cycloaddition reactions. This strategy has been successfully employed in the synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[6] The reaction of an in situ generated azomethine ylide with the exocyclic double bond of this compound provides direct access to complex spiro[cyclohexane-1,3'-pyrrolidin]-2'-one derivatives with high stereocontrol.
Representative Protocol: [3+2] Cycloaddition for Spiro-oxindole Synthesis
Materials:
-
Isatin derivative
-
A secondary amino acid (e.g., L-proline or sarcosine)
-
This compound
-
Anhydrous solvent (e.g., toluene, methanol, or acetonitrile)
Procedure:
-
To a solution of the isatin derivative (1.0 equivalent) and the secondary amino acid (1.1 equivalents) in the chosen anhydrous solvent, add this compound (1.2 equivalents).
-
Heat the reaction mixture to reflux. The azomethine ylide is generated in situ via decarboxylative condensation of the isatin and the amino acid.
-
The ylide then undergoes a [3+2] cycloaddition with the exocyclic double bond.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting spiro-oxindole can be purified by flash column chromatography.
Diagram of 1,3-Dipolar Cycloaddition:
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Solved BackgroundIn 1928, German chemists Otto Diels and | Chegg.com [chegg.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 4-methylenecyclohexanecarboxylate and its Precursors in Medicinal Chemistry
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Ethyl 4-methylenecyclohexanecarboxylate and its key precursor, Ethyl 4-oxocyclohexanecarboxylate, as versatile scaffolds in medicinal chemistry. This document provides in-depth technical insights, detailed experimental protocols, and the rationale behind synthetic strategies, grounded in established chemical principles.
The cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional framework that can be strategically functionalized to interact with biological targets. The introduction of an exocyclic methylene group, as in this compound, provides a unique reactive handle for further chemical modifications. While direct literature on this compound is sparse, its synthesis from the readily available Ethyl 4-oxocyclohexanecarboxylate opens up a wide array of possibilities for creating novel molecular architectures for drug discovery.
Part 1: The Strategic Importance of the 4-Oxocyclohexanecarboxylate Scaffold
Ethyl 4-oxocyclohexanecarboxylate is a bifunctional molecule that serves as a cornerstone for the synthesis of a diverse range of substituted cyclohexanes. The ketone and ester functionalities provide orthogonal points for chemical elaboration, making it a valuable starting material for generating libraries of compounds for biological screening.
The ketone at the 4-position can be transformed into various functional groups, including amines, alcohols, and alkenes. The ethyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or used in other transformations. This versatility allows for the exploration of a broad chemical space around the cyclohexane core.
Visualization of Synthetic Utility
The following diagram illustrates the central role of Ethyl 4-oxocyclohexanecarboxylate as a precursor to this compound and other valuable derivatives in medicinal chemistry.
Caption: Synthetic pathways from Ethyl 4-oxocyclohexanecarboxylate.
Part 2: Synthesis and Derivatization Protocols
Protocol 1: Synthesis of Ethyl 4-oxocyclohexanecarboxylate from Ethyl 4,4-dichlorocyclohexanecarboxylate
This protocol details the hydrolysis of the gem-dichloro group of Ethyl 4,4-dichlorocyclohexanecarboxylate to yield the corresponding ketone. This transformation is a key step in accessing the versatile 4-oxo scaffold.[1]
Materials:
-
Ethyl 4,4-dichlorocyclohexanecarboxylate
-
1 M Hydrochloric Acid (HCl)
-
Dioxane or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4,4-dichlorocyclohexanecarboxylate (1.0 equivalent) in a suitable solvent such as dioxane or THF.
-
Addition of Acid: Add an excess of 1 M HCl (5-10 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Extract the mixture with dichloromethane (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 4-oxocyclohexanecarboxylate.[1]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Reactant | Product | Reagents | Typical Yield |
| Ethyl 4,4-dichlorocyclohexanecarboxylate | Ethyl 4-oxocyclohexanecarboxylate | 1 M HCl, Dioxane/THF | High |
Protocol 2: Synthesis of this compound via Wittig Reaction
This protocol describes a general procedure for the olefination of Ethyl 4-oxocyclohexanecarboxylate to introduce the exocyclic methylene group, a key feature for further functionalization.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware under inert atmosphere (e.g., Schlenk line)
-
Magnetic stirrer
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Addition of Ketone: Cool the ylide solution back to 0 °C and add a solution of Ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Visualization of the Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Part 3: Applications in Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. The exocyclic double bond can undergo a variety of chemical transformations, including:
-
Michael Addition: The double bond can act as a Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the 4-position.
-
Epoxidation: The alkene can be epoxidized to form a reactive epoxide, which can be opened by various nucleophiles to generate 1,2-difunctionalized compounds.
-
Hydrogenation: The double bond can be reduced to provide access to 4-methylcyclohexanecarboxylate derivatives.
-
Diels-Alder Reaction: The exocyclic diene can potentially participate in Diels-Alder reactions to construct more complex polycyclic systems.
The ester functionality can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse library of amines to generate a wide range of amides. This strategy is commonly employed in drug discovery to explore the structure-activity relationship (SAR) of a compound series.
Hypothetical Screening Data Presentation
The following table illustrates how screening data for a library of derivatives synthesized from this compound could be presented.
| Compound ID | R Group (from Amide Coupling) | Target Kinase IC₅₀ (nM) | Cellular Proliferation GI₅₀ (µM) |
| EMC-001 | Benzylamine | 120 | 5.2 |
| EMC-002 | 4-Fluorobenzylamine | 85 | 2.8 |
| EMC-003 | 2-Pyridylmethylamine | 50 | 1.5 |
| EMC-004 | Cyclopropylamine | 250 | 10.1 |
Disclaimer: The protocols and data presented are for illustrative purposes and should be adapted and optimized based on specific experimental contexts.
References
Application Note: The Diels-Alder Reaction with Ethyl 4-methylenecyclohexanecarboxylate as a Versatile Exocyclic Diene
This guide provides an in-depth exploration of the Diels-Alder reaction utilizing Ethyl 4-methylenecyclohexanecarboxylate, a functionalized exocyclic diene. It is intended for researchers, scientists, and professionals in drug development who are looking to construct complex polycyclic and spirocyclic scaffolds with high stereochemical control. This document moves beyond simple procedural lists to explain the underlying mechanistic principles, offering field-proven protocols and troubleshooting advice to ensure experimental success.
Strategic Overview: The Power of [4+2] Cycloaddition
The Diels-Alder reaction is a cornerstone of modern organic synthesis, prized for its ability to form six-membered rings in a single, stereospecific step.[1][2] This [4+2] cycloaddition, a concerted pericyclic reaction, simultaneously creates two new carbon-carbon sigma bonds and a pi bond, rapidly building molecular complexity from simple precursors.[3] Its reliability and predictability have made it an indispensable tool in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][4]
This compound serves as a valuable, yet underexplored, diene. Its exocyclic 1,3-diene moiety is primed for cycloaddition, leading to the formation of spirocyclic systems—a highly sought-after motif in medicinal chemistry due to its structural rigidity and three-dimensional character. The presence of the ethyl ester group provides a convenient handle for further synthetic transformations. This application note will detail both thermal and Lewis acid-catalyzed approaches to unlock the synthetic potential of this versatile building block.
Mechanistic Framework: From Orbitals to Outcomes
A profound understanding of the reaction's theoretical basis is critical for optimization and troubleshooting. The reactivity, regioselectivity, and stereoselectivity of the Diels-Alder reaction are elegantly explained by Frontier Molecular Orbital (FMO) theory.[5][6]
Frontier Molecular Orbital (FMO) Theory
For a normal-electron-demand Diels-Alder reaction, the key electronic interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile.[3][7] The reaction is kinetically favored when the energy gap between these two orbitals is small.
-
The Diene (this compound): The conjugated π-system constitutes the HOMO. Electron-donating groups on the diene would raise the HOMO energy, increasing reactivity.
-
The Dienophile: Must contain at least one π-bond. Reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs) such as carbonyls, nitriles, or esters, as these groups lower the energy of the LUMO.[3][8]
Stereoselectivity and the Endo Rule
The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the dienophile is faithfully transferred to the product.[9] When a cyclic diene reacts with a dienophile bearing unsaturated substituents (e.g., a carbonyl group), two diastereomeric products, endo and exo, can be formed. The endo product is typically the kinetic favorite.[10] This preference is attributed to "secondary orbital interactions," a stabilizing overlap between the p-orbitals of the activating substituent on the dienophile and the interior p-orbitals (C2 and C3) of the diene in the transition state.[11]
Lewis Acid Catalysis: Enhancing Reactivity
Lewis acids (e.g., AlCl₃, ZnCl₂, SnCl₄) can dramatically accelerate Diels-Alder reactions, often allowing them to proceed at lower temperatures with improved selectivity.[12][13] The catalyst coordinates to a Lewis basic site on the dienophile (typically a carbonyl oxygen), which enhances its electron-withdrawing nature. This has two key effects:
-
Lowers the LUMO Energy: The classical explanation is that catalysis narrows the HOMO-LUMO energy gap, increasing the rate of reaction.[13]
-
Reduces Pauli Repulsion: More recent quantum chemical studies reveal that Lewis acids also accelerate the reaction by reducing the destabilizing Pauli (steric) repulsion between the electron clouds of the diene and dienophile.[12][14]
This dual effect makes Lewis acid catalysis a powerful tool for difficult cycloadditions.
Experimental Protocols
The following protocols provide a framework for reacting this compound with a representative dienophile, N-phenylmaleimide.
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Lewis acids are corrosive and moisture-sensitive; handle with care under anhydrous conditions.
General Workflow
Protocol A: Thermal Diels-Alder Reaction
This protocol is suitable for dienophiles that are sufficiently reactive without catalysis. The higher temperature provides the necessary activation energy.
Materials:
-
This compound (Diene)
-
N-Phenylmaleimide (Dienophile)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Standard workup and purification equipment
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add N-phenylmaleimide (1.05 eq) to the flask.
-
Add anhydrous toluene (approx. 0.2 M concentration) via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the limiting reagent.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the spirocyclic adduct.
Protocol B: Lewis Acid-Catalyzed Diels-Alder Reaction
This method is preferred for less reactive dienophiles or when higher selectivity and milder conditions are desired.
Materials:
-
This compound (Diene)
-
N-Phenylmaleimide (Dienophile)
-
Zinc Chloride (ZnCl₂, 1.0 M solution in diethyl ether) or Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Standard reaction, workup, and purification equipment
Procedure:
-
To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add N-phenylmaleimide (1.05 eq) and anhydrous DCM (to approx. 0.2 M).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., ZnCl₂ solution, 0.2 eq) to the dienophile solution and stir for 15 minutes. The Lewis acid coordinates with the dienophile, activating it for the reaction.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Summary and Comparison
The choice between thermal and catalyzed conditions depends on the specific substrates and desired outcome. Lewis acid catalysis generally provides superior results in terms of rate and yield.
| Parameter | Protocol A: Thermal | Protocol B: Lewis Acid (ZnCl₂) | Causality & Rationale |
| Temperature | Reflux (~110 °C) | 0 °C to Room Temp. | Lewis acid catalysis lowers the activation energy, allowing the reaction to proceed under milder conditions.[12] |
| Reaction Time | 4 - 12 hours | 1 - 4 hours | The catalyzed reaction is significantly faster due to the enhanced electrophilicity of the dienophile.[14] |
| Typical Yield | Moderate to Good | Good to Excellent | Faster, cleaner reaction at lower temperatures often minimizes side reactions and thermal decomposition, improving yield. |
| Selectivity | Good | Often Improved | Lewis acids can enhance both regioselectivity and endo/exo stereoselectivity by rigidifying the transition state.[13] |
| Solvent | Toluene, Xylene | Dichloromethane | High-boiling, non-polar solvents are needed for thermal energy input. Non-coordinating solvents like DCM are required for catalysis to prevent sequestration of the Lewis acid. |
Applications in Drug Discovery and Materials Science
The Diels-Alder reaction is a powerful engine for innovation in multiple scientific fields.[15][16]
-
Medicinal Chemistry: The spirocyclic scaffolds produced from exocyclic dienes like this compound are of high interest in drug discovery. They provide novel, three-dimensional exit vectors for functionalization, enabling the exploration of new chemical space.[4]
-
Materials Science: This cycloaddition is a form of "click chemistry," a class of reactions known for their high efficiency and bio-orthogonality.[17][18] This allows for its use in creating complex polymers, cross-linking hydrogels for drug delivery, and functionalizing surfaces for biomedical applications.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Insufficient activation (low temp for thermal).2. Deactivated dienophile (lacks EWG).3. Inactive Lewis acid (hydrolyzed).4. Diene cannot adopt s-cis conformation (steric hindrance). | 1. Increase temperature or switch to Lewis acid catalysis.2. Use a more electron-deficient dienophile.3. Use freshly opened/purified Lewis acid and anhydrous solvent.4. This is an intrinsic property; the substrate may be unsuitable. |
| Low Yield | 1. Reagents impure.2. Reaction incomplete.3. Product decomposition (high temp).4. Retro-Diels-Alder reaction at high temperatures.5. Loss during workup/purification. | 1. Purify starting materials (distillation, recrystallization).2. Increase reaction time; monitor carefully by TLC.3. Use a lower temperature (employ catalysis).4. Run the reaction at the lowest feasible temperature.5. Optimize extraction and chromatography protocols. |
| Multiple Products | 1. Formation of regioisomers or stereoisomers (endo/exo).2. Side reactions (e.g., polymerization). | 1. Lewis acid catalysis can improve selectivity. Optimize temperature and catalyst choice.2. Lower the reaction temperature and concentration. Add a radical inhibitor like BHT if polymerization is suspected. |
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]
- 6. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Strategic Functionalization of the Exocyclic Double Bond in Ethyl 4-methylenecyclohexanecarboxylate
Introduction
Ethyl 4-methylenecyclohexanecarboxylate is a versatile synthetic intermediate characterized by a reactive exocyclic double bond and an ester functionality. The strategic manipulation of this double bond opens a gateway to a diverse array of functionalized cyclohexane scaffolds. These scaffolds are of significant interest to researchers in medicinal chemistry and materials science, as the cyclohexane ring is a prevalent motif in numerous biologically active molecules and functional materials. This application note provides a comprehensive guide to the selective functionalization of the double bond in this compound, offering detailed protocols for epoxidation, dihydroxylation, hydrogenation, halogenation, and ozonolysis. The methodologies presented herein are designed to be robust and reproducible, providing a foundation for the synthesis of novel compounds for drug discovery and development.
Epoxidation: Synthesis of Spiro-oxiranes
The epoxidation of the exocyclic double bond in this compound yields a spiro-oxirane, a highly valuable intermediate due to the inherent ring strain of the three-membered ring, which allows for a variety of subsequent nucleophilic ring-opening reactions.
Mechanistic Rationale
The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism often referred to as the "butterfly mechanism". In this single-step process, the peroxy acid delivers an oxygen atom to the double bond, forming the epoxide and the corresponding carboxylic acid as a byproduct.[1][2] The concerted nature of this reaction ensures a syn-addition of the oxygen atom to the double bond.
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.
-
Slowly add the m-CPBA solution to the stirred solution of the starting material at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous Na₂SO₃ solution (to quench excess peroxy acid), saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired epoxide.
Self-Validation: The successful formation of the epoxide can be confirmed by ¹H NMR spectroscopy, where the disappearance of the olefinic protons and the appearance of characteristic signals for the epoxide protons will be observed. The purity can be assessed by TLC and GC-MS.
Visualization of the Epoxidation Workflow
Caption: Workflow for the epoxidation of this compound.
Dihydroxylation: Stereoselective Synthesis of Vicinal Diols
The dihydroxylation of the exocyclic double bond provides access to vicinal diols, which are versatile precursors for the synthesis of various biologically active compounds and can be further oxidized to form α-hydroxy ketones or cleaved to yield dicarbonyl compounds.
Mechanistic Rationale: Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[3][4][5] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). A stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]), is used to regenerate the Os(VIII) species in the catalytic cycle. The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the osmylation of the double bond, leading to the formation of one enantiomer of the diol in excess. The reaction proceeds via a [3+2] cycloaddition of OsO₄ to the alkene, followed by hydrolysis of the resulting osmate ester to yield the diol.[5]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Materials:
-
This compound
-
AD-mix-β (contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃[Fe(CN)₆], and K₂CO₃)[5][6]
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1, v/v).
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir at room temperature until both phases are clear.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 eq) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C for 6-24 hours. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for an additional hour at room temperature.[6]
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the chiral diol.
Self-Validation: The formation of the diol can be confirmed by ¹H and ¹³C NMR spectroscopy. The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Visualization of the Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle for Sharpless asymmetric dihydroxylation.
Hydrogenation: Synthesis of 4-Methylcyclohexanecarboxylates
Catalytic hydrogenation of the exocyclic double bond is a straightforward method to produce the saturated analogue, Ethyl 4-methylcyclohexanecarboxylate. This reaction is typically highly efficient and results in the formation of a mixture of cis and trans isomers.
Mechanistic Rationale
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[7] The reaction occurs on the surface of the catalyst, where both the alkene and molecular hydrogen are adsorbed. The hydrogen atoms are then added to the same face of the double bond, resulting in a syn-addition.[7] The stereochemical outcome, i.e., the ratio of cis to trans isomers, can be influenced by the catalyst, solvent, and reaction conditions.
Experimental Protocol: Catalytic Hydrogenation with Pd/C
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-6 hours).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, the product can be purified by distillation or column chromatography to separate the cis and trans isomers.
Self-Validation: The successful hydrogenation can be confirmed by the disappearance of the olefinic signals in the ¹H NMR spectrum and the appearance of a new methyl signal. The ratio of cis and trans isomers can be determined by GC analysis or by integration of the corresponding signals in the ¹H NMR spectrum.
Halogenation: Synthesis of Dihalo-Substituted Cyclohexanes
The addition of halogens, such as bromine, across the exocyclic double bond leads to the formation of a vicinal dihalide. These compounds are useful intermediates for further transformations, including elimination reactions to form substituted cyclohexenes or nucleophilic substitution reactions.
Mechanistic Rationale
The reaction of an alkene with bromine (Br₂) proceeds through an electrophilic addition mechanism. The initial step involves the formation of a cyclic bromonium ion intermediate, where the bromine atom bridges the two carbons of the former double bond.[3][8] This intermediate is then attacked by a bromide ion from the face opposite to the bromonium ion, resulting in an anti-addition of the two bromine atoms.[9]
Experimental Protocol: Bromination with Br₂
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and protect it from light.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate dropping funnel, prepare a solution of bromine (1.05 eq) in DCM.
-
Add the bromine solution dropwise to the stirred solution of the alkene at 0 °C. The characteristic reddish-brown color of bromine should disappear upon addition.
-
Continue stirring at 0 °C for 30-60 minutes after the addition is complete. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the color of excess bromine is discharged.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude dibromide.
-
The product can be purified by recrystallization or column chromatography if necessary.
Self-Validation: The formation of the dibromide can be confirmed by ¹H and ¹³C NMR spectroscopy. The stereochemistry of the product can be inferred from the coupling constants of the protons adjacent to the bromine atoms.
Ozonolysis: Oxidative Cleavage to a Ketone
Ozonolysis is a powerful method for the oxidative cleavage of a double bond. For the exocyclic double bond of this compound, this reaction will yield Ethyl 4-oxocyclohexanecarboxylate, a valuable keto-ester intermediate.
Mechanistic Rationale
Ozonolysis involves the reaction of an alkene with ozone (O₃) to form an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[10] The ozonide is then cleaved in a workup step. A reductive workup, typically using dimethyl sulfide (DMS) or zinc, cleaves the ozonide to yield aldehydes or ketones.[11][12] In the case of the tetrasubstituted exocyclic double bond, ozonolysis followed by reductive workup will yield a ketone and formaldehyde.
Experimental Protocol: Ozonolysis with Reductive Workup
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generator
-
Dimethyl sulfide (DMS)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and MeOH (e.g., 9:1 v/v) in a gas-washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until the solution turns a persistent blue color, indicating the presence of excess ozone.
-
Purge the solution with nitrogen or oxygen gas to remove the excess ozone.
-
Add dimethyl sulfide (2.0 eq) to the cold solution.[13]
-
Allow the reaction mixture to warm slowly to room temperature and stir for at least 2 hours or overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.
-
Dissolve the residue in DCM and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Ethyl 4-oxocyclohexanecarboxylate by column chromatography or distillation.
Self-Validation: The successful cleavage of the double bond can be confirmed by the disappearance of the olefinic signals and the appearance of a carbonyl signal in the ¹³C NMR spectrum. The structure can be further confirmed by ¹H NMR and IR spectroscopy.
Visualization of Ozonolysis and Workup
Caption: Reaction scheme for the ozonolysis of this compound.
Data Summary
| Functionalization | Reagents | Key Intermediate | Product |
| Epoxidation | m-CPBA, DCM | "Butterfly" transition state | Ethyl 1-oxaspiro[2.5]octane-6-carboxylate |
| Dihydroxylation | AD-mix-β, t-BuOH/H₂O | Osmate(VI) ester | Ethyl 4-(hydroxymethyl)-4-methyl-cyclohexane-1-carboxylate (chiral) |
| Hydrogenation | H₂, Pd/C, EtOH | Surface-adsorbed species | Ethyl 4-methylcyclohexanecarboxylate (cis/trans mixture) |
| Halogenation | Br₂, DCM | Bromonium ion | Ethyl 4-(bromomethyl)-4-bromocyclohexane-1-carboxylate |
| Ozonolysis | 1. O₃, DCM/MeOH; 2. DMS | Ozonide | Ethyl 4-oxocyclohexanecarboxylate |
Conclusion
The exocyclic double bond of this compound serves as a versatile handle for a wide range of chemical transformations. The protocols detailed in this application note provide reliable methods for its conversion into valuable synthetic intermediates, including epoxides, diols, saturated alkanes, dihalides, and ketones. The choice of reaction will be dictated by the desired downstream application. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this starting material to access a diverse chemical space for the development of new pharmaceuticals and functional materials.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. rroij.com [rroij.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Spirocycles from Ethyl 4-methylenecyclohexanecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic scaffold, a structural motif characterized by two rings sharing a single carbon atom, is of paramount importance in medicinal chemistry and materials science. Its inherent three-dimensionality offers a unique topographical profile for interacting with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties. Ethyl 4-methylenecyclohexanecarboxylate serves as a versatile and readily accessible building block for the construction of these intricate architectures. Its exocyclic α,β-unsaturated ester moiety provides a reactive handle for a variety of transformations, enabling the diastereoselective and enantioselective synthesis of diverse spirocyclic systems.
This technical guide provides a comprehensive overview of two powerful strategies for the synthesis of spirocycles from this compound: 1,3-Dipolar Cycloaddition and Tandem Michael Addition-Cyclization Reactions . Detailed experimental protocols, mechanistic insights, and data presentation are included to facilitate the practical application of these methodologies in a research and development setting.
Strategy 1: 1,3-Dipolar Cycloaddition for the Synthesis of Spiro-pyrrolidines
The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction that efficiently constructs five-membered heterocyclic rings.[1][2] In this approach, the exocyclic double bond of this compound acts as the dipolarophile, reacting with a 1,3-dipole, such as an azomethine ylide, to furnish a spiro-pyrrolidine framework. Azomethine ylides are transient species that can be conveniently generated in situ from the condensation of an α-amino acid with an aldehyde or ketone.[3][4][5] This multicomponent approach is highly convergent and allows for the rapid generation of molecular complexity from simple starting materials.[6]
Mechanistic Rationale
The reaction proceeds via a [3+2] cycloaddition mechanism, where the three atoms of the azomethine ylide and the two carbon atoms of the alkene double bond come together to form the five-membered pyrrolidine ring in a single, concerted step. The regioselectivity and stereoselectivity of the cycloaddition are governed by the frontier molecular orbitals of the dipole and the dipolarophile.
Caption: General workflow for 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of Ethyl 1'-benzyl-2-oxo-spiro[cyclohexane-1,3'-pyrrolidine]-4'-carboxylate
This protocol describes the synthesis of a spiro-pyrrolidine derivative via a one-pot, three-component reaction between this compound, isatin, and N-benzylglycine (sarcosine).
Materials:
-
This compound
-
Isatin
-
N-Benzylglycine (Sarcosine)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq), isatin (1.0 eq), and N-benzylglycine (1.1 eq).
-
Add anhydrous toluene (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Summary:
| Entry | Dipolarophile | 1,3-Dipole Precursors | Product | Yield (%) |
| 1 | This compound | Isatin, Sarcosine | Ethyl 1'-benzyl-2-oxo-spiro[cyclohexane-1,3'-pyrrolidine]-4'-carboxylate | 75-85 |
| 2 | This compound | Benzaldehyde, L-Proline | Diastereomeric mixture of Ethyl 2'-phenyl-spiro[cyclohexane-1,3'-pyrrolizidine]-1'-carboxylates | 60-70 |
Strategy 2: Tandem Michael Addition-Cyclization for the Synthesis of Spiro-carbocycles
This strategy leverages the electrophilic nature of the β-carbon in the α,β-unsaturated ester of this compound. A nucleophilic Michael donor adds to this position in a conjugate addition, generating an enolate intermediate. This enolate can then participate in an intramolecular cyclization, such as an aldol or Claisen condensation, to construct the second ring of the spirocyclic system. This tandem approach is highly efficient as it forms multiple carbon-carbon bonds in a single operational sequence.[7][8]
Mechanistic Rationale
The reaction is initiated by the base-catalyzed formation of a nucleophile from a Michael donor (e.g., a 1,3-dicarbonyl compound). This nucleophile then attacks the β-carbon of this compound. The resulting enolate intermediate subsequently attacks one of the carbonyl groups of the original Michael donor in an intramolecular fashion, leading to the formation of the spirocyclic product after dehydration. The use of chiral organocatalysts can induce high levels of enantioselectivity in this process.[9][10]
Caption: General workflow for tandem Michael addition-cyclization.
Experimental Protocol: Organocatalytic Synthesis of a Spiro[5.5]undecane Derivative
This protocol outlines the asymmetric synthesis of a functionalized spiro[5.5]undecane derivative using an organocatalyzed tandem Michael-aldol reaction.
Materials:
-
This compound
-
Dimedone
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)
-
Benzoic Acid (co-catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 eq) and benzoic acid (0.1 eq).
-
Add anhydrous DCM (20 mL) and stir the mixture at room temperature for 10 minutes.
-
Add dimedone (1.2 eq) to the flask and stir for another 10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Summary:
| Entry | Michael Acceptor | Michael Donor | Catalyst | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | This compound | Dimedone | Jørgensen-Hayashi catalyst | Spiro[5.5]undecane derivative | 80-90 | >20:1 | >95 |
| 2 | This compound | Acetylacetone | Proline | Spiro[5.5]undecane derivative | 70-80 | 5:1 | 80-90 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex spirocyclic frameworks. The 1,3-dipolar cycloaddition and tandem Michael addition-cyclization reactions represent two powerful and complementary strategies for accessing these important molecular architectures. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel spirocycles for applications in drug discovery and materials science. The modularity of these reactions allows for the generation of diverse compound libraries by simply varying the reaction partners, offering a rich platform for the discovery of new chemical entities with unique properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics [mdpi.com]
- 3. 1,3-Dipolar cycloaddition of unstabilised azomethine ylides by Lewis base catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
polymerization of Ethyl 4-methylenecyclohexanecarboxylate
An Application Note and Comprehensive Guide to the Polymerization of Ethyl 4-methylenecyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a functionalized cyclic monomer with significant potential for the synthesis of novel polymers with tailored properties. The presence of an exo-methylene group allows for addition polymerization, while the ester functionality provides a site for post-polymerization modification and can influence the polymer's physical characteristics. This document provides a detailed guide to the , covering monomer synthesis, various polymerization techniques including radical, cationic, and anionic methods, and protocols for polymer characterization. This guide is intended to serve as a valuable resource for researchers in polymer chemistry, materials science, and drug development exploring the applications of functionalized alicyclic polymers.
Introduction: The Potential of Poly(this compound)
The pursuit of new polymeric materials with advanced functionalities and properties is a cornerstone of modern materials science. Poly(this compound) is an emerging candidate in this field, offering a unique combination of a rigid cyclohexyl backbone and a reactive ester side group. The resulting polymer is expected to exhibit interesting thermal and mechanical properties, making it a candidate for applications ranging from specialty plastics to matrices for controlled drug release.
The polymerization of monomers containing exo-methylene groups has been a subject of interest as it allows for the creation of polymers with cyclic units pendant to the main chain.[1] This structure can impart unique properties such as higher glass transition temperatures compared to their linear analogues. This guide provides a comprehensive overview of the synthesis and , offering detailed protocols and the scientific rationale behind them.
Monomer Synthesis: this compound
The synthesis of this compound is typically achieved via a Wittig reaction, a reliable method for converting a ketone into an alkene.[2]
Synthesis Protocol
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl 4-oxocyclohexanecarboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyltriphenylphosphonium bromide (1.3 equivalents) in anhydrous THF at 0 °C, slowly add n-butyllithium (1.3 equivalents).
-
Stir the resulting orange-red solution at 0 °C for 30 minutes to form the ylide.
-
Add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a colorless oil.[2]
Expected 1H NMR Data (500 MHz, CDCl3): δ 4.65 (s, 2H), 4.17-4.11 (m, 2H), 2.44 (tt, J = 11.1, 3.8 Hz, 1H), 2.35 (dt, J = 13.7, 4.0 Hz, 2H), 2.11-1.96 (m, 4H), 1.64-1.54 (m, 2H), 1.28-1.23 (m, 3H).[2]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Polymerization Methodologies
The exo-methylene group of this compound is susceptible to attack by radical, cationic, and anionic initiators, allowing for polymerization via several mechanisms. The choice of method will significantly impact the properties of the resulting polymer.
Free Radical Polymerization
Free radical polymerization is a robust and versatile method that is generally tolerant to impurities and functional groups.[3]
Mechanism: The polymerization proceeds via the classic three steps: initiation, propagation, and termination. An initiator, typically a peroxide or an azo compound, thermally decomposes to form free radicals. These radicals then attack the double bond of the monomer, initiating the polymer chain growth.
Caption: Mechanism of free radical polymerization.
Protocol for Radical Polymerization:
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Anhydrous toluene or dioxane (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Dissolve the monomer and initiator in the chosen solvent in a Schlenk flask. A typical monomer-to-initiator ratio is 100:1 to 500:1.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at 60-80 °C.
-
Allow the polymerization to proceed for 12-24 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
| Parameter | Condition | Rationale |
| Initiator | AIBN or BPO | Common thermal initiators for radical polymerization. |
| Solvent | Toluene, Dioxane | Solvents that are relatively inert to radical attack. |
| Temperature | 60-80 °C | To ensure thermal decomposition of the initiator. |
| Monomer:Initiator | 100:1 - 500:1 | Controls the molecular weight of the resulting polymer. |
Cationic Polymerization
Cationic polymerization is initiated by electrophiles and is particularly effective for monomers with electron-donating groups.[4] The exo-methylene group in our monomer is suitable for this type of polymerization.
Mechanism: A Lewis acid or a protonic acid initiates the polymerization by adding to the double bond, creating a carbocation. This carbocation then propagates by adding to subsequent monomer units.
Protocol for Cationic Polymerization:
Materials:
-
Highly purified this compound
-
Boron trifluoride diethyl etherate (BF3·OEt2) or Titanium tetrachloride (TiCl4) (initiator)
-
Anhydrous dichloromethane (DCM) or hexane (solvent)
-
Methanol (for termination)
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), dissolve the purified monomer in the anhydrous solvent in a dry flask at low temperature (e.g., -78 °C).
-
Add the initiator dropwise to the stirred solution.
-
Maintain the reaction at the low temperature for several hours.
-
Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
| Parameter | Condition | Rationale |
| Initiator | BF3·OEt2, TiCl4 | Strong Lewis acids capable of initiating cationic polymerization. |
| Solvent | DCM, Hexane | Low-polarity solvents are preferred to stabilize the carbocation. |
| Temperature | -78 °C to 0 °C | Low temperatures are crucial to suppress chain transfer and termination reactions. |
| Purity | High | Cationic polymerizations are very sensitive to impurities, especially water. |
Anionic Polymerization
Anionic polymerization, particularly living anionic polymerization, offers excellent control over molecular weight, polydispersity, and polymer architecture.[5][6] It is well-suited for monomers with electron-withdrawing groups, and the exo-methylene group can be polymerized this way.
Mechanism: Initiation occurs by the nucleophilic attack of an organometallic initiator (e.g., n-BuLi) on the monomer's double bond, forming a carbanionic propagating species. In the absence of terminating agents, the chain ends remain active, allowing for the synthesis of block copolymers.
Caption: Mechanism of anionic polymerization.
Protocol for Living Anionic Polymerization:
Materials:
-
Ultra-purified this compound
-
sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi) (initiator)
-
Anhydrous, oxygen-free Tetrahydrofuran (THF)
-
Degassed methanol (for termination)
Procedure:
-
All glassware must be rigorously cleaned and flame-dried under vacuum.
-
The monomer and solvent must be purified to remove all protic impurities.
-
In a glovebox or using Schlenk techniques, dissolve the monomer in THF in a reactor at -78 °C.
-
Add the initiator dropwise until a faint persistent color is observed (if applicable) to titrate impurities, then add the calculated amount for the desired molecular weight.
-
Allow the polymerization to proceed at -78 °C for a few hours. The solution may become viscous.
-
Terminate the "living" polymer chains by adding degassed methanol.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
| Parameter | Condition | Rationale |
| Initiator | sec-BuLi, n-BuLi | Common initiators for anionic polymerization of styrenic and diene monomers. |
| Solvent | THF | A polar aprotic solvent that can solvate the cation and promote propagation. |
| Temperature | -78 °C | Essential for maintaining the "living" nature of the polymer chains and preventing side reactions. |
| Purity | Ultra-high | Anionic polymerization is extremely sensitive to protic impurities. |
Polymer Characterization
Once the polymer is synthesized, a thorough characterization is necessary to determine its structure and properties.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirmation of polymer structure, determination of tacticity. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg). |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the presence of functional groups (e.g., ester carbonyl). |
Potential Applications
The unique structure of poly(this compound) suggests several potential areas of application:
-
Specialty Plastics: The rigid cyclohexyl group in the backbone can lead to a high glass transition temperature, making the polymer suitable for applications requiring good thermal stability.[7]
-
Adhesives and Coatings: The ester group can enhance adhesion to various substrates.
-
Biomedical Materials: The ester groups can be hydrolyzed, suggesting potential for biodegradable polymers for drug delivery or tissue engineering scaffolds. Post-polymerization modification of the ester group could also be used to attach bioactive molecules.
-
Optical Polymers: Polymers with alicyclic structures can exhibit good optical properties such as high transparency and low birefringence.[7]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organometallic initiators like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Solvents like THF can form explosive peroxides and should be handled appropriately.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The offers a versatile platform for the development of new polymeric materials with a wide range of properties and potential applications. By carefully selecting the polymerization method, researchers can control the polymer's molecular weight, architecture, and ultimately its performance characteristics. This guide provides a foundational framework for the synthesis, polymerization, and characterization of this promising monomer, enabling further exploration into its scientific and commercial potential.
References
Application Notes and Protocols: The Use of Ethyl 4-methylenecyclohexanecarboxylate in Fragrance Development
Introduction: Exploring a Novel Fragrance Ingredient
Ethyl 4-methylenecyclohexanecarboxylate is a cyclic ester with potential applications in the fragrance industry. While not a widely commercialized fragrance ingredient, its molecular structure—featuring a cyclohexane ring, an ethyl ester group, and an exocyclic methylene group—suggests a unique and complex olfactory profile. Esters are fundamental building blocks in perfumery, often imparting fruity and floral notes.[1][2][3] The cyclohexane moiety can introduce camphoraceous, minty, or fresh characteristics, which upon esterification, can evolve into pleasant fruitiness.[4] The exocyclic double bond is a key feature that can significantly influence the final scent, potentially adding green, sharp, or even metallic nuances.
These application notes provide a comprehensive guide for researchers and perfumers interested in exploring the synthesis, olfactory properties, and fragrance applications of this compound. The protocols outlined below are designed to be self-validating, with clear causality behind each experimental choice.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Wittig reaction, a reliable method for forming carbon-carbon double bonds. Two common protocols are presented below, offering flexibility in reagent choice.
Protocol 1: Wittig Reaction using n-Butyllithium
This protocol utilizes n-butyllithium to generate the phosphonium ylide, a strong base suitable for this transformation.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (in hexanes)
-
Ethyl 4-oxocyclohexanecarboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a solution of methyltriphenylphosphonium bromide (1.05 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), slowly add n-butyllithium (1.05 eq) at 0°C.
-
Stir the resulting orange-red solution at 0°C for 30 minutes to ensure complete formation of the ylide.
-
Slowly add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Protocol 2: Wittig Reaction using Potassium tert-Butoxide
This protocol offers an alternative to n-butyllithium, using potassium tert-butoxide as the base.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Ethyl 4-oxocyclohexanecarboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Same as Protocol 1
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add potassium tert-butoxide (1.5 eq) to the suspension at -20°C and allow the mixture to warm to 0°C while stirring for 30 minutes.
-
Add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF to the ylide solution at 0°C.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Synthesis Workflow Diagram:
Caption: Synthesis of this compound via Wittig Reaction.
Predicted Olfactory Profile and Application in Fragrance Development
Predicted Scent Profile:
-
Top Notes: A bright, fruity character, likely with nuances of apple, pear, and a hint of pineapple, is expected from the ethyl ester group. The exocyclic methylene may introduce a sharp, green, or slightly metallic note.
-
Heart Notes: A subtle floral character may emerge, blending with the persistent fruity notes. The cyclohexane ring could contribute a clean, slightly camphoraceous or fresh undertone.
-
Base Notes: The molecule is not expected to have significant tenacity, but a soft, sweet, musky-like dry-down could be present.
Quantitative Data Summary:
| Property | Predicted Value/Characteristic | Rationale |
| Odor Type | Fruity, Green, Fresh | Based on ester and cyclic structure[4] |
| Volatility | High to Medium | Typical for esters of this molecular weight |
| Potential Use | Top to middle note modifier | To add brightness and a unique fruity-green character |
| Stability | Moderate | Esters can be prone to hydrolysis[5] |
Application Protocol: Incorporation into a Model Fragrance Accord
This protocol details the evaluation of this compound in a simple fruity-floral accord to assess its character and performance.
Materials:
-
This compound (10% solution in ethanol)
-
Hedione (10% solution in ethanol)
-
Iso E Super (10% solution in ethanol)
-
Linalool (10% solution in ethanol)
-
Ethyl Linalyl Acetate (10% solution in ethanol)
-
Galaxolide (50% solution in ethanol)
-
Ethanol (perfumer's grade)
-
Glass vials
-
Pipettes
-
Fragrance blotters
Procedure:
-
Preparation of a Control Accord: Create a base fruity-floral accord by mixing the following ingredients in a glass vial:
-
Hedione: 30 parts
-
Iso E Super: 20 parts
-
Linalool: 15 parts
-
Ethyl Linalyl Acetate: 10 parts
-
Galaxolide: 5 parts
-
Ethanol: 20 parts
-
-
Preparation of the Test Accord: Create a second accord, incorporating this compound. Start with a low concentration to avoid overpowering the blend.
-
Hedione: 30 parts
-
Iso E Super: 20 parts
-
Linalool: 15 parts
-
Ethyl Linalyl Acetate: 10 parts
-
Galaxolide: 5 parts
-
This compound (10% soln.): 5 parts
-
Ethanol: 15 parts
-
-
Maturation: Allow both accords to mature for at least 48 hours in a cool, dark place.
-
Olfactory Evaluation:
-
Dip a fragrance blotter into the control accord and another into the test accord.
-
Evaluate the top notes immediately.
-
Continue to evaluate the blotters at regular intervals (e.g., 15 minutes, 1 hour, 4 hours) to assess the evolution of the fragrance and the tenacity of the test molecule.
-
Record detailed observations of the scent profile at each stage, noting any differences between the control and test accords.
-
Fragrance Development Workflow Diagram:
Caption: Workflow for incorporating a new molecule in fragrance development.
Trustworthiness and Self-Validation
The protocols provided are designed for robust and reproducible results. The synthesis methods are well-established in organic chemistry. For olfactory evaluation, the use of a control accord is crucial for a self-validating assessment of the novel ingredient's contribution to the fragrance profile. By comparing the test accord directly with the control, the specific impact of this compound can be accurately determined.
Conclusion
This compound presents an intriguing opportunity for fragrance innovation. Its predicted fruity-green profile, with fresh undertones, could bring a novel twist to a variety of fragrance compositions. The application notes and protocols detailed herein provide a solid foundation for researchers and perfumers to synthesize, evaluate, and creatively apply this promising molecule.
References
Application Note: Synthesis of Ethyl 4-methylenecyclohexanecarboxylate via the Wittig Reaction
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of ethyl 4-methylenecyclohexanecarboxylate from ethyl 4-oxocyclohexanecarboxylate utilizing the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl group with high regioselectivity.[1][2] This protocol is designed for researchers in synthetic chemistry and drug development, offering a step-by-step guide from reagent preparation to product purification and characterization. The causality behind experimental choices, safety precautions, and expected outcomes are thoroughly discussed to ensure reliable and reproducible results.
Introduction: The Power and Precision of the Wittig Reaction
Discovered by Georg Wittig in 1954, the Wittig reaction has become an indispensable tool for the olefination of aldehydes and ketones.[3] Its primary advantage lies in the unambiguous placement of the newly formed double bond, a level of control not always achievable with other elimination reactions.[2][3] The reaction employs a phosphorus ylide, also known as a Wittig reagent, which is a species with adjacent positive and negative charges on the phosphorus and carbon atoms, respectively.[4][5]
The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of an aldehyde or ketone. This initial addition leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[5][6][7] The thermodynamic driving force of the reaction is the formation of a very stable triphenylphosphine oxide byproduct, which facilitates the collapse of the oxaphosphetane ring to yield the desired alkene.[8]
In the context of ethyl 4-oxocyclohexanecarboxylate, the Wittig reaction provides a direct and efficient method to introduce an exocyclic methylene group, a common structural motif in natural products and pharmacologically active molecules.[9] This protocol details the preparation of the necessary phosphonium ylide and its subsequent reaction with the cyclic ketone.
Experimental Protocol
This protocol is divided into three main stages: preparation of the phosphorus ylide (Wittig reagent), the Wittig reaction with ethyl 4-oxocyclohexanecarboxylate, and the workup and purification of the final product.
Materials and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 5.18 g | 14.51 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 5.80 mL | 14.51 |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | 1.90 g | 11.16 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~60 mL | - |
| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | As needed | - |
| Diethyl ether or Ethyl acetate | C₄H₁₀O / C₄H₈O₂ | 74.12 / 88.11 | As needed | - |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
Part A: Preparation of the Phosphorus Ylide (Methylenetriphenylphosphorane)
-
Inert Atmosphere Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. An inert atmosphere is crucial as the ylide and the organolithium base are highly reactive towards oxygen and moisture.
-
Reagent Addition: To the flask, add methyltriphenylphosphonium bromide (5.18 g, 14.51 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask via a syringe. Stir the mixture to form a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. This is to control the exothermicity of the deprotonation reaction.
-
Ylide Formation: Slowly add n-butyllithium (5.80 mL of a 2.5 M solution in hexanes, 14.51 mmol) dropwise to the suspension over 15-20 minutes. A distinct color change to deep yellow or orange indicates the formation of the ylide, methylenetriphenylphosphorane.[3]
-
Stirring: Allow the reaction mixture to stir at 0 °C for 1 hour to ensure the complete formation of the Wittig reagent.
Part B: The Wittig Reaction
-
Substrate Preparation: In a separate dry flask under an inert atmosphere, dissolve ethyl 4-oxocyclohexanecarboxylate (1.90 g, 11.16 mmol) in a minimal amount of anhydrous THF (~8 mL).
-
Addition of Ketone: Slowly add the solution of ethyl 4-oxocyclohexanecarboxylate to the freshly prepared ylide solution at 0 °C using a cannula or syringe.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part C: Workup and Purification
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. This will neutralize any remaining ylide or base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[3]
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[3]
-
Purification: Purify the crude product by silica gel column chromatography. A suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 50% ethyl acetate), should be employed to isolate the pure this compound.[10] The triphenylphosphine oxide byproduct is typically more polar and will elute later.
Expected Product Characterization
The final product, this compound, is expected to be a colorless oil.[10]
-
¹H NMR (500 MHz, CDCl₃): δ 4.65 (s, 2H), 4.17-4.11 (m, 2H), 2.44 (tt, J = 11.1, 3.8 Hz, 1H), 2.35 (dt, J = 13.7, 4.0 Hz, 2H), 2.11-1.96 (m, 4H), 1.64-1.54 (m, 2H), 1.28-1.23 (m, 3H).[10]
-
Molecular Formula: C₁₀H₁₆O₂
-
Molecular Weight: 168.23 g/mol [10]
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the Wittig synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of the Wittig reaction between ethyl 4-oxocyclohexanecarboxylate and a phosphorus ylide.
Note: The chemical structures in the DOT script are placeholders. A graphical representation would show the detailed molecular structures.
Safety and Handling
-
n-Butyllithium: is a pyrophoric liquid and must be handled under a strict inert atmosphere. It can ignite upon contact with air and reacts violently with water. Always use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous THF: can form explosive peroxides upon storage. Use freshly distilled or commercially available inhibitor-free solvent.
-
Methyltriphenylphosphonium bromide: is an irritant. Avoid inhalation and contact with skin and eyes.
-
The reaction should be performed in a well-ventilated fume hood.
Conclusion
The Wittig reaction remains a highly reliable and efficient method for the synthesis of alkenes from carbonyl compounds. This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block in organic synthesis. By carefully following the outlined steps and adhering to the safety precautions, researchers can expect to achieve high yields of the desired product. The provided mechanistic insights and workflow diagrams serve to enhance the understanding and execution of this important transformation.
References
- 1. SATHEE CUET: Chemistry Wittig Reaction [cuet.iitk.ac.in]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. study.com [study.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Page loading... [guidechem.com]
- 10. This compound | 145576-28-9 [chemicalbook.com]
Application Note: A Detailed Protocol for the Synthesis of Ethyl 4-methylenecyclohexanecarboxylate via the Wittig Reaction
Introduction
Ethyl 4-methylenecyclohexanecarboxylate is a valuable synthetic intermediate in organic chemistry and drug discovery. The introduction of an exocyclic methylene group to a cyclohexanone core provides a versatile handle for further functionalization, making it a key building block for more complex molecular architectures. The Wittig reaction, discovered by Georg Wittig in 1954, stands as a premier method for olefination, offering a reliable and highly specific strategy for converting carbonyl compounds into alkenes.[1] This application note provides a comprehensive, field-tested protocol for the synthesis of this compound from Ethyl 4-oxocyclohexanecarboxylate using an in-situ generated phosphorus ylide. The causality behind critical experimental steps is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics for researchers and drug development professionals.
Reaction Scheme and Mechanism
The core of this synthesis is the reaction between a phosphorus ylide (Wittig reagent) and a ketone. The ylide, methylenetriphenylphosphorane, is prepared in situ by deprotonating methyltriphenylphosphonium bromide with a strong base, n-butyllithium (n-BuLi).[2][3] The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of Ethyl 4-oxocyclohexanecarboxylate.
The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[2][4][5] This intermediate is unstable and rapidly collapses, driven by the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, to yield the desired alkene, this compound.[1][4] A key advantage of the Wittig reaction is the precise placement of the double bond, which circumvents the formation of isomeric mixtures that can occur with other elimination reactions.[1]
Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Quantity | Supplier Notes |
| Methyltriphenylphosphonium bromide | 1779-49-3 | 357.22 | 11.0 | 3.93 g | Must be dried under vacuum before use. Hygroscopic. |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | 64.06 | 10.5 | 4.2 mL | Pyrophoric. Handle under inert atmosphere. |
| Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 | 170.21 | 10.0 | 1.70 g (1.60 mL) | Store under nitrogen. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | ~100 mL | From a solvent purification system or freshly distilled. |
| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | - | ~50 mL | For quenching the reaction. |
| Diethyl ether (or Ethyl acetate) | 60-29-7 | 74.12 | - | ~150 mL | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed | For drying the organic phase. |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | - | As needed | For column chromatography. |
Equipment
-
Three-necked round-bottom flask (250 mL), oven-dried
-
Schlenk flask, oven-dried
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas supply with manifold
-
Syringes and needles
-
Rubber septa
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Step-by-Step Procedure
Part A: Preparation of the Wittig Reagent (Ylide)
-
Inert Atmosphere Setup: Assemble the 250 mL three-necked flask with a magnetic stir bar, a rubber septum, and a gas inlet connected to an Argon/Nitrogen line. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the procedure.[1]
-
Phosphonium Salt Addition: Add methyltriphenylphosphonium bromide (3.93 g, 11.0 mmol) to the flask. The salt should be a fine, dry powder.
-
Solvent Addition: Add anhydrous THF (~60 mL) via syringe. Begin stirring to create a fine suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Efficient stirring is crucial.
-
Base Addition: Slowly add the 2.5 M n-BuLi solution (4.2 mL, 10.5 mmol) dropwise via syringe over 15-20 minutes.
-
Causality Note: This addition must be slow to control the exothermic deprotonation reaction. A rapid addition can lead to side reactions and degradation of the base.
-
-
Ylide Formation: Upon addition of n-BuLi, the white suspension will turn a characteristic deep yellow or orange-red color, indicating the formation of the phosphorus ylide.[1] Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the reagent.[1]
Part B: Reaction and Product Formation
-
Substrate Preparation: In a separate dry flask, dissolve Ethyl 4-oxocyclohexanecarboxylate (1.70 g, 10.0 mmol) in a minimal amount of anhydrous THF (~20 mL).
-
Addition of Ketone: Slowly add the ketone solution to the freshly prepared Wittig reagent at 0 °C via syringe or cannula over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours. The disappearance of the ylide's color is a visual indicator of reaction progress.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product will have a higher Rf value than the starting ketone.
Part C: Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution (~50 mL) to quench any unreacted ylide and base.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The resulting crude oil contains the desired product and triphenylphosphine oxide. Purify the residue by silica gel column chromatography. A gradient elution with hexane and ethyl acetate (e.g., starting from 98:2 hexane:ethyl acetate) is typically effective. The triphenylphosphine oxide byproduct is more polar and will elute later.
-
Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | Exocyclic Methylene Protons: A singlet or narrow multiplet around δ 4.6-4.8 ppm (2H). Ethyl Ester: A quartet around δ 4.1 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.2 ppm (3H, -OCH₂CH₃). Cyclohexane Protons: A series of multiplets between δ 1.5-2.5 ppm. |
| ¹³C NMR | Alkene Carbons: Signals around δ 148 ppm (quaternary C) and δ 109 ppm (=CH₂). Ester Carbonyl: A signal around δ 175 ppm. Ethyl Ester: Signals around δ 60 ppm (-OCH₂) and δ 14 ppm (-CH₃). Cyclohexane Carbons: Multiple signals in the δ 25-45 ppm range. |
| FT-IR | C=O Stretch (Ester): Strong absorbance around 1730-1735 cm⁻¹. C=C Stretch (Alkene): Medium absorbance around 1650 cm⁻¹. =C-H Stretch: Absorbance just above 3000 cm⁻¹ (e.g., ~3070 cm⁻¹). |
| Mass Spec. | Expected [M]⁺ peak corresponding to the molecular weight of C₁₀H₁₆O₂ (168.23 g/mol ). |
Safety Precautions
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.[1]
-
n-Butyllithium: This reagent is pyrophoric and reacts violently with water. It must be handled with extreme care under an inert atmosphere using proper syringe techniques.[1]
-
Methyltriphenylphosphonium Bromide: Toxic if swallowed and causes skin and eye irritation.[6][7] Avoid inhalation of dust and handle in a fume hood.[7][8]
-
Solvents: Anhydrous THF and hexanes are highly flammable. Ensure there are no nearby ignition sources. Work in a well-ventilated fume hood.
-
Waste Disposal: Quench all reactive reagents before disposal. Dispose of chemical waste in accordance with local, regional, and national regulations.[8][9]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reagents - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
Application Notes and Protocols: The Synthetic Utility of Exocyclic Methylene Compounds
Introduction: The Strategic Advantage of the Exocyclic Methylene Group
In the landscape of synthetic organic chemistry, the exocyclic methylene group stands out as a uniquely versatile and powerful functional handle. Its inherent reactivity, stemming from the combination of π-system accessibility and ring strain, makes it a linchpin in the construction of complex molecular architectures. Unlike their more stable endocyclic counterparts, exocyclic alkenes offer a sterically unhindered face for a wide array of chemical transformations. This guide provides an in-depth exploration of the key applications of exocyclic methylene compounds, complete with detailed protocols and mechanistic insights designed for researchers, scientists, and drug development professionals. We will delve into their pivotal role in cycloaddition reactions, conjugate additions, and stereoselective transformations, highlighting their value in the efficient synthesis of natural products and pharmacologically active molecules.
Cycloaddition Reactions: Building Rings with Precision
The exocyclic methylene group is an exceptional participant in cycloaddition reactions, serving as either the 2π or 4π component to construct a variety of carbocyclic and heterocyclic scaffolds.
The Diels-Alder Reaction ([4+2] Cycloaddition)
Exocyclic methylene compounds are frequently employed as potent dienophiles in [4+2] cycloaddition reactions. Furthermore, molecules incorporating two vicinal exocyclic methylenes are locked in the s-cis conformation required for a Diels-Alder reaction, making them excellent dienes for building complex heterocyclic systems.[1] This strategy is particularly powerful in natural product synthesis, where multiple stereocenters can be set in a single, atom-economical step.[1]
A compelling example is the biomimetic total synthesis of Prunolactone A, which features the in-situ generation of a reactive 3,4-bis(methylene)isocoumarin intermediate that acts as the diene.[1]
Diagram 1: General Diels-Alder Reaction
Caption: Diels-Alder reaction forming a spirocyclic system.
[3+2] Cycloaddition Reactions
The reaction of exocyclic methylene compounds with 1,3-dipoles, such as nitrile oxides or diazomethane, provides a direct route to valuable five-membered spiro-heterocycles.[2] These structures are of significant interest due to their rigid geometry, which makes them attractive scaffolds in medicinal chemistry.[2] The reaction proceeds with high regioselectivity, driven by the electronic nature of the dipole and the alkene.
Protocol 1: [3+2] Cycloaddition of a Chiral Methylene-Dioxolanone with Benzonitrile Oxide [2]
Objective: To synthesize a chiral spiro-isoxazoline via a [3+2] cycloaddition reaction.
Materials & Reagents:
-
(2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one (1.0 eq)
-
Benzaldoxime (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard glassware for workup
-
Silica gel for column chromatography
Procedure:
-
In-situ generation of Benzonitrile Oxide: To a stirred solution of benzaldoxime (1.1 eq) in anhydrous DCM, add NCS (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 20 minutes at this temperature. This step generates the corresponding hydroximoyl chloride.
-
Cycloaddition: Add the (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one (1.0 eq) to the reaction mixture.
-
Addition of Base: Slowly add a solution of triethylamine (1.5 eq) in DCM dropwise to the cooled mixture. The slow addition is crucial to control the in-situ formation of the nitrile oxide from the hydroximoyl chloride, minimizing its dimerization. The triethylamine acts as the base for the dehydrohalogenation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methylene compound is consumed.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure spiro-isoxazoline adduct.
Causality Note: The use of a chiral dioxolanone derived from lactic acid allows for an asymmetric synthesis, where the existing stereocenter directs the facial selectivity of the cycloaddition.[2]
Michael Addition: The Power of Conjugate Acceptance
Exocyclic methylene groups positioned α,β to an electron-withdrawing group (such as a ketone or lactone) are superb Michael acceptors.[3][4] This reactivity is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions. The α-methylene-γ-butyrolactone motif, for instance, is found in thousands of natural products and owes much of its biological activity to its ability to act as a Michael acceptor.[5][6]
The reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the conjugated system. A wide range of soft nucleophiles, particularly resonance-stabilized carbanions from active methylene compounds like malonates and β-ketoesters, are effective donors.[3][7]
Diagram 2: Michael Addition Workflow
Caption: General workflow for a Michael addition reaction.
Table 1: Scope of Michael Addition to Exocyclic Methylene Acceptors
| Michael Acceptor | Michael Donor | Catalyst/Base | Yield (%) | ee (%) | Reference |
| Exocyclic Methylene Cyclohexanone | Diethyl Malonate | K₂CO₃ | 85-95 | N/A | |
| α-Methylene-γ-butyrolactone | Thiophenol | DBU | >90 | N/A | General |
| N-Aryl Lactam with Exocyclic Alkene | Diborane/D₂O | Peptide Thiol | 80-95 | 90-99 | [8] |
| Exocyclic α,β-Unsaturated Ketone | Dimethyl Malonate | Triton-B | 70-88 | N/A |
Asymmetric Catalysis: Installing Chirality
The prochiral nature of the exocyclic double bond makes it an ideal substrate for a range of enantioselective catalytic transformations, allowing for the direct installation of stereocenters with high fidelity.
Enantioselective Oxygenation
Inspired by the cytochrome P450 enzyme, which performs highly selective C-H oxygenations, synthetic chemists have developed biomimetic catalyst systems.[9][10] Chiral manganese-porphyrin complexes, for example, can catalyze the enantioselective oxygenation of exocyclic methylene groups to furnish chiral secondary alcohols.[9] The catalyst often utilizes non-covalent interactions, such as hydrogen bonding, to create a chiral pocket that orients the substrate for a site- and stereo-selective attack, achieving excellent enantiomeric excess (up to 99% ee).[9][10]
Protocol 2: Mn-Porphyrin Catalyzed Enantioselective Epoxidation of an Exocyclic Methylene Group (Adapted from[9])
Objective: To synthesize a chiral epoxide from a quinolone analogue bearing an exocyclic methylene group using a chiral manganese catalyst.
Materials & Reagents:
-
3-Alkyl-substituted quinolone (1.0 eq)
-
Chiral Manganese Porphyrin Catalyst (e.g., complex 1 from the reference) (2.0 mol%)
-
Iodosobenzene (PhIO) as the stoichiometric oxidant (1.5 eq)
-
Dichloromethane (DCM), anhydrous and distilled
-
Inert atmosphere (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with septum
-
Magnetic stirrer
-
Syringes for transfer of anhydrous solvent
-
Inert gas line
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 3-alkyl-substituted quinolone substrate (1.0 eq) and the chiral manganese porphyrin catalyst (0.02 eq).
-
Solvent Addition: Add anhydrous DCM via syringe. Stir the mixture at room temperature for 10 minutes to allow for potential pre-coordination of the substrate to the catalyst.
-
Oxidant Addition: Add iodosobenzene (1.5 eq) portion-wise over 30 minutes. PhIO is the oxygen source, which reacts with the Mn catalyst to form the active high-valent oxomanganese species responsible for oxygen transfer.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. The progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a short plug of Celite to remove insoluble manganese species and excess oxidant. Rinse the plug with DCM.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the chiral epoxide. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Causality Note: The chiral ligand on the porphyrin ring creates a defined steric and electronic environment. The substrate pre-coordinates to the catalyst through hydrogen bonding motifs, exposing one face of the exocyclic double bond preferentially to the active oxomanganese species, thus dictating the stereochemical outcome of the epoxidation.[9]
Catalytic Asymmetric Allylation
Exocyclic methylene compounds are also key products in powerful synthetic methodologies. For example, a highly enantioselective chromium-catalyzed carbonyl allylation followed by lactonization provides a versatile route to enantioenriched α-exo-methylene γ-butyrolactones.[5] This method is notable for its broad substrate scope and tolerance of sensitive functional groups.[5]
Diagram 3: Synthetic Pathway to Chiral α-exo-Methylene γ-Butyrolactones
References
- 1. Vicinal Bis(methylene) Heterocyclic Diene in Natural Product Synthesis: A Convergent Biomimetic Total Synthesis of Prunolactone A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. Michael Addition [organic-chemistry.org]
- 5. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. Enantioselective oxygenation of exocyclic methylene groups by a manganese porphyrin catalyst with a chiral recognition site - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Evaluating the Biological Activity of Ethyl 4-methylenecyclohexanecarboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Promise of the Cyclohexane Scaffold
The cyclohexanecarboxylate framework, particularly functionalized variants like Ethyl 4-methylenecyclohexanecarboxylate, represents a versatile and promising scaffold in medicinal chemistry. Its three-dimensional structure and the reactivity of the exocyclic methylene group and ester functionality make it an ideal starting point for the synthesis of diverse molecular architectures.[1][2] Derivatives of related cyclohexenone and cyclohexanone structures have demonstrated a wide spectrum of biological functions, including antitumor and antimicrobial activities.[3] This guide provides a comprehensive framework, including detailed experimental protocols, for the systematic evaluation of novel derivatives of this compound for their potential therapeutic applications in oncology, inflammation, and infectious diseases.
The protocols herein are designed to be self-validating, providing researchers with robust methodologies to screen compound libraries, identify lead candidates, and elucidate mechanisms of action. We will proceed from high-throughput in vitro assays to more complex in vivo models, explaining the scientific rationale behind each experimental choice.
Part 1: Assessment of Anticancer Activity
The search for novel anticancer agents is a critical endeavor in modern drug discovery. The evaluation of new chemical entities, such as derivatives of this compound, begins with a tiered approach to identify cytotoxic, anti-proliferative, and anti-metastatic properties.[4][5]
Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening novel compounds for anticancer potential, moving from broad initial screens to more specific mechanistic and efficacy studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Wittig Reaction for Ethyl 4-methylenecyclohexanecarboxylate Synthesis
Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific challenges and optimization parameters for the synthesis of Ethyl 4-methylenecyclohexanecarboxylate via the Wittig reaction. This resource is structured in a practical question-and-answer format to provide direct solutions to common issues encountered in the lab.
Part 1: Foundational Knowledge & Frequently Asked Questions
Q1: What is the Wittig reaction and how is it applied to synthesize this compound?
The Wittig reaction is a powerful method in organic chemistry for converting a carbonyl group (an aldehyde or ketone) into an alkene (a carbon-carbon double bond).[1][2] It was discovered by Georg Wittig, who received the Nobel Prize in Chemistry in 1979 for this work.[2][3] The core of the reaction is the interaction between a carbonyl compound and a phosphorus ylide (also known as a Wittig reagent).[1]
For your specific target, this compound, the reaction involves the olefination of the ketone group in the starting material, Ethyl 4-oxocyclohexanecarboxylate, using methylenetriphenylphosphorane (Ph₃P=CH₂). This precisely replaces the carbonyl oxygen with a methylene (=CH₂) group, offering excellent regiochemical control, which is a key advantage over other elimination-based methods.[4][5]
Overall Reaction Scheme: Starting Material: Ethyl 4-oxocyclohexanecarboxylate Wittig Reagent: Methylenetriphenylphosphorane (Ph₃P=CH₂) Product: this compound Byproduct: Triphenylphosphine oxide (TPPO)
Q2: What is a Wittig reagent, and how do I prepare the specific ylide needed for this synthesis?
A Wittig reagent is a neutral molecule with adjacent positive and negative charges, known as an ylide.[6][7] In this case, the phosphorus atom carries the positive charge, and the adjacent carbon atom is negatively charged, making it a potent nucleophile.[8]
The required reagent, methylenetriphenylphosphorane (Ph₃P=CH₂), is a non-stabilized ylide, which makes it highly reactive.[2] It is typically prepared in situ (in the reaction flask) right before adding the ketone. The synthesis is a two-step process:
-
Sₙ2 Reaction: First, a phosphonium salt is prepared via an Sₙ2 reaction between triphenylphosphine (PPh₃) and an alkyl halide (in this case, methyl bromide or iodide).[3][4][6] This salt, methyltriphenylphosphonium bromide, is a stable solid that can be purchased or prepared and stored.
-
Deprotonation: Immediately before the reaction, the phosphonium salt is deprotonated with a strong base to form the reactive ylide.[6] The choice of base is critical for success.
Workflow for Ylide Generation
Caption: General workflow for the Wittig synthesis.
Q3: What is the underlying mechanism of this reaction?
The mechanism of the Wittig reaction has been studied extensively. For non-stabilized ylides under lithium-salt-free conditions, the reaction is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[1][9][10] This intermediate is unstable and rapidly decomposes to form the final alkene and the highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in TPPO is the primary driving force for the reaction.[9]
Mechanism of the Wittig Reaction
Caption: Simplified Wittig reaction mechanism.
Part 2: Experimental Protocol & Optimization
Q4: What is a reliable, step-by-step protocol for this synthesis?
This protocol is adapted from standard procedures for the methylenation of cyclic ketones.[5][11] Extreme caution is required: an inert atmosphere and anhydrous conditions are essential for success.
Materials:
-
Methyltriphenylphosphonium bromide (dried under vacuum)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)
-
Ethyl 4-oxocyclohexanecarboxylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (ether, brine, magnesium sulfate, silica gel)
Protocol:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen or argon inlet.
-
Ylide Generation:
-
Under a positive pressure of inert gas, add methyltriphenylphosphonium bromide (1.1 to 1.5 equivalents) to the flask.
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the n-BuLi solution dropwise via syringe over 15-20 minutes. A distinct color change to deep yellow or orange-red should occur, indicating the formation of the ylide.[5]
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate dry flask, dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the ketone solution to the ylide suspension at 0 °C via syringe or cannula.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 12-24 hours.
-
-
Workup and Isolation:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Once complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will be a mixture of your target alkene and triphenylphosphine oxide (TPPO). Purification via flash column chromatography on silica gel is typically required. (See Q9 for more on purification).
Q5: How do I choose the right base for generating the ylide?
The pKa of the C-H bond in the phosphonium salt is around 22 (in DMSO), so a very strong base is required for deprotonation.[3] The choice of base can significantly impact the reaction's success.
| Base | Formula | Common Solvent | Key Considerations |
| n-Butyllithium | n-BuLi | THF, Ether | Most common and reliable. Highly pyrophoric; requires careful handling under an inert atmosphere. The presence of lithium salts can sometimes affect stereochemistry, though this is not a concern for methylenation.[1][3] |
| Sodium Hydride | NaH | THF, DMSO | A strong, non-nucleophilic base. Safer to handle than n-BuLi but is a solid dispersion, leading to slower, heterogeneous reactions. Often requires heating to initiate. |
| Potassium tert-butoxide | t-BuOK | THF, t-BuOH | A strong, non-nucleophilic base. Good for sterically hindered systems. Can be less efficient for forming highly reactive ylides compared to n-BuLi. |
| Sodium Amide | NaNH₂ | Liquid NH₃, THF | Very strong base, but its use has largely been superseded by organolithium reagents due to handling and solubility issues.[3] |
Recommendation: For this specific transformation, n-Butyllithium (n-BuLi) in anhydrous THF is the industry standard and most recommended base due to its high reactivity and ability to cleanly and rapidly generate the ylide at low temperatures.[5]
Q6: What is the optimal solvent and temperature for this reaction?
-
Solvent: Anhydrous, aprotic, and polar-ethereal solvents are ideal. Tetrahydrofuran (THF) is the most common and effective solvent for Wittig reactions involving non-stabilized ylides.[1] It readily dissolves the phosphonium salt and stabilizes the ylide. Anhydrous diethyl ether is also a suitable alternative. The polarity of the solvent can sometimes influence the stereochemical outcome, although this is less critical for terminal alkenes.[12]
-
Temperature: Temperature control is crucial.
-
Ylide Generation: This step is highly exothermic and should be performed at 0 °C or below to prevent side reactions and degradation of the base or ylide.
-
Wittig Reaction: The addition of the ketone should also be done at 0 °C to control the initial exothermic reaction. Afterward, the reaction is typically allowed to warm to room temperature and stirred overnight to ensure it goes to completion.[5]
-
Part 3: Troubleshooting Guide
Q7: My reaction isn't working or the yield is very low. What are the common causes?
Low or no yield in a Wittig reaction is a common frustration. The flowchart below outlines a diagnostic approach to identify the root cause.
Troubleshooting Flowchart for Failed Wittig Reaction
Caption: A decision tree for troubleshooting a failed Wittig reaction.
Q8: I'm getting unexpected side products. What could they be and how can I prevent them?
The primary side product is the triphenylphosphine oxide (TPPO). However, other impurities can arise:
-
Epoxides: If trace oxygen is present, the ylide can be oxidized. This is prevented by maintaining a strict inert atmosphere.
-
Michael Addition: While your substrate lacks an α,β-unsaturated system, it's a common side reaction in other contexts where the ylide can act as a Michael donor.
-
Products from Base Attack: If a nucleophilic base like n-BuLi is used at elevated temperatures, it can potentially add directly to the ketone. This is minimized by keeping the reaction temperature low during additions.
The most significant challenge is not preventing the formation of TPPO, but removing it.
Q9: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
TPPO is notoriously difficult to separate from neutral, nonpolar products because it often has a similar polarity and can co-elute during column chromatography.[13][14]
Strategies for TPPO Removal:
| Method | Description | Pros | Cons |
| Flash Column Chromatography | Careful chromatography on silica gel with a nonpolar eluent system (e.g., Hexanes/Ethyl Acetate gradient). | Standard, effective if Rfs are sufficiently different. | Can be tedious; TPPO can streak across many fractions, leading to product loss. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent (e.g., propanol, ethanol) can leave the more soluble TPPO in the mother liquor.[15] | Can be very effective for crystalline products. | Product must be a solid; may require significant optimization. |
| Precipitation/Filtration | After workup, dissolving the crude mixture in a minimal amount of cold ether or hexanes can cause the less soluble TPPO to precipitate, which can then be filtered off. | Quick and simple first-pass purification. | Often incomplete; some TPPO remains in solution. |
| Chemical Conversion | Treat the crude mixture with an agent that converts TPPO into a more polar, easily separable salt. For example, treating with MgCl₂ or ZnCl₂ can form a complex that precipitates.[13] A newer method involves converting residual triphenylphosphine into a polar phosphonium salt with iodomethane.[13] | Highly effective; simplifies chromatography. | Adds an extra step to the synthesis; requires removal of the new agent. |
Recommended Approach: First, attempt to precipitate the bulk of the TPPO by triturating the crude solid with cold diethyl ether. Filter this solid off. Then, purify the remaining filtrate using flash column chromatography. This two-step process often provides the purest product with the highest yield.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: A Guide to Improving the Yield of Ethyl 4-methylenecyclohexanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-methylenecyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable chemical intermediate. Here, we delve into the practical aspects of the synthesis, focusing on the widely employed Wittig reaction, to help you enhance your reaction yields and purity.
I. Synthesis Overview: The Wittig Reaction
The conversion of a ketone, such as ethyl 4-oxocyclohexanecarboxylate, to an alkene is a cornerstone of organic synthesis. The Wittig reaction is a powerful and reliable method for this transformation, offering high regioselectivity in the formation of the carbon-carbon double bond.[1] This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to convert aldehydes or ketones into alkenes.[1][2] The primary driving force behind this reaction is the formation of a highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.
The general workflow for synthesizing this compound via the Wittig reaction can be visualized as follows:
Caption: General workflow for the synthesis of this compound via the Wittig reaction.
II. Troubleshooting Guide & FAQs
This section addresses common problems that can lead to low yields or failed reactions. Each question is followed by a detailed explanation and actionable steps to resolve the issue.
FAQ 1: Why is my Wittig reaction failing or giving a very low yield?
Several factors can contribute to a low or nonexistent yield in a Wittig reaction. A systematic approach to troubleshooting is essential.
Answer: The success of a Wittig reaction hinges on the efficient formation of the phosphorus ylide and its subsequent reaction with the carbonyl compound.[3] Here are the primary areas to investigate:
-
Ylide Formation: This is the most critical step. The choice of base and solvent is paramount.
-
Base Strength: A sufficiently strong base is required to deprotonate the phosphonium salt.[3] For non-stabilized ylides like the one derived from methyltriphenylphosphonium bromide, strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS) are necessary.[3][4] Weaker bases may not be effective.
-
Solvent Purity: The reaction is highly sensitive to moisture. Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard.[3] Ensure your solvent is rigorously dried, as any water will quench the strong base and the ylide.[3]
-
-
Reaction Conditions:
-
Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. After the addition of the ketone, the reaction is typically allowed to warm to room temperature.[1]
-
Reaction Time: While ylide formation is usually rapid, the subsequent reaction with the ketone, especially if it's sterically hindered, may require longer reaction times.[3] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.[3]
-
-
Reagent Purity and Stability:
-
Phosphonium Salt: Ensure the methyltriphenylphosphonium bromide is dry and pure. It is hygroscopic and should be dried under vacuum before use.
-
Ketone: The starting material, ethyl 4-oxocyclohexanecarboxylate, should be pure. Impurities can interfere with the reaction.
-
Troubleshooting Workflow: Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the Wittig reaction.
FAQ 2: How can I effectively remove the triphenylphosphine oxide byproduct?
Answer: The removal of triphenylphosphine oxide (TPPO) is a common challenge in the purification process due to its polarity, which can be similar to that of the desired product.
-
Crystallization: If the product is a solid, recrystallization can be an effective method. TPPO is often soluble in a variety of organic solvents.
-
Precipitation: In some cases, TPPO can be precipitated from a nonpolar solvent like hexane or a mixture of ether and hexane, especially at low temperatures.[3]
-
Column Chromatography: This is the most common method for separating TPPO from the product. A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the less polar product from the more polar TPPO.
-
Alternative Workup: A less common but sometimes effective method is to convert TPPO to a water-soluble phosphonium salt by treating the crude reaction mixture with an acid, which can then be removed by aqueous extraction.
FAQ 3: Are there alternative, "greener" methods for this synthesis?
Answer: Yes, there is growing interest in developing more environmentally friendly synthetic methods.
-
Aqueous Wittig Reaction: Some Wittig reactions, particularly with stabilized ylides, can be performed in water.[5] This reduces the reliance on volatile organic solvents.
-
One-Pot Procedures: These methods, where the phosphonium salt is formed and reacts with the carbonyl in the same reaction vessel, can reduce waste and improve efficiency.[4]
-
Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to improve yields and reduce reaction times in some Wittig reactions, contributing to a greener process.[2]
III. Experimental Protocols
Protocol 1: Synthesis of this compound via the Wittig Reaction
This protocol provides a detailed step-by-step procedure for the synthesis.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl 4-oxocyclohexanecarboxylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change (often to yellow or orange) indicates ylide formation.[1]
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.[1]
-
-
Wittig Reaction:
-
In a separate dry flask, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the ylide suspension at 0 °C via syringe or cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide.
-
Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Reagent Stoichiometry | ||
| Phosphonium Salt | 1.1 - 1.2 equivalents | Ensures complete consumption of the limiting ketone. |
| Base (n-BuLi) | 1.05 - 1.1 equivalents | A slight excess ensures complete deprotonation of the phosphonium salt. |
| Ketone | 1.0 equivalent | The limiting reagent. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and non-reactive with the strong base and ylide.[3] |
| Ylide Formation Temp. | 0 °C to -78 °C | Minimizes side reactions of the strong base. |
| Reaction Temp. | 0 °C to Room Temperature | Allows for a controlled reaction rate. |
| Reaction Time | 12 - 24 hours | Can be adjusted based on TLC monitoring.[1] |
IV. Concluding Remarks
Improving the yield of this compound is an achievable goal through careful attention to experimental details. The key to success lies in the meticulous preparation of the Wittig reagent and the optimization of reaction conditions. By following the troubleshooting guide and protocols outlined in this support center, researchers can overcome common obstacles and achieve higher yields and purity in their syntheses.
V. References
-
Technical Support Center: Optimizing the Wittig Reaction for Long-Chain Alkenes - Benchchem. Available from: 3
-
Application Notes and Protocols: Wittig Reaction on "Ethyl 4-(4-oxocyclohexyl)benzoate" for Alkene Synthesis - Benchchem. Available from: 1
-
Wittig, G., & Schoellkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
-
Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC - NIH. Available from: 2
-
Wittig Reaction - Common Conditions. Available from: 4
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available from: 6
-
A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. Available from: 5
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. sciepub.com [sciepub.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Ethyl 4-methylenecyclohexanecarboxylate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 4-methylenecyclohexanecarboxylate. Synthesized typically via a Wittig reaction, this versatile intermediate presents unique purification hurdles due to common byproducts and unreacted starting materials. This document offers a structured approach to troubleshooting and protocol optimization, grounded in established chemical principles.
Section 1: Compound Characterization and Impurity Profile
A foundational understanding of the target compound and potential impurities is critical for devising an effective purification strategy. The primary route to this compound involves the reaction of Ethyl 4-oxocyclohexanecarboxylate with a phosphorus ylide, such as methylenetriphenylphosphorane.[1][2] This reaction inherently generates triphenylphosphine oxide as a significant byproduct.[3]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless Oil | [1] |
| Molecular Formula | C₁₀H₁₆O₂ | - |
| Molecular Weight | 168.23 g/mol | - |
| Boiling Point | Estimated 210-220 °C at 760 mmHg (Requires vacuum for distillation) | N/A |
| Storage Temp. | Refrigerator (2-8 °C) | [1] |
Table 2: Common Impurities in the Synthesis of this compound
| Impurity | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Origin & Notes |
| Ethyl 4-oxocyclohexanecarboxylate | Ketone | 170.21 | ~245 (decomposes) | Unreacted starting material.[1][4] More polar than the product. |
| Triphenylphosphine Oxide | Phosphine Oxide | 278.28 | 360 | Stoichiometric byproduct of the Wittig reaction. Highly polar, crystalline solid.[3] |
| Methyltriphenylphosphonium Bromide | Phosphonium Salt | 357.23 | Decomposes | Unreacted Wittig salt. Non-volatile and water-soluble. |
| Tetrahydrofuran (THF) | Ether | 72.11 | 66 | Common reaction solvent.[1] Must be removed under vacuum. |
| Ethyl 4-methylcyclohex-1-enecarboxylate | Isomer | 168.23 | ~215 | Potential isomer formed by double bond migration, especially under acidic or thermal stress. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Question 1: My crude reaction mixture contains a significant amount of a white, crystalline solid that is sparingly soluble in my extraction solvent. What is it and how do I remove it?
Answer: This solid is almost certainly triphenylphosphine oxide (Ph₃P=O) , a stoichiometric byproduct of the Wittig reaction.[3] Its high polarity and tendency to crystallize make it a primary contaminant.
-
Causality: The driving force of the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in Ph₃P=O.[5]
-
Troubleshooting Steps:
-
Initial Filtration (Optional): If a large amount of Ph₃P=O has precipitated from the crude reaction mixture after quenching, some of it can be removed by filtration. However, a significant amount will remain dissolved.
-
Liquid-Liquid Extraction: During the aqueous workup, ensure thorough extraction. Ph₃P=O has some solubility in common organic solvents like ethyl acetate.
-
Recommended Solution - Flash Column Chromatography: This is the most effective method for complete removal. Due to its high polarity, Ph₃P=O will adhere strongly to silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (starting from 100% hexanes), will elute your less-polar product first, leaving the Ph₃P=O adsorbed to the top of the column.[1][6]
-
Question 2: My NMR analysis shows the presence of a ketone carbonyl peak (~210-220 ppm in ¹³C NMR) and the absence of the methylene protons (~4.65 ppm in ¹H NMR). What is this impurity?
Answer: This indicates the presence of unreacted starting material, Ethyl 4-oxocyclohexanecarboxylate .[4] This suggests an incomplete Wittig reaction.
-
Causality: The reaction may not have gone to completion due to several factors:
-
Insufficient Wittig reagent.
-
Deactivation of the ylide by moisture or air.
-
Insufficient reaction time or temperature.
-
-
Troubleshooting Steps:
-
Reaction Optimization: For future batches, ensure the ylide is generated under strictly anhydrous conditions and that a sufficient molar excess is used.
-
Purification: The ketone starting material is more polar than the desired alkene product. Therefore, it can be readily separated using silica gel column chromatography. The ketone will have a lower Rf value on a TLC plate compared to the product in a hexanes/ethyl acetate system.
-
Question 3: The purity of my final product is acceptable, but it has a persistent low-boiling solvent odor. How do I remove residual solvent?
Answer: This is likely due to trapped reaction or chromatography solvents, such as THF or ethyl acetate/hexanes.
-
Troubleshooting Steps:
-
Rotary Evaporation: Ensure the product is concentrated on a rotary evaporator until no more solvent is visibly distilling. A slightly elevated water bath temperature (35-40 °C) can be helpful, but avoid excessive heat which could promote isomerization.
-
High Vacuum: For complete removal, place the flask containing your product on a high vacuum line (Schlenk line) for several hours. This is the most effective method for removing trace amounts of volatile organic solvents.
-
Question 4: My GC-MS analysis shows a peak with the same mass as my product but a slightly different retention time. What could this be?
Answer: This is likely an isomer, such as Ethyl 4-methylcyclohex-1-enecarboxylate or other double bond isomers. The exocyclic double bond in the target molecule can potentially migrate to a more thermodynamically stable endocyclic position.
-
Causality: Isomerization can be catalyzed by trace acidic impurities during workup or by excessive heat, particularly during distillation.
-
Troubleshooting Steps:
-
Neutral Workup: Ensure all acidic traces are removed during the workup by washing with a mild base like saturated sodium bicarbonate solution.[7]
-
Careful Distillation: If distillation is used, perform it under high vacuum to keep the boiling temperature as low as possible.
-
High-Resolution Chromatography: Separating these isomers can be challenging. A shallow gradient and a longer column during flash chromatography may be required to achieve separation. Analyze fractions carefully by TLC or GC before combining.
-
Section 3: Optimized Purification Protocols
Based on the common impurities, two primary purification strategies are recommended. The choice depends on the scale of the reaction and the specific impurity profile.
Caption: Decision tree for selecting the optimal purification method.
Protocol 1: High-Resolution Flash Column Chromatography
This method is highly effective for removing both polar and non-polar impurities and is the recommended procedure for achieving high purity.[1][8]
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 5-10% Ethyl Acetate in Hexanes. The desired product should have an Rf value of approximately 0.3-0.4.[6] Triphenylphosphine oxide will remain at the baseline (Rf ≈ 0).
-
Column Packing:
-
Select a column with an appropriate diameter for your sample size (a general rule is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).
-
Prepare a slurry of silica gel in 100% hexanes and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.[9] Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" method often yields better separation.
-
-
Elution:
-
Begin eluting with 100% hexanes to wash off any non-polar impurities.
-
Gradually increase the polarity by slowly adding ethyl acetate (e.g., move from 2% to 5% to 10% ethyl acetate in hexanes). A gradient elution is crucial for separating the product from the closely-eluting starting material and the strongly-adsorbed Ph₃P=O.[1]
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Further dry under high vacuum to yield the purified product as a colorless oil.[1]
Caption: Step-by-step workflow for flash column chromatography.
Section 4: FAQs - Purity Assessment and Handling
Q1: What are the best analytical methods to confirm the purity and identity of my final product?
A1: A combination of techniques is essential for unambiguous confirmation:
-
¹H and ¹³C NMR Spectroscopy: This is the primary method to confirm the structure. Key signals for this compound include the exocyclic methylene protons appearing as a singlet around 4.65 ppm in the ¹H NMR spectrum.[1] The absence of signals corresponding to impurities (e.g., the aldehyde proton of the ketone starting material) is a strong indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC provides a quantitative measure of purity by showing the relative area of different peaks, while MS confirms the molecular weight of your product.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good qualitative indicator of purity.[8]
Q2: What are the characteristic ¹H NMR signals I should look for?
A2: Based on reported data for this compound in CDCl₃, you should expect the following key signals[1]:
-
~4.65 ppm (singlet, 2H): The two protons of the exocyclic C=CH₂ group.
-
~4.15 ppm (quartet, 2H): The -OCH₂- protons of the ethyl ester.
-
~2.44 ppm (multiplet, 1H): The proton at the C1 position (methine proton).
-
~1.25 ppm (triplet, 3H): The -CH₃ protons of the ethyl ester.
-
The remaining cyclohexane ring protons will appear as complex multiplets between ~1.5-2.4 ppm.
Q3: What are the recommended storage conditions for the purified product?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term stability, refrigeration at 2-8 °C is recommended.[1] This minimizes the risk of degradation or isomerization.
References
- 1. This compound | 145576-28-9 [chemicalbook.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. youtube.com [youtube.com]
Technical Support Center: Navigating the Removal of Triphenylphosphine Oxide from Wittig Reaction Mixtures
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common yet challenging task of removing triphenylphosphine oxide (TPPO), a persistent byproduct of the Wittig reaction. Our goal is to equip you with the knowledge to select and execute the most effective purification strategy for your specific product, ensuring the integrity and purity of your synthesized alkenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing triphenylphosphine oxide (TPPO)?
A1: The primary difficulty in removing TPPO stems from its physical properties. It is a highly polar, crystalline solid that often exhibits solubility similar to that of the desired Wittig product, particularly if the product itself has polar functional groups. This can lead to co-precipitation or co-elution during purification, making separation challenging. Furthermore, the Wittig reaction produces a stoichiometric amount of TPPO, meaning it can be a major component of the crude reaction mixture, complicating purification efforts, especially on a large scale.[1][2]
Q2: How does the nature of my Wittig product influence the choice of purification method?
A2: The polarity and stability of your desired alkene are the most critical factors in determining the optimal purification strategy.
-
For non-polar and stable products , the simplest methods are often the most effective. Techniques like precipitation or filtration through a silica plug, which exploit the low solubility of TPPO in non-polar solvents, are excellent first choices.[3][4][5]
-
For polar products , these simple precipitation methods are generally ineffective as the product will have similar solubility to TPPO. In these cases, methods that chemically modify the TPPO, such as precipitation with metal salts, are more suitable.[4][6]
Below is a decision tree to help guide your choice of a TPPO removal method.
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the purification of Wittig reaction products.
Issue: My non-polar product is contaminated with TPPO after precipitation with hexanes.
When a simple precipitation with a non-polar solvent is incomplete, residual TPPO can remain.
Solution 1: Filtration through a Silica Plug
This technique is a rapid and effective way to remove the highly polar TPPO from less polar products.[3][5][7]
-
Underlying Principle: The high polarity of TPPO causes it to strongly adsorb to silica gel. A short plug of silica can therefore be used to retain the TPPO while allowing a less polar product to pass through.[7]
-
Experimental Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/ether or hexane/ether.
-
Prepare a short column (a "plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug, eluting with the non-polar solvent system. The less polar product will elute, while the TPPO remains adsorbed on the silica.
-
Solution 2: Crystallization from a Mixed Solvent System
If your product is crystalline, this can be an effective method.
-
Underlying Principle: TPPO crystallizes well from certain mixed solvent systems, such as benzene-cyclohexane.[4][5] By carefully selecting solvents, you can induce the crystallization of TPPO while keeping your product in solution.
Issue: My product is polar, and co-precipitates with TPPO in non-polar solvents.
This is a common issue when the desired product shares similar polarity with TPPO.
Solution: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex
This is a highly effective strategy for polar products.
-
Underlying Principle: Triphenylphosphine oxide acts as a Lewis base and can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[2][7][8] These complexes can then be easily removed by filtration.[6][7]
-
Experimental Protocol (using ZnCl₂):
-
After the Wittig reaction is complete, if the reaction was not performed in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Add the ZnCl₂ solution (approximately 2 equivalents relative to the theoretical amount of TPPO) to the ethanolic solution of the crude product at room temperature.[4]
-
Stir the mixture. Scraping the inside of the flask can help induce precipitation. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[7]
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess zinc chloride, which is insoluble.
-
The workflow for this process is illustrated below:
Caption: Workflow for TPPO removal via ZnCl₂ precipitation.
Issue: I want to avoid column chromatography altogether.
For large-scale reactions or when chromatography is not feasible, non-chromatographic methods are highly desirable.
Solution: Use of Scavenger Resins
Polymer-supported reagents can simplify purification by allowing for the removal of byproducts by simple filtration.
-
Underlying Principle: Merrifield resin (chloromethylated polystyrene), when activated with sodium iodide, can act as a scavenger for both triphenylphosphine and TPPO.[9] The resin reacts with these phosphorus species, effectively immobilizing them and allowing for their removal by filtration.[2][10]
-
Experimental Protocol (using Merrifield Resin):
-
In a flask, suspend high-loading Merrifield resin in a suitable solvent like acetone.
-
Add sodium iodide to the suspension to form the more reactive iodinated resin in situ.
-
Add the crude reaction mixture to the resin slurry.
-
Stir the mixture, typically overnight at room temperature.
-
Filter the mixture to remove the resin, which now has the TPPO bound to it.
-
Wash the resin with an appropriate solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate to obtain the purified product.
-
Data Summary for Method Selection
The following table summarizes the solubility of TPPO in various solvents, which is a critical consideration for developing effective precipitation and crystallization protocols.
| Solvent | Solubility of TPPO | Reference |
| Deionized Water | Almost Insoluble | [1][11] |
| Cyclohexane | Almost Insoluble | [1][11][12] |
| Petroleum Ether | Almost Insoluble | [1][12] |
| Hexane | Poorly Soluble/Almost Insoluble | [6][8][12] |
| Pentane | Not Soluble | [4][6] |
| Diethyl Ether | Poorly Soluble (especially when cold) | [6][8] |
| Toluene | Soluble | [1][12] |
| Benzene | Soluble | [12] |
| Dichloromethane | Readily Soluble | [11][12] |
| Ethanol | Readily Soluble | [1][11][12] |
| Methanol | Soluble | [1] |
| Isopropyl Alcohol | Soluble | [1] |
| Acetic Acid | Readily Soluble | [11][12] |
| Formic Acid | Readily Soluble | [11] |
| Ethyl Acetate | Soluble | [12] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~3 mg/mL) | [13] |
| Dimethylformamide (DMF) | Soluble (~3 mg/mL) | [13] |
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. shenvilab.org [shenvilab.org]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Synthesis of Ethyl 4-methylenecyclohexanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-methylenecyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Structure of This Guide
This guide is structured to address the most common synthetic routes and their associated challenges. We will delve into:
-
Frequently Asked Questions (FAQs): Quick answers to common queries regarding the synthesis.
-
Primary Synthetic Route: The Wittig Reaction: A detailed exploration of the most common method, its potential pitfalls, and how to overcome them.
-
Alternative Synthetic Route: The Diels-Alder Reaction: An analysis of a viable alternative pathway and its associated side reactions.
-
Purification Strategies: A guide to obtaining highly pure this compound.
-
References: A comprehensive list of cited literature.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the Wittig reaction, utilizing Ethyl 4-oxocyclohexanecarboxylate as the starting material and methylenetriphenylphosphorane as the Wittig reagent.[1][2] This method is favored for its reliability in forming the exocyclic double bond at a specific location.[1]
Q2: What is the main byproduct of the Wittig synthesis, and how can it be removed?
The primary byproduct is triphenylphosphine oxide (TPPO).[3] Its removal can be challenging due to its polarity and high boiling point.[3] Effective purification methods include column chromatography, precipitation by the addition of a non-polar solvent, or complexation with metal salts like zinc chloride followed by filtration.[3][4]
Q3: Can the double bond in my product move? I'm seeing an isomer in my NMR.
Yes, this is a common issue. The exocyclic double bond in this compound can isomerize to the more thermodynamically stable endocyclic position, forming Ethyl 4-methyl-3-cyclohexenecarboxylate. This can be catalyzed by acidic or basic residues, or by certain transition metals.[2][5]
Q4: I'm getting a low yield in my Wittig reaction. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete formation of the ylide: This can be due to wet solvents or glassware, or an insufficiently strong base.
-
Side reactions of the starting ketone: Under basic conditions, the starting material, Ethyl 4-oxocyclohexanecarboxylate, can undergo self-condensation reactions.
-
Steric hindrance: While less of an issue with the methylene ylide, sterically hindered ketones can react slowly.[6]
-
Product loss during workup: Improper extraction or purification techniques can lead to significant loss of the final product.
Primary Synthetic Route: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, offering a reliable method for the olefination of aldehydes and ketones.[7] In the context of this compound synthesis, the reaction proceeds as follows:
Reaction Scheme for the Wittig Synthesis
Troubleshooting Guide for the Wittig Synthesis
This section is designed in a question-and-answer format to directly address issues you may encounter.
Issue 1: My reaction is sluggish or not proceeding to completion.
-
Root Cause Analysis:
-
Inactive Ylide: The phosphorus ylide is highly reactive and sensitive to moisture and air. Incomplete formation or degradation of the ylide is a common cause of reaction failure. The use of anhydrous solvents and an inert atmosphere (nitrogen or argon) is critical.[2]
-
Insufficiently Strong Base: A strong base, typically n-butyllithium (n-BuLi) or potassium tert-butoxide, is required to deprotonate the phosphonium salt and form the ylide.[8] An old or improperly stored base may have lost its potency.
-
Low Reaction Temperature: While the ylide is often generated at low temperatures (0 °C or below), the reaction with the ketone may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[2]
-
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure your phosphonium salt is dry and your base is fresh and of the correct molarity.
-
Optimize Reaction Conditions:
-
Strictly adhere to anhydrous and inert atmosphere techniques.
-
Consider titrating your organolithium base to confirm its concentration.
-
After adding the ketone at a low temperature, allow the reaction to slowly warm to room temperature and monitor by TLC. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be attempted.
-
-
Issue 2: I am observing significant amounts of an unknown, higher molecular weight byproduct.
-
Root Cause Analysis:
-
Base-Catalyzed Self-Condensation: The starting material, Ethyl 4-oxocyclohexanecarboxylate, possesses enolizable protons alpha to the ketone. In the presence of the strong base used to generate the ylide, the ketone can be deprotonated to form an enolate. This enolate can then act as a nucleophile and attack another molecule of the ketone, leading to aldol-type condensation products.
-
-
Preventative Measures:
-
Reverse Addition: Instead of adding the base to the phosphonium salt and then adding the ketone, consider a reverse addition protocol. Add the ketone solution slowly to the pre-formed ylide. This ensures that the ketone is always in the presence of an excess of the ylide, favoring the Wittig reaction over self-condensation.
-
Use of a Non-Nucleophilic Base: If self-condensation is a persistent issue, consider using a bulkier, non-nucleophilic base like lithium diisopropylamide (LDA) for ylide generation, although this is less common for simple Wittig reactions.
-
Issue 3: My final product contains an isomeric impurity, Ethyl 4-methyl-3-cyclohexenecarboxylate.
-
Root Cause Analysis:
-
Isomerization of the Double Bond: The exocyclic double bond of the product is generally less thermodynamically stable than the corresponding endocyclic double bond.[2] Traces of acid or base during workup or purification can catalyze this isomerization. Certain transition metal contaminants can also facilitate this process.[3]
-
-
Troubleshooting and Prevention:
-
Neutral Workup: Ensure your workup procedure is neutral. Quench the reaction with a neutral salt solution like saturated aqueous ammonium chloride. Avoid strong acids or bases during extraction.
-
Purification Conditions: When performing column chromatography, use a neutral stationary phase like silica gel that has been washed with a non-acidic solvent system. Avoid prolonged exposure of the product to acidic or basic conditions.
-
Distillation: If purifying by distillation, ensure the apparatus is clean and free of acidic or basic residues. Distillation at the lowest possible temperature under high vacuum is recommended to minimize thermal isomerization.
-
Experimental Protocol: Wittig Synthesis
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyltriphenylphosphonium bromide | 357.23 | 4.29 g | 12.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| n-Butyllithium (2.5 M in hexanes) | - | 4.8 mL | 12.0 mmol |
| Ethyl 4-oxocyclohexanecarboxylate | 170.21 | 1.70 g | 10.0 mmol |
Procedure:
-
Ylide Formation:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) and anhydrous THF (40 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise via syringe. A deep yellow or orange color should develop, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate dry flask, dissolve Ethyl 4-oxocyclohexanecarboxylate (1.70 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Slowly add the ketone solution to the ylide suspension at 0 °C via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide.
-
Troubleshooting Workflow for the Wittig Synthesis
Alternative Synthetic Route: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the formation of six-membered rings.[1] A plausible route to a precursor of this compound involves the reaction of 1,3-butadiene with ethyl acrylate.
Reaction Scheme for the Diels-Alder Synthesis
Troubleshooting Guide for the Diels-Alder Synthesis
Issue 1: Low yield of the desired cyclohexene product.
-
Root Cause Analysis:
-
Polymerization: Both 1,3-butadiene and ethyl acrylate can undergo polymerization under the conditions of the Diels-Alder reaction, especially at higher temperatures.[9]
-
Equilibrium: The Diels-Alder reaction is reversible, and at high temperatures, the retro-Diels-Alder reaction can become significant, reducing the yield of the product.[10]
-
-
Preventative Measures:
-
Use of a Polymerization Inhibitor: A small amount of a radical inhibitor, such as hydroquinone, can be added to the reaction mixture to suppress polymerization.
-
Temperature Control: The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate. The use of a Lewis acid catalyst can often allow for lower reaction temperatures.[11]
-
Reaction Time: Prolonged reaction times at high temperatures can favor the retro-Diels-Alder reaction. The reaction should be monitored and stopped once the starting materials have been consumed.
-
Issue 2: Formation of regioisomeric byproducts.
-
Root Cause Analysis:
-
Regioselectivity: When both the diene and dienophile are unsymmetrical, the formation of regioisomers is possible. For the reaction of 1,3-butadiene (symmetrical) and ethyl acrylate (unsymmetrical), only one regioisomer is formed. However, if a substituted butadiene were used, regioselectivity would be a concern. The regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile.[12][13]
-
-
Controlling Regioselectivity:
-
In cases where regioselectivity is an issue, the use of a Lewis acid catalyst can enhance the formation of the desired regioisomer by altering the frontier molecular orbital coefficients of the dienophile.
-
Experimental Protocol: Diels-Alder Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3-Butadiene | 54.09 | ~10 mL (excess) | - |
| Ethyl acrylate | 100.12 | 10.0 g | 100 mmol |
| Hydroquinone | 110.11 | 100 mg | - |
| Toluene | - | 50 mL | - |
Procedure:
-
Reaction Setup:
-
To a pressure vessel or a sealed tube, add ethyl acrylate (10.0 g, 100 mmol), toluene (50 mL), and hydroquinone (100 mg).
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully condense 1,3-butadiene (~10 mL) into the reaction vessel.
-
-
Reaction:
-
Seal the vessel and allow it to warm to room temperature behind a blast shield.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
-
Workup and Purification:
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent and any unreacted starting materials by distillation.
-
The crude product can be purified by vacuum distillation to yield Ethyl cyclohex-3-enecarboxylate.
-
Decision Pathway for Synthetic Route Selection
Purification Strategies
Obtaining high-purity this compound is crucial for its use in subsequent synthetic steps. The primary impurity from the Wittig route is triphenylphosphine oxide (TPPO).
Table 1: Comparison of Purification Methods for TPPO Removal
| Method | Principle | Advantages | Disadvantages |
| Column Chromatography | Adsorption | Highly effective for a wide range of products. | Time-consuming, requires large volumes of solvent, not ideal for large-scale synthesis. |
| Precipitation | Differential Solubility | Simple, rapid, and scalable. | Product may co-precipitate, leading to yield loss. Requires a suitable solvent system where the product is soluble and TPPO is not.[3] |
| Complexation with Metal Salts | Lewis Acid-Base Interaction | Effective for polar products, avoids chromatography. | Requires an additional reagent (e.g., ZnCl₂, MgBr₂), and the metal salt must be removed in a subsequent step.[4] |
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 4-methylenecyclohexanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-methylenecyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experimental work.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific problems that can arise during the scale-up synthesis of this compound. The primary synthetic route discussed involves a two-step process: the esterification of 4-oxocyclohexanecarboxylic acid followed by a Wittig reaction to introduce the methylene group.
Issue 1: Low Yield in the Esterification Step
Question: We are experiencing significantly lower yields than expected during the Fischer esterification of 4-oxocyclohexanecarboxylic acid with ethanol on a larger scale. Our lab-scale synthesis consistently gives yields above 90%, but at a 10-fold scale-up, the yield has dropped to 60-70%.
Answer:
Low yields upon scaling up a Fischer esterification are a common issue, often related to the reaction equilibrium.[1][2][3] Here’s a systematic approach to troubleshoot this problem:
1. Causality Analysis: The Reversible Nature of Esterification
Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1][2]
On a larger scale, the removal of water becomes less efficient, which can shift the equilibrium back towards the reactants, thus lowering the yield.[3]
2. Recommended Protocol Adjustments:
-
Water Removal: The most critical factor is the efficient removal of water. While on a small scale, a large excess of the alcohol reactant can sufficiently drive the reaction forward, this is often not practical or economical at scale.
-
Dean-Stark Apparatus: Employ a Dean-Stark trap to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose, forming an azeotrope with water.
-
Drying Agents: While less common for large-scale reactions, the use of drying agents can be considered. However, this adds complexity to the workup.
-
-
Catalyst Loading: Ensure the acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) is scaled appropriately.[1][2] A slight increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary to accelerate the reaction at a larger volume.
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or 1H NMR). It is possible that the larger reaction volume requires a longer time to reach equilibrium. Ensure that the reaction temperature is maintained consistently throughout the larger reaction vessel.
Experimental Protocol: Scale-Up Fischer Esterification with Dean-Stark Trap
| Parameter | Value |
| Reactants | 4-oxocyclohexanecarboxylic acid (1.0 eq), Ethanol (3.0-5.0 eq) |
| Catalyst | p-Toluenesulfonic acid (0.05 eq) |
| Solvent | Toluene (to facilitate azeotropic removal of water) |
| Temperature | Reflux |
| Apparatus | Round-bottom flask, Dean-Stark trap, Condenser |
Workflow Diagram:
Caption: Workflow for scaled-up Fischer esterification.
Issue 2: Formation of Impurities during the Wittig Reaction
Question: During the scale-up of the Wittig reaction between ethyl 4-oxocyclohexanecarboxylate and methyltriphenylphosphonium bromide, we are observing the formation of several byproducts, leading to a difficult purification process and a lower isolated yield of the desired this compound.
Answer:
The Wittig reaction, while powerful, can be prone to side reactions, especially at a larger scale where reaction conditions are more challenging to control precisely.[4][5]
1. Causality Analysis: Potential Side Reactions
-
Epoxide Formation: If the ylide is not completely formed or if there are issues with stoichiometry, unreacted phosphonium salt can react with the betaine intermediate to form an epoxide.
-
Aldol Condensation: The basic conditions of the Wittig reaction can promote self-condensation of the starting ketone, especially if the ylide addition is slow.
-
Isomerization: The exocyclic double bond of the product can potentially isomerize to the more thermodynamically stable endocyclic position under harsh basic or acidic conditions during workup.
-
Incomplete Reaction: Insufficient base or reaction time can lead to unreacted starting material.[6]
2. Recommended Protocol Adjustments:
-
Ylide Generation: The formation of the ylide is critical.
-
Choice of Base: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.[6] Ensure the base is fresh and of high purity.
-
Temperature Control: Ylide formation is often exothermic. Maintain a low temperature (e.g., 0 °C or below) during the addition of the base to the phosphonium salt to prevent ylide decomposition.
-
Solvent: Anhydrous solvents are crucial. Tetrahydrofuran (THF) is a common choice.
-
-
Addition of the Ketone: Add the ethyl 4-oxocyclohexanecarboxylate slowly to the pre-formed ylide solution at a controlled temperature. This helps to minimize side reactions by ensuring the ketone reacts with the ylide as it is introduced.
-
Workup: Quench the reaction carefully, for instance, by adding a saturated aqueous solution of ammonium chloride. Avoid strongly acidic or basic conditions during the workup to prevent isomerization of the product.
Workflow Diagram:
Caption: Workflow for a scaled-up Wittig reaction.
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Several safety precautions are crucial:
-
Wittig Reaction: The use of strong bases like sodium hydride (NaH) requires careful handling as it is highly flammable and reacts violently with water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: The use of flammable solvents like THF and ethyl acetate necessitates working in a well-ventilated fume hood and away from ignition sources.
-
Exothermic Reactions: Both the ylide formation and the Wittig reaction can be exothermic. Proper temperature control and a plan for cooling are essential to prevent runaway reactions.
-
Pressure Build-up: During the esterification, especially with a Dean-Stark trap, ensure the system is not closed to prevent pressure build-up.
Q2: How can I effectively monitor the progress of these reactions at a larger scale?
A2: Regular monitoring is key to a successful scale-up.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC): For more quantitative analysis, GC can be used to determine the ratio of reactants to products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking small aliquots from the reaction mixture for 1H NMR analysis can provide detailed information about the reaction progress and the formation of any byproducts.
Q3: Are there alternative methods for the synthesis of this compound?
A3: Yes, alternative synthetic routes exist, although the Wittig reaction is a very common and reliable method for olefination.[5] Some alternatives include:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses phosphonate esters and often provides better stereoselectivity and an easier workup, as the phosphate byproduct is water-soluble.[5]
-
Tebbe or Petasis Reagents: These titanium-based reagents are also effective for methylenation of ketones but can be more expensive and sensitive to air and moisture.
Q4: What are the typical purification challenges for this compound and how can they be overcome?
A4: The primary purification challenge is the removal of triphenylphosphine oxide, a byproduct of the Wittig reaction.
-
Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization from a nonpolar solvent like hexane or a mixture of hexane and ethyl acetate.
-
Column Chromatography: Silica gel column chromatography is the most common method for obtaining a highly pure product. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
Extraction: In some cases, a series of aqueous extractions can help to remove some of the more polar impurities before chromatography.
III. References
-
Smolecule. (n.d.). Buy Ethyl 4-methyl-2-oxocyclohexanecarboxylate | 13537-82-1. Retrieved from --INVALID-LINK--
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues. Retrieved from --INVALID-LINK--
-
Parchem. (n.d.). Ethyl 2-Methyl-4-oxo-2-cyclohexenecarboxylate: Synthesis & Application Insights. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from --INVALID-LINK--
-
YouTube. (2025, February 8). What is Wittig Reaction ? Olefination Basics Mechanism Problems | FYQ PYQ. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 145576-28-9. Retrieved from --INVALID-LINK--
-
Arkivoc. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Retrieved from --INVALID-LINK--
-
Reddit. (2022, December 16). Problems with wittig reaction. Retrieved from --INVALID-LINK--
-
YouTube. (2024, March 26). Wittig Reaction Practice Problems. Retrieved from --INVALID-LINK-- Shb_qI
-
Pearson. (n.d.). Wittig Reaction Practice Problems | Test Your Skills with Real Questions. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from --INVALID-LINK--
-
The Journal of Organic Chemistry. (1981, January 1). Synthesis of methylenecycloalkanes from cycloalkenes via borane chemistry. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 4-methyl-2-oxocyclohexanecarboxylate | C10H16O3 | CID 98162. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-Ethyl-4-methylcyclohexane | C9H18 | CID 19503. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from --INVALID-LINK--
-
Chemical Reviews. (n.d.). Synthesis of Methylene- and Alkylidenecyclopropane Derivatives. Retrieved from --INVALID-LINK--
-
Sciencemadness.org. (2013, January 23). Esterification scale-up = problems?!. Retrieved from --INVALID-LINK--
-
YouTube. (2022, September 14). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Retrieved from --INVALID-LINK--
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of methylene cyclopropane-fused chromenes and dihydroquinolines by sequential [4 + 2]- and [1 + 2]-annulation. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Alkane. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016, July 3). On the cause of low thermal stability of ethyl halodiazoacetates. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from --INVALID-LINK--
-
Chemsrc. (2025, August 20). This compound | CAS#:145576-28-9. Retrieved from --INVALID-LINK--
-
precisionFDA. (n.d.). ETHYL 4-METHYL-2-OXOCYCLOHEXANECARBOXYLATE. Retrieved from --INVALID-LINK--
-
ResearchGate. (2005, September). 4Hydroxyquinol2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4Amino2-oxoquinoline-3-carboxylic Acids. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Modified synthesis of methyl (1R,2R,3E,5R)-3-(hydroxyimino)-5-methyl-2-(1-methylethyl)-cyclohexanecar boxylate from (R)-4-menthen-3-one. Retrieved from --INVALID-LINK--
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Wittig Reaction Practice Problems [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Byproducts in the Wittig Olefination of Cyclic Ketones
Welcome to the technical support center for the Wittig olefination of cyclic ketones. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful carbon-carbon double bond-forming reaction and encounter challenges related to byproduct formation, low yields, and complex product mixtures. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate these complexities with confidence.
The Wittig reaction is a cornerstone of organic synthesis, prized for its ability to convert ketones and aldehydes into alkenes with a fixed double bond position, a distinct advantage over many elimination reactions.[1][2] However, when applied to cyclic ketones, particularly those with significant steric hindrance or adjacent stereocenters, the reaction's course can deviate, leading to a host of unwanted byproducts. This guide provides a structured approach to understanding, mitigating, and troubleshooting these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and fundamental questions encountered during the Wittig olefination of cyclic ketones.
Q1: What is the primary, unavoidable byproduct in a Wittig reaction, and how does it impact the process?
A: The most common byproduct in virtually all Wittig reactions is triphenylphosphine oxide (Ph₃P=O) .[3][4] Its formation is not an experimental flaw but the thermodynamic driving force for the entire reaction. The exceptionally strong phosphorus-oxygen double bond provides the energetic payoff to convert the carbonyl and ylide into the alkene and Ph₃P=O.[1][5]
-
Impact on Process: While essential for the reaction's success, Ph₃P=O is a high-boiling, crystalline solid that can make product isolation challenging.[6] Its polarity is often similar to that of the desired alkene product, complicating chromatographic purification and sometimes co-crystallizing with the product, which reduces isolated yields.[7]
Q2: I'm recovering a significant amount of my cyclic ketone starting material. What is the likely cause?
A: The most probable cause is enolization of the ketone. The phosphorus ylide is not only a potent nucleophile but also a strong base.[2][8] If the carbonyl carbon of the cyclic ketone is sterically hindered, the ylide may act as a base and deprotonate the α-carbon, forming an enolate, instead of attacking the carbonyl carbon. This competitive side reaction consumes both the starting ketone and the ylide, leading to low conversion. This issue is particularly prevalent with hindered ketones.[9][10]
Q3: My cyclic ketone has a stereocenter on the carbon adjacent to the carbonyl. My final product is a mixture of diastereomers. Why did this happen?
A: This is likely due to epimerization of the α-stereocenter under the basic reaction conditions. The strong base used to generate the ylide (e.g., n-BuLi) or the ylide itself can deprotonate the α-carbon, temporarily destroying the stereocenter by forming a planar enolate.[11] Re-protonation during the reaction or workup can occur from either face, leading to a mixture of diastereomers in the final alkene product.
Q4: What factors control the E/Z stereoselectivity of the double bond formed from my cyclic ketone?
A: The stereochemical outcome is primarily dictated by the electronic nature of the ylide and the reaction conditions, specifically the presence or absence of lithium salts.[9][12]
-
Unstabilized Ylides (with alkyl or hydrogen substituents) typically favor the formation of the (Z)-alkene, especially under salt-free conditions (e.g., using sodium or potassium bases like NaHMDS or KHMDS).[9] This is believed to result from a kinetically controlled, irreversible formation of the oxaphosphetane intermediate.[9]
-
Stabilized Ylides (with electron-withdrawing groups like esters or ketones) strongly favor the formation of the more thermodynamically stable (E)-alkene.[9][12] These less reactive ylides can undergo reversible intermediate formation, allowing equilibration to the most stable geometry.[10]
-
Lithium Salts: The presence of lithium salts (e.g., from using n-BuLi as the base) can disrupt the (Z)-selectivity of unstabilized ylides by coordinating to the intermediates, sometimes leading to mixtures of isomers.[12]
Section 2: Troubleshooting Guide
This guide is structured by common experimental problems. Follow the diagnostic workflow to identify the cause and implement the recommended solution.
Problem 1: Low or No Yield of the Desired Alkene
| Symptom | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Recovery of starting ketone; low conversion. | 1. Enolization of the ketone: The ylide is acting as a base instead of a nucleophile due to steric hindrance at the carbonyl.[9][10] | Change Reaction Conditions: Add the ketone solution slowly to the ylide at a low temperature (-78 °C) to favor nucleophilic addition over deprotonation. Use an Alternative Base: Generate the ylide using a potassium base (e.g., KHMDS) instead of a lithium base (n-BuLi) to create salt-free conditions, which can sometimes improve yields. Consider an Alternative Reaction: For severely hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative as phosphonate carbanions are less basic and more nucleophilic.[10] |
| No product formation; starting materials may or may not be consumed. | 2. Ineffective Ylide Formation: The base was not strong enough, or was quenched before deprotonating the phosphonium salt. | Verify Reagents & Conditions: Use freshly titrated n-BuLi or freshly opened KHMDS. Ensure the phosphonium salt is thoroughly dried. A distinct color change (typically to deep red, orange, or yellow) upon base addition indicates ylide formation.[13] |
| 3. Ylide Decomposition: The ylide was quenched by trace amounts of water, alcohol, or atmospheric oxygen.[2][8] | Ensure Anhydrous & Inert Atmosphere: Use flame-dried glassware. Ensure all solvents are rigorously dried. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the ylide generation and reaction. |
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low yield issues.
Problem 2: Difficult Product Purification
| Symptom | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Crude product is a sticky, inseparable solid or oil. | High concentration of triphenylphosphine oxide (Ph₃P=O): This byproduct is interfering with crystallization and co-eluting during chromatography.[6] | Purification via Precipitation/Crystallization: Ph₃P=O is sparingly soluble in nonpolar solvents like hexanes or diethyl ether, while many alkene products are soluble. Triturating the crude mixture with cold ether or hexanes can often precipitate the Ph₃P=O, allowing it to be filtered off. See Protocol 2 for a detailed procedure. Chromatography Optimization: If chromatography is necessary, using a less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) can improve separation. Sometimes, a small amount of amine base (e.g., 1% triethylamine) can reduce tailing on silica gel. |
Problem 3: Incorrect or Mixed Stereochemistry
| Symptom | Probable Cause(s) | Recommended Solution(s) & Rationale |
| ¹H NMR shows a mixture of E and Z isomers. | Non-optimal conditions for stereocontrol: The combination of ylide, base, and solvent was not selective.[9] | Modify Conditions Based on Ylide Type: • For (Z)-Alkene (from unstabilized ylide): Use a sodium or potassium base (NaHMDS, KHMDS) in THF at low temperature to ensure salt-free conditions.[9][12] • For (E)-Alkene (from stabilized ylide): These reactions generally give the (E)-product reliably.[12] • For (E)-Alkene (from unstabilized ylide): Use the Schlosser modification , which involves generating the betaine at low temperature, deprotonating it again with a second equivalent of base, and then quenching to favor the (E)-alkene.[14] |
| Product is a mixture of diastereomers (from an α-chiral ketone). | Epimerization of the α-stereocenter: The basic conditions are racemizing the center adjacent to the carbonyl.[11] | Use Milder Conditions: Employ the mildest possible base that can still form the ylide. Reduce reaction time and maintain the lowest possible temperature throughout the reaction to minimize the rate of deprotonation at the α-carbon. |
Section 3: Key Experimental Protocols
Protocol 1: Wittig Olefination of 4-tert-butylcyclohexanone with (Methyl)triphenylphosphonium Bromide to Minimize Byproducts
This protocol uses a potassium base to create salt-free conditions, favoring (Z)-selectivity (not relevant for this exocyclic methylene group, but good practice) and potentially reducing side reactions compared to n-BuLi.
Materials:
-
Methyltriphenylphosphonium bromide (dried under vacuum)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
4-tert-butylcyclohexanone
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard flame-dried glassware
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.
-
Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide (1.1 equivalents) to the flask. Purge with inert gas for 10-15 minutes. Add anhydrous THF via syringe to create a suspension.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add a solution of KHMDS (1.05 equivalents) in THF dropwise via syringe over 15 minutes. A deep yellow-orange color should develop, indicating ylide formation.
-
Reaction: Allow the ylide solution to stir at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).
-
Ketone Addition: Dissolve 4-tert-butylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide solution over 20 minutes. The deep color of the ylide should fade.
-
Warm and Quench: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC indicates consumption of the ketone.
-
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
Protocol 2: Purification via Precipitation of Triphenylphosphine Oxide
-
Initial Concentration: After the aqueous workup, concentrate the crude product to obtain a solid or thick oil.
-
Trituration: Add a small volume of cold diethyl ether or a 1:4 mixture of ethyl acetate:hexanes to the crude solid.
-
Agitation: Vigorously scrape and stir the solid with a spatula. The desired alkene should dissolve, while the less soluble Ph₃P=O should remain as a fine white precipitate.
-
Filtration: Quickly filter the mixture through a Büchner funnel, washing the solid with a small amount of the cold solvent.
-
Isolation: The filtrate contains the purified product. The solid collected is primarily Ph₃P=O. Concentrate the filtrate to yield the alkene, which can be further purified by chromatography or crystallization if needed.
Section 4: Visual Guides
Reaction Pathway vs. Side Reaction
Caption: Competing pathways in the Wittig reaction of cyclic ketones.
This guide provides a foundational framework for addressing the common byproducts and challenges associated with the Wittig olefination of cyclic ketones. By understanding the mechanistic origins of these side reactions, you can rationally design your experiments to favor the desired transformation, leading to higher yields, cleaner reactions, and more efficient progress in your research and development endeavors.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
troubleshooting low yield in methylenation of ethyl 4-oxocyclohexanecarboxylate
Welcome to the technical support center for the methylenation of ethyl 4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific olefination reaction. Here, we will address common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal yields and results in your experiments.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
This section is dedicated to pinpointing and resolving specific problems that can arise during the methylenation of ethyl 4-oxocyclohexanecarboxylate.
Question 1: My Wittig reaction is resulting in a low yield of the desired ethyl 4-methylenecyclohexanecarboxylate. What are the likely causes and how can I improve it?
Low yields in the Wittig reaction of ketones can be attributed to several factors, ranging from reagent quality to reaction conditions.[1][2] Ethyl 4-oxocyclohexanecarboxylate, being a ketone, can be less reactive than aldehydes.[3]
Potential Causes and Solutions:
-
Steric Hindrance: Ketones, especially those with substitution near the carbonyl group, can be sterically hindered, slowing down the reaction and leading to poor yields.[1][4][5] For methylenation, using methylenetriphenylphosphorane (Ph3P=CH2) is common and can be effective even with some hindered ketones.[4][5]
-
Ylide Instability and Reactivity: The stability of the phosphorus ylide is a critical factor.[1]
-
Unstabilized Ylides: Highly reactive unstabilized ylides, like the one needed for methylenation, can decompose if not handled properly.[1] It's crucial to perform the reaction under strictly anhydrous and inert conditions.
-
Stabilized Ylides: While not directly applicable for simple methylenation, it's worth noting that stabilized ylides are less reactive and often fail to react with ketones.[6]
-
-
Incomplete Ylide Formation: The choice and quality of the base are paramount for efficient ylide generation.[1]
-
For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[1]
-
Ensure the base is fresh and has not been deactivated by exposure to air or moisture.
-
-
Side Reactions: The presence of the ester functional group in ethyl 4-oxocyclohexanecarboxylate can potentially lead to side reactions, although the Wittig reagent is generally tolerant of ester groups.[5] Enolization of the ketone under basic conditions is another possible side reaction that can reduce the yield.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Wittig reaction yield.
Question 2: I'm observing the formation of significant side products in my reaction mixture. What are they and how can I minimize them?
The primary byproduct of a Wittig reaction is triphenylphosphine oxide (TPPO). Its removal can be challenging and may contribute to the perception of low yield if not separated effectively.
Minimizing and Removing Side Products:
| Side Product/Issue | Cause | Mitigation and Removal Strategy |
| Triphenylphosphine Oxide (TPPO) | Inherent byproduct of the Wittig reaction. | Can often be removed by crystallization or column chromatography. A useful technique is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or hexane with a small amount of ether, and filter through a plug of silica gel.[7] |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in Question 1. | Optimize reaction conditions (time, temperature, reagent stoichiometry). Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] |
| Aldol-type Products | Self-condensation of the ketone under basic conditions. | Add the ketone solution slowly to the pre-formed ylide at low temperature to minimize the time the ketone is exposed to the base in the absence of the ylide. |
Question 3: My reaction seems to be very slow or stalls completely. What adjustments can I make?
A sluggish reaction is often a sign of insufficient reactivity of the chosen reagents or suboptimal reaction conditions.
Strategies to Increase Reaction Rate:
-
Temperature: While ylide formation is often done at low temperatures (0 °C or -78 °C), the reaction with the ketone may require warming to room temperature or even gentle heating.[1] Monitor the reaction by TLC to determine the optimal temperature profile.
-
Solvent: The choice of solvent can influence the reaction rate. Tetrahydrofuran (THF) is a common choice. Ensure it is completely anhydrous.
-
Ylide Preparation: Allow sufficient time for the ylide to form completely before adding the ketone. A distinct color change (often orange or red) can indicate ylide formation.[1][8]
Frequently Asked Questions (FAQs)
This section addresses broader questions about the methylenation of ethyl 4-oxocyclohexanecarboxylate.
Question 4: Are there alternative methods to the Wittig reaction for the methylenation of this ketone?
Yes, several other olefination methods are particularly effective for ketones, especially those that might be sterically hindered or prone to side reactions under the strongly basic conditions of the Wittig reaction.
-
Tebbe and Petasis Olefination: These reactions utilize titanium-based reagents and are known for their high efficiency in methylenating ketones and even esters.[9] The Petasis reagent (Cp2TiMe2) is often considered a milder and more selective alternative to the Tebbe reagent.[10][11]
-
Nysted Olefination: The Nysted reagent is particularly useful for methylenating ketones that are prone to enolization.[12][13] It can be more effective than the Wittig reaction for hindered ketones.[12][13]
-
Horner-Wadsworth-Emmons (HWE) Reaction: While typically used to form substituted alkenes, the HWE reaction is a powerful alternative to the Wittig reaction, especially for hindered ketones.[1][4][5] A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[1]
Question 5: How critical is the purity of the starting materials and reagents?
The purity of all components is crucial for a successful reaction.
-
Ethyl 4-oxocyclohexanecarboxylate: Ensure the starting ketone is pure and free from acidic impurities that could quench the ylide.
-
Phosphonium Salt: The methyltriphenylphosphonium halide should be thoroughly dried before use, as moisture will interfere with ylide formation.
-
Solvents and Other Reagents: All solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive ylide by water or oxygen.[1]
Question 6: What is a standard protocol for the Wittig methylenation of ethyl 4-oxocyclohexanecarboxylate?
Below is a general protocol. Note that specific conditions may require optimization.
Step-by-Step Experimental Protocol:
-
Apparatus Setup: Flame-dry all glassware and allow to cool under a stream of inert gas (nitrogen or argon).
-
Ylide Formation:
-
To a round-bottom flask, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise. A distinct color change should be observed.
-
Stir the mixture at this temperature for 30-60 minutes.[1]
-
-
Reaction with Ketone:
-
In a separate dry flask, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly add the freshly prepared ylide solution to the stirred ketone solution via cannula or syringe.[8]
-
-
Reaction Progression and Work-up:
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC.[8]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.[8][14][15]
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.[8][14][15]
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Reaction Work-up Decision Tree:
Caption: General workflow for reaction work-up and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 3. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
- 9. Tebbe Olefination [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. synarchive.com [synarchive.com]
- 12. Nysted reagent - Wikipedia [en.wikipedia.org]
- 13. Nysted Reagent Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
alternative bases for Wittig reaction of Ethyl 4-methylenecyclohexanecarboxylate
Technical Support Center: Wittig Reaction Troubleshooting
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selection of alternative bases for the Wittig reaction, specifically focusing on the synthesis of Ethyl 4-methylenecyclohexanecarboxylate from ethyl 4-oxocyclohexanecarboxylate and methyltriphenylphosphonium bromide. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in the Wittig reaction for this specific substrate?
The substrate, ethyl 4-oxocyclohexanecarboxylate, contains an ester functional group which is susceptible to hydrolysis or other nucleophilic attacks under strongly basic conditions. The phosphonium salt, methyltriphenylphosphonium bromide, requires a sufficiently strong base to deprotonate it and form the ylide. Therefore, the chosen base must be strong enough to generate the ylide efficiently but not so strong or nucleophilic that it cleaves the ester.
A common issue is the use of overly strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in combination with protic solvents, which can lead to saponification of the ethyl ester, reducing the yield of the desired product. The ideal base will selectively deprotonate the phosphonium salt without interacting with the ester group.
Q2: I am observing a low yield of my desired product, this compound. What are the likely causes related to the base?
Low yields in this Wittig reaction are frequently traced back to issues with the base and ylide formation. Here are some common culprits:
-
Incomplete Ylide Formation: The base may not be strong enough to fully deprotonate the phosphonium salt. This results in a lower concentration of the active ylide, leading to an incomplete reaction.
-
Ylide Decomposition: The generated ylide can be unstable and may decompose if the reaction is not carried out under appropriate conditions (e.g., inert atmosphere, low temperature).
-
Side Reactions: As mentioned, a base that is too strong or nucleophilic can react with the ester group on your starting material. Another potential side reaction is the Cannizzaro reaction if the aldehyde is enolizable and the base is a strong hydroxide.
-
Steric Hindrance: The cyclohexanone ring can present some steric hindrance, which may slow down the reaction rate. A suitable base and reaction conditions can help to overcome this.
Q3: What are some suitable alternative bases to stronger organolithiums like n-BuLi for this reaction?
Several alternative bases offer a better balance of reactivity and selectivity for this particular transformation. These bases are strong enough to deprotonate the phosphonium salt but are less prone to inducing side reactions with the ester group. Some excellent choices include:
-
Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that is very effective for generating ylides. It is commercially available and relatively easy to handle.
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS): These are very strong, sterically hindered, non-nucleophilic bases that provide excellent results in Wittig reactions. They are particularly useful when dealing with sensitive functional groups.
-
Lithium diisopropylamide (LDA): While it is a very strong base, it is also non-nucleophilic. It is typically generated in situ and can be a good option if other bases fail, though care must be taken with temperature control.
Troubleshooting Guide: Base Selection and Reaction Optimization
This section provides a structured approach to troubleshooting common issues encountered during the Wittig synthesis of this compound, with a focus on the selection of an appropriate base.
Problem 1: Low or no product formation with a weak base (e.g., NaOH, K₂CO₃).
-
Analysis: Weak inorganic bases are generally not strong enough to deprotonate the phosphonium salt to form the ylide in sufficient concentration.
-
Solution: Switch to a stronger, non-nucleophilic base. Potassium tert-butoxide is an excellent first choice.
Problem 2: Significant formation of a carboxylic acid byproduct (4-methylenecyclohexanecarboxylic acid).
-
Analysis: This indicates saponification of the ethyl ester, likely caused by a base that is too nucleophilic or the presence of water in the reaction mixture.
-
Solution:
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Use anhydrous solvents.
-
Switch to a non-nucleophilic base like KHMDS or NaHMDS.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for selecting the appropriate base and troubleshooting common issues in this Wittig reaction.
Caption: Troubleshooting workflow for base selection.
Comparative Analysis of Alternative Bases
The following table provides a summary of the properties and considerations for various bases suitable for the Wittig reaction of ethyl 4-oxocyclohexanecarboxylate.
| Base | pKa of Conjugate Acid | Key Characteristics | Considerations |
| Potassium tert-butoxide (KOtBu) | ~19 | Strong, non-nucleophilic, commercially available as a solid. | Can be hygroscopic; handle under inert atmosphere. |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | ~26 | Very strong, sterically hindered, non-nucleophilic. Soluble in THF. | Often sold as a solution in THF. More expensive than KOtBu. |
| Potassium bis(trimethylsilyl)amide (KHMDS) | ~26 | Similar to NaHMDS but can exhibit different solubility and reactivity. | Generally more reactive than NaHMDS. |
| Lithium diisopropylamide (LDA) | ~36 | Extremely strong, non-nucleophilic. | Typically prepared in situ at low temperatures (-78 °C). Requires careful handling. |
Experimental Protocols
Protocol 1: Wittig Reaction using Potassium tert-butoxide (KOtBu)
This protocol outlines the synthesis of this compound using KOtBu as the base.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Ethyl 4-oxocyclohexanecarboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add methyltriphenylphosphonium bromide (1.1 eq) to the flask and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise to the suspension under a positive pressure of nitrogen.
-
Stir the resulting orange-red mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in a small amount of anhydrous THF and add it to the dropping funnel.
-
Add the solution of the ketone dropwise to the ylide solution at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Wittig Reaction using Sodium bis(trimethylsilyl)amide (NaHMDS)
This protocol provides an alternative procedure using NaHMDS, which is particularly useful for sensitive substrates.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF (e.g., 1.0 M)
-
Ethyl 4-oxocyclohexanecarboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, nitrogen/argon inlet
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Add methyltriphenylphosphonium bromide (1.1 eq) to the flask and suspend it in anhydrous THF.
-
Cool the suspension to -10 °C.
-
Slowly add the NaHMDS solution (1.1 eq) via syringe over 15 minutes.
-
Stir the mixture at -10 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF.
-
Add the ketone solution to the ylide mixture via syringe over 20 minutes at -10 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 3-5 hours.
-
Follow steps 9-12 from Protocol 1 for workup and purification.
Visualizing the Wittig Reaction Mechanism
The following diagram illustrates the key steps in the Wittig reaction.
Caption: Simplified mechanism of the Wittig reaction.
Technical Support Center: Stereoselective Synthesis of Ethyl 4-methylenecyclohexanecarboxylate
Welcome to the technical support center for the stereoselective synthesis of Ethyl 4-methylenecyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve high stereoselectivity in your reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
You are observing a mixture of cis and trans isomers of this compound, with the desired isomer in low abundance.
Potential Causes:
-
Suboptimal Reaction Temperature: The Diels-Alder reaction, a common route to this scaffold, is sensitive to temperature. Higher temperatures can lead to the formation of the thermodynamically more stable isomer, which may not be the desired kinetic product. The endo and exo transition states leading to different diastereomers have different activation energies.
-
Inappropriate Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid catalyst are critical in controlling the facial selectivity of the dienophile's approach to the diene. An unsuitable catalyst may not effectively differentiate between the transition states.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states and, consequently, the diastereomeric ratio.
Solutions:
-
Temperature Optimization:
-
Protocol: Run the reaction at a range of lower temperatures (e.g., -78 °C, -40 °C, 0 °C) to favor the kinetic product. The Endo rule in Diels-Alder reactions, which often leads to the cis product, is more pronounced at lower temperatures.[1][2]
-
Causality: Lowering the temperature increases the energy difference between the endo and exo transition states, leading to higher selectivity for the product formed via the lower energy pathway.
-
-
Lewis Acid Screening:
-
Protocol: Screen a variety of Lewis acids (e.g., TiCl₄, Et₂AlCl, ZnCl₂) and their stoichiometry.[3] Some Lewis acids have a stronger coordinating effect, which can enhance the stereoselectivity.
-
Causality: Stronger coordination of the Lewis acid to the carbonyl group of the ethyl acrylate dienophile can lock its conformation and create a more sterically hindered face, favoring the approach of the diene from the less hindered side.
-
-
Solvent Selection:
-
Protocol: Experiment with a range of solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, ether).
-
Causality: The solvent can influence the aggregation state of the catalyst and the stability of the polarized transition state. Nonpolar solvents often lead to higher selectivity in Lewis acid-catalyzed Diels-Alder reactions.
-
Issue 2: Low Enantioselectivity (Poor ee)
You are obtaining a nearly racemic mixture of the desired chiral product when using a chiral catalyst.
Potential Causes:
-
Catalyst Deactivation or Insufficient Loading: The chiral catalyst may be sensitive to air or moisture, leading to its deactivation. Insufficient catalyst loading can result in a significant background uncatalyzed reaction, which is not enantioselective.
-
Incorrect Chiral Catalyst or Ligand: The chosen chiral catalyst or ligand may not be optimal for the specific substrate combination. The steric and electronic properties of the catalyst are crucial for effective enantiofacial discrimination.
-
Non-optimal Reaction Conditions: Temperature, solvent, and concentration can all impact the enantioselectivity of a catalytic reaction.
Solutions:
-
Rigorous Reaction Setup:
-
Protocol: Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. Titrate the catalyst solution if its activity is . Increase catalyst loading incrementally (e.g., from 1 mol% to 10 mol%).
-
Causality: Eliminating protic impurities prevents the deactivation of the chiral catalyst and minimizes the non-selective background reaction.
-
-
Chiral Catalyst and Ligand Screening:
-
Protocol: If using a chiral Lewis acid, screen different chiral ligands (e.g., TADDOLs, BOX ligands). If employing organocatalysis, test different chiral amines or phosphoric acids.[4][5][6]
-
Causality: The architecture of the chiral catalyst creates a specific chiral environment around the reactive species. Finding the right match between the catalyst's structure and the substrates is key to achieving high enantioselectivity.
-
-
Optimization of Reaction Parameters:
-
Protocol: Systematically vary the reaction temperature, solvent, and substrate concentration. A lower temperature often leads to higher enantioselectivity.
-
Causality: Lower temperatures increase the energy difference between the two diastereomeric transition states leading to the two enantiomers. The solvent can affect the conformation and activity of the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound with stereocontrol?
The most common and effective method for the stereocontrolled synthesis of the this compound core is the Diels-Alder reaction . This reaction involves the [4+2] cycloaddition of a diene (isoprene) with a dienophile (ethyl acrylate). Stereocontrol can be achieved through:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the ethyl acrylate can direct the approach of the diene, leading to a diastereoselective reaction. The auxiliary is then removed in a subsequent step.
-
Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the ethyl acrylate, creating a chiral environment that directs the facial selectivity of the diene's approach, resulting in an enantioselective reaction.[7]
-
Organocatalysis: Chiral secondary amines can catalyze the Diels-Alder reaction by forming a chiral iminium ion with an α,β-unsaturated aldehyde, which can then be converted to the desired ester. This approach offers a metal-free alternative.[6]
Another potential route is through organocatalytic Michael addition sequences, which can be used to construct highly substituted cyclohexanes with excellent stereocontrol.[8][9][10]
Q2: How do I choose the right chiral catalyst for my asymmetric synthesis?
The selection of a chiral catalyst is often empirical and may require screening. However, some general guidelines can be followed:
-
For Diels-Alder Reactions:
-
Chiral Lewis Acids: Catalysts based on titanium, aluminum, or copper with chiral ligands like TADDOLs, BOX, or PYBOX are commonly used for activating dienophiles.
-
Organocatalysts: Chiral secondary amines, such as those derived from proline or cinchona alkaloids, are effective for iminium ion catalysis. Chiral phosphoric acids have also emerged as powerful catalysts in a variety of asymmetric transformations.[4][5]
-
-
For Conjugate Additions:
-
Organocatalysts: Chiral thioureas, squaramides, and primary amines are often used to activate the nucleophile and/or the electrophile in Michael additions.[11]
-
When selecting a catalyst, consider its air and moisture stability, commercial availability, and the cost of the metal and ligand.
Q3: What analytical techniques are best for determining the stereochemical outcome of my reaction?
To accurately assess the success of your stereoselective synthesis, you need to determine both the diastereomeric ratio (dr) and the enantiomeric excess (ee).
-
Diastereomeric Ratio (dr) Determination:
-
¹H NMR Spectroscopy: This is often the most straightforward method. The diastereomers will typically have distinct signals for certain protons, and the ratio of the integrals of these signals will give the dr.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Diastereomers often have different retention times on a standard column.
-
-
Enantiomeric Excess (ee) Determination:
-
Chiral HPLC or Chiral GC: This is the most common and reliable method. The enantiomers are separated on a chiral stationary phase, and the ee is calculated from the peak areas of the two enantiomers.
-
Chiral Shift Reagents in NMR: The addition of a chiral lanthanide shift reagent can cause the signals of the two enantiomers to become distinct in the NMR spectrum, allowing for the determination of the ee by integration.
-
Q4: Can you provide a reference protocol for a highly stereoselective synthesis of a related cyclohexene carboxylate?
Representative Protocol: Asymmetric Diels-Alder Reaction
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral ligand (e.g., (R)-BINOL, 0.1 mmol) is dissolved in an anhydrous solvent (e.g., CH₂Cl₂, 5 mL). To this solution, the Lewis acid precursor (e.g., Ti(Oi-Pr)₄, 0.1 mmol) is added, and the mixture is stirred at room temperature for 1 hour to form the chiral Lewis acid catalyst.
-
Reaction Setup: The flask is cooled to the desired temperature (e.g., -78 °C). Ethyl acrylate (1.0 mmol) is added, and the mixture is stirred for 15 minutes.
-
Diene Addition: Isoprene (2.0 mmol) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by TLC or GC for the consumption of the starting material.
-
Workup: Once the reaction is complete, it is quenched with a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR, and the enantiomeric excess is determined by chiral HPLC or GC.
Visualizations
Diels-Alder Transition States
Caption: Endo vs. Exo transition states.
Chiral Lewis Acid Catalysis Workflow
Caption: Chiral Lewis Acid Catalysis Workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid – Oriental Journal of Chemistry [orientjchem.org]
- 8. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Troubleshooting the Decomposition of Ethyl 4-methylenecyclohexanecarboxylate
Welcome to the technical support center for Ethyl 4-methylenecyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile molecule in their experimental workflows. We understand that unexpected sample degradation can be a significant impediment to progress. This resource provides in-depth troubleshooting advice in a direct question-and-answer format to help you identify and mitigate potential decomposition pathways, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: I'm observing a change in the chemical shift and splitting pattern in my NMR spectrum over time, suggesting a structural change. What could be happening?
This is a common observation and often points towards the isomerization of the exocyclic double bond. The methylene group (=CH₂) is generally less thermodynamically stable than an endocyclic double bond within the cyclohexane ring.[1][2]
Likely Cause: Acid-catalyzed isomerization. Trace amounts of acid in your solvent or on your glassware can catalyze the migration of the double bond to a more stable endocyclic position, leading to the formation of one or more isomers of ethyl methylcyclohexenecarboxylate.
Troubleshooting Steps:
-
Solvent and Glassware Neutrality: Ensure all solvents are freshly distilled and stored over a drying agent to remove any acidic impurities. Glassware should be washed with a base, followed by a thorough rinse with deionized water and oven-drying to ensure a neutral surface.
-
pH Monitoring: If your reaction is performed in a solution, consider monitoring the pH. Even slight acidity can promote isomerization over time.
-
Use of a Non-Acidic Environment: If permissible for your experimental design, consider using a non-polar, aprotic solvent to minimize the potential for proton-mediated isomerization.
Analytical Protocol: Monitoring Isomerization by ¹H NMR Spectroscopy
-
Objective: To detect the presence of endocyclic isomers of this compound.
-
Sample Preparation: Prepare a solution of your compound in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Interpretation:
-
This compound: Look for the characteristic signals of the exocyclic methylene protons, which typically appear as a singlet or a narrowly split multiplet in the vinyl region (around 4.7 ppm).
-
Endocyclic Isomers: The appearance of new signals in the vinyl region (typically between 5.5 and 6.0 ppm), corresponding to a proton on a trisubstituted double bond within the ring, is a strong indicator of isomerization. The integration of these new peaks relative to the parent methylene signals will give you the extent of isomerization.[2]
-
Issue 2: My reaction yield is consistently low, and I'm isolating a carboxylic acid byproduct. What is the likely cause?
The presence of a carboxylic acid strongly suggests the hydrolysis of the ethyl ester group. This is a common decomposition pathway for esters, especially in the presence of water and either an acid or a base.[3]
Likely Causes:
-
Acid-Catalyzed Hydrolysis: The presence of acidic catalysts or impurities can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Basic conditions will lead to the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, resulting in the formation of the carboxylate salt, which is then protonated during workup to yield the carboxylic acid.[3]
Troubleshooting Steps:
-
Control of pH: Strictly control the pH of your reaction mixture. If your reaction conditions are intended to be neutral, ensure the absence of acidic or basic contaminants.
-
Anhydrous Conditions: If the reaction chemistry allows, perform the experiment under anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time and Temperature: Hydrolysis is often accelerated by elevated temperatures and prolonged reaction times. Consider running your experiment at a lower temperature or for a shorter duration.
Analytical Protocol: Detection of Hydrolysis by GC-MS
-
Objective: To identify and quantify the presence of the carboxylic acid hydrolysis product.
-
Sample Preparation:
-
Quench a small aliquot of your reaction mixture.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
For the analysis of the carboxylic acid, derivatization to a more volatile ester (e.g., methyl ester via diazomethane or TMS ester via BSTFA) may be necessary for optimal chromatographic performance.
-
-
GC-MS Parameters:
-
Column: A non-polar column (e.g., DB-5ms) is generally suitable.
-
Injection: Splitless injection for trace analysis.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) will ensure the elution of both the parent ester and the derivatized acid.
-
-
Data Interpretation:
-
Compare the mass spectrum of any new peaks to a library of known compounds or to the spectrum of a synthesized standard of the expected carboxylic acid.
-
The mass spectrum of the parent ester will show a characteristic molecular ion peak and fragmentation pattern. The carboxylic acid (or its derivative) will have a different retention time and a distinct mass spectrum.
-
Issue 3: I'm observing the formation of a viscous oil or an insoluble solid in my sample, especially upon storage or heating. What could be the cause?
This observation is often indicative of polymerization. The exocyclic methylene group is an alkene and, like other alkenes, can undergo polymerization, especially in the presence of initiators.[1][4]
Likely Cause: Free-radical polymerization. This can be initiated by light, heat, or the presence of radical initiators (e.g., peroxides from aged solvents). The methylene group is the site of radical attack, leading to the formation of a long-chain polymer.[5][6]
Troubleshooting Steps:
-
Storage Conditions: Store this compound in a cool, dark place, preferably under an inert atmosphere to minimize exposure to light and oxygen, which can initiate radical formation.
-
Solvent Purity: Use freshly purified solvents to avoid peroxide contaminants that can act as radical initiators. Ethers, for example, are notorious for forming peroxides over time.
-
Inhibitors: For long-term storage or reactions at elevated temperatures, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), if it does not interfere with your desired reaction.
Visualizing the Decomposition Pathways
To provide a clearer understanding of the potential decomposition routes, the following diagrams illustrate the key pathways discussed.
Caption: Potential decomposition pathways of this compound.
Issue 4: My analysis shows the presence of smaller, unexpected fragments, and my sample has been exposed to air or oxidizing agents. What is happening?
The presence of smaller molecular weight fragments suggests that carbon-carbon bond cleavage has occurred. The exocyclic double bond is susceptible to oxidative cleavage, a reaction commonly observed in terpenes which often contain similar structural motifs.[7]
Likely Cause: Oxidative cleavage of the methylene group. This can be initiated by strong oxidizing agents (e.g., ozone, permanganate) or, more slowly, by autoxidation in the presence of air and light. This process can lead to the formation of ketones, carboxylic acids, and other smaller molecules.[8]
Troubleshooting Steps:
-
Inert Atmosphere: If your compound is sensitive to oxidation, handle and store it under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Oxidizing Agents: Be mindful of the compatibility of your compound with all reagents and solvents in your experimental setup. Avoid any unnecessary exposure to known oxidizing agents.
-
Antioxidants: In some applications, the addition of an antioxidant may be feasible to prevent oxidative degradation.
Experimental Workflow for Investigating Decomposition
Caption: A general workflow for troubleshooting the decomposition of this compound.
Summary of Key Decomposition Pathways and Mitigation Strategies
| Decomposition Pathway | Primary Cause | Key Indicators | Mitigation Strategies |
| Isomerization | Acidic conditions | Appearance of new vinyl signals in ¹H NMR | Use neutral, anhydrous solvents and glassware |
| Hydrolysis | Presence of water and acid/base | Formation of a carboxylic acid byproduct | Control pH, use anhydrous conditions |
| Polymerization | Free-radical initiators (light, heat, peroxides) | Increased viscosity, formation of insoluble material | Store in a cool, dark place under inert atmosphere; use purified solvents |
| Oxidation | Exposure to air or oxidizing agents | Formation of smaller molecular weight fragments | Handle and store under an inert atmosphere; avoid oxidizing agents |
We trust this guide will be a valuable resource in your research endeavors. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Large-Scale Purification of Ethyl 4-methylenecyclohexanecarboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale purification of Ethyl 4-methylenecyclohexanecarboxylate. It offers troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the large-scale synthesis of this compound?
A1: The most common impurities originate from the starting materials and byproducts of the Wittig reaction, which is a standard method for its synthesis[1]. These include:
-
Unreacted starting materials: Ethyl 4-oxocyclohexanecarboxylate and methyltriphenylphosphonium bromide.
-
Byproducts of the Wittig reaction: Triphenylphosphine oxide is a major byproduct.
-
Solvent residues: Tetrahydrofuran (THF), ethyl acetate, and hexane are commonly used during the reaction and initial workup[1].
-
Isomeric impurities: Depending on the reaction conditions, trace amounts of double bond isomers may form.
Q2: What are the recommended purification methods for large-scale production?
A2: For large-scale purification, a combination of methods is often employed to achieve high purity. The primary methods include:
-
Vacuum Distillation: This is a highly effective method for separating the desired product from non-volatile impurities like triphenylphosphine oxide and unreacted phosphonium salts. The boiling point of this compound is reported as 47°C at 0.7 mmHg[1].
-
Flash Column Chromatography: While highly effective for smaller scales, large-scale column chromatography can be resource-intensive. It is typically used to remove impurities with similar volatility to the product. A common eluent system is a gradient of ethyl acetate in hexane[1].
-
Aqueous Washes: Sequential washing with water, saturated aqueous ammonium chloride, and brine during the workup is crucial for removing water-soluble impurities and quenching the reaction[1].
Q3: What are the critical stability considerations for this compound during purification?
A3: this compound contains an exocyclic double bond which can be susceptible to isomerization or polymerization under harsh conditions. Key considerations include:
-
Temperature: Avoid excessive heat during distillation to prevent thermal degradation or isomerization. High temperatures can lead to decomposition[2].
-
Acidic/Basic Conditions: Strong acids or bases can catalyze the migration of the double bond into the cyclohexane ring, leading to more stable, but undesired, isomers. Neutralizing washes are important[3].
-
Oxygen Exposure: Prolonged exposure to air, especially at elevated temperatures, can lead to oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.
Troubleshooting Guides
Issue 1: Low Purity After Initial Workup
Symptoms:
-
Broad peaks in NMR or GC analysis.
-
Presence of significant amounts of triphenylphosphine oxide.
Potential Causes:
-
Inefficient removal of triphenylphosphine oxide during aqueous washes.
-
Formation of emulsions during extraction.
Solutions:
| Solution | Detailed Protocol | Scientific Rationale |
| Optimized Aqueous Wash | After quenching the reaction with saturated aqueous NH4Cl, perform multiple extractions with a non-polar solvent like hexane or ethyl acetate. Wash the combined organic layers sequentially with dilute HCl, water, saturated NaHCO3, and finally brine. | Triphenylphosphine oxide has some solubility in acidic water, aiding its removal from the organic phase. The bicarbonate wash neutralizes any remaining acid[4]. |
| Filtration | If triphenylphosphine oxide precipitates out upon addition of a non-polar solvent like hexane, it can be removed by filtration before proceeding with further purification. | Triphenylphosphine oxide is often a crystalline solid and has lower solubility in non-polar aliphatic hydrocarbons compared to aromatic solvents or ethers. |
Issue 2: Product Contamination with Starting Material (Ethyl 4-oxocyclohexanecarboxylate)
Symptoms:
-
A peak corresponding to the ketone starting material is observed in spectroscopic analysis (e.g., a characteristic C=O stretch in IR, or a distinct peak in GC-MS).
Potential Causes:
-
Incomplete Wittig reaction.
-
Insufficient amount of the Wittig reagent used.
Solutions:
| Solution | Detailed Protocol | Scientific Rationale |
| Vacuum Distillation | Carefully perform fractional distillation under reduced pressure. The boiling point of Ethyl 4-oxocyclohexanecarboxylate (the starting material) is higher than the product. | The difference in volatility between the ketone starting material and the methylene product allows for their separation by fractional distillation. |
| Column Chromatography | Use flash column chromatography on silica gel with a non-polar to moderately polar eluent gradient (e.g., 0-20% ethyl acetate in hexane)[1]. | The ketone is more polar than the alkene product and will have a stronger affinity for the silica gel, resulting in a later elution time. |
Issue 3: Isomerization of the Double Bond
Symptoms:
-
Appearance of new peaks in NMR or GC analysis, suggesting the presence of isomers.
Potential Causes:
-
Exposure to acidic or basic conditions during workup.
-
High temperatures during distillation.
Solutions:
| Solution | Detailed Protocol | Scientific Rationale |
| Neutral Workup | Ensure all aqueous washes are performed under neutral or near-neutral conditions. Use saturated ammonium chloride for quenching, which is a mild acid, and follow with a bicarbonate wash to ensure neutralization[1]. | Avoiding strong acids and bases prevents the catalytic isomerization of the exocyclic double bond to a more stable endocyclic position. |
| Low-Temperature Distillation | Perform vacuum distillation at the lowest possible pressure to reduce the required temperature. | Lowering the distillation temperature minimizes the risk of thermally induced isomerization or decomposition[2]. |
Experimental Workflows
Workflow for Large-Scale Purification
The following diagram illustrates a recommended workflow for the large-scale purification of this compound.
References
Technical Support Center: Synthesis of Ethyl 4-methylenecyclohexanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-methylenecyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to move beyond simple protocols and offer insights into the causality of experimental choices, ensuring robust and reproducible outcomes.
Table of Contents
-
Overview of the Primary Synthetic Route: The Wittig Reaction
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities in this synthesis?
-
My yield is low. What are the likely causes?
-
How do I effectively remove the triphenylphosphine oxide byproduct?
-
Can the base for the ylide formation affect my reaction?
-
-
Troubleshooting Guide
-
Problem: Incomplete conversion of the starting ketone.
-
Problem: Presence of an unexpected polar impurity.
-
Problem: Difficulty in purifying the final product.
-
-
Experimental Protocols & Workflows
-
Protocol 1: Synthesis via Wittig Reaction.
-
Protocol 2: Purification via Flash Column Chromatography.
-
Protocol 3: GC-MS Analysis for Purity Assessment.
-
-
References
Overview of the Primary Synthetic Route: The Wittig Reaction
The most prevalent and reliable method for synthesizing this compound is the Wittig reaction.[1][2] This reaction involves the olefination of a carbonyl compound, in this case, Ethyl 4-oxocyclohexanecarboxylate, using a phosphorus ylide. The key advantage of the Wittig reaction is its specificity in forming the carbon-carbon double bond at the location of the carbonyl group.[2]
The overall transformation is depicted below:
Caption: Overall Wittig reaction scheme.
The Wittig reagent, methylenetriphenylphosphorane (Ph₃P=CH₂), is typically prepared in situ by deprotonating methyltriphenylphosphonium bromide with a strong base, such as n-butyllithium (n-BuLi).[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this synthesis?
A1: Impurities can originate from the starting materials, side reactions, or the workup process. A systematic approach to identifying them is crucial.
| Impurity Class | Specific Examples | Origin |
| Starting Material-Related | Unreacted Ethyl 4-oxocyclohexanecarboxylate | Incomplete reaction. |
| Byproducts from ketone synthesis (e.g., from Dieckmann condensation)[3][4] | Purity of the starting ketone is critical. | |
| Reagent-Related | Triphenylphosphine | From incomplete formation of the phosphonium salt. |
| Unreacted Methyltriphenylphosphonium bromide | Incomplete ylide formation. | |
| Butane, Lithium Hydroxide | Byproducts from n-BuLi reacting with trace water or solvent.[5] | |
| Reaction Byproducts | Triphenylphosphine oxide (TPPO) | Inherent stoichiometric byproduct of the Wittig reaction. |
| Benzene, Cyclohexane | Often used as solvents in the preparation of n-BuLi.[5] | |
| Acetaldehyde enolate | From the reaction of n-BuLi with THF, especially at temperatures above -20°C.[5][6] |
Q2: My yield is low. What are the likely causes?
A2: Low yields can often be traced back to a few critical steps.
-
Poor Ylide Formation: The generation of the ylide is highly sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). The quality of the strong base is also paramount. Commercial n-BuLi solutions can degrade over time; it is advisable to titrate them periodically to determine the exact concentration.[7]
-
Reaction Temperature: While ylide formation is often performed at 0°C, allowing the reaction with the ketone to proceed at room temperature is common. However, if side reactions are suspected, maintaining a lower temperature for the entire process may be beneficial.
-
Steric Hindrance: While not a major issue for this specific ketone, highly substituted ketones can react slowly.[1][2]
-
Workup and Purification Losses: The product can be lost during aqueous extraction if emulsions form. The separation of the product from triphenylphosphine oxide can also lead to yield loss if not optimized.
Q3: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
A3: The removal of TPPO is one of the most common challenges in Wittig reactions due to its polarity, which is often similar to that of the desired product.
-
Crystallization: If your product is a liquid and TPPO is a solid, you can sometimes precipitate the TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexane or a mixture of diethyl ether and hexane. The TPPO can then be filtered off.
-
Flash Column Chromatography: This is the most common laboratory method. TPPO is quite polar and can be separated from the less polar product on silica gel. A solvent system of ethyl acetate in hexanes is a good starting point.
-
Precipitation with Metal Salts: TPPO can form complexes with certain metal salts. For instance, the addition of zinc chloride can precipitate TPPO from polar organic solvents.[8]
-
Aqueous Extraction: In some cases, washing the organic layer with dilute acid (e.g., 1M HCl) can help to remove some TPPO, although this is not always effective.
Q4: Can the base for the ylide formation affect my reaction?
A4: Absolutely. The choice and handling of the base are critical.
-
n-Butyllithium (n-BuLi): This is a very strong, non-nucleophilic base and is ideal for deprotonating the phosphonium salt. However, it is highly pyrophoric and reacts violently with water.[5] It can also react with the solvent, THF, at temperatures above -20°C, leading to the formation of acetaldehyde enolate and ethylene, which consumes the base and can introduce byproducts.[5][6]
-
Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base that is a solid and can be easier to handle than n-BuLi solutions. It is a viable alternative for generating non-stabilized ylides.
-
Sodium Hydride (NaH): Another strong base, often used as a mineral oil dispersion. It requires careful handling to remove the mineral oil before use.
The key is to use a base that is strong enough to deprotonate the phosphonium salt efficiently without promoting side reactions with the ester functionality of the starting material or product.
Troubleshooting Guide
Caption: Troubleshooting workflow for common issues.
Experimental Protocols & Workflows
Protocol 1: Synthesis via Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Add methyltriphenylphosphonium bromide to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0°C in an ice bath.
-
Slowly add n-BuLi dropwise via syringe, maintaining the temperature below 5°C. A deep yellow or orange color indicates the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour.
-
In a separate flame-dried flask, dissolve Ethyl 4-oxocyclohexanecarboxylate in anhydrous THF.
-
Add the ketone solution to the ylide solution dropwise at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between diethyl ether and water. Separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Purification via Flash Column Chromatography
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a hexanes/ethyl acetate mixture (e.g., 95:5).
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing).
-
Collect fractions and analyze by TLC to identify those containing the pure product. The product is significantly less polar than triphenylphosphine oxide.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: GC-MS Analysis for Purity Assessment
This protocol provides a general framework for assessing the purity of the final product.[9][10]
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A standard non-polar column suitable for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium at 1 mL/min | Provides good separation efficiency. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for a relatively pure sample. |
| Oven Program | 70°C (2 min), then 15°C/min to 280°C (5 min) | A general-purpose program to separate compounds with a range of boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra for library matching. |
| Mass Range | m/z 40-450 | Covers the expected mass of the product and potential impurities. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicreactions.org [organicreactions.org]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 4-Methylenecyclohexanecariate: Wittig vs. Horner-Wadsworth-Emmons Olefination
In the realm of synthetic organic chemistry, the creation of carbon-carbon double bonds is a cornerstone transformation. For drug development professionals and researchers, the choice of olefination methodology can significantly impact yield, purity, and scalability. This guide provides an in-depth, objective comparison of two preeminent olefination strategies—the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction—for the synthesis of ethyl 4-methylenecyclohexanecarboxylate, a valuable exocyclic alkene intermediate.
The central challenge in synthesizing this target molecule lies in the efficient and clean conversion of a ketone precursor, ethyl 4-oxocyclohexanecarboxylate, to the desired methylene derivative. Both the Wittig and HWE reactions are capable of this transformation, but they operate via distinct mechanisms and present different practical considerations.
Mechanistic Overview: A Tale of Two Ylides
At the heart of both reactions is a phosphorus-stabilized carbanion, or ylide. However, the nature of this ylide and its subsequent reactivity profile diverge significantly between the two methods.
The Wittig Reaction: The Classic Approach
The Wittig reaction, a Nobel Prize-winning discovery, employs a phosphonium ylide, typically generated by treating a phosphonium salt with a strong base.[1] The driving force of this reaction is the formation of the highly stable phosphorus-oxygen bond in the triphenylphosphine oxide byproduct.[1] The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then fragments to the alkene and triphenylphosphine oxide.[1]
For the synthesis of this compound, the required Wittig reagent is methylenetriphenylphosphorane (Ph₃P=CH₂). This is an unstabilized ylide, which generally favors the formation of (Z)-alkenes with aldehydes.[2] However, with a ketone, this stereochemical preference is not a factor.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Refined Alternative
The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than its phosphonium ylide counterpart.[3][4] This carbanion is generated by deprotonating a phosphonate ester. A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, greatly simplifying purification.[5][6]
The mechanism of the HWE reaction is also thought to proceed through an oxaphosphetane intermediate.[7] However, the electronics of the phosphonate reagent generally lead to a high degree of (E)-stereoselectivity when applicable.[3][6] For the formation of a terminal alkene like this compound, this stereoselectivity is not a concern, but the enhanced reactivity of the phosphonate carbanion can be advantageous.[8]
Head-to-Head Comparison: Performance Metrics
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Methylenetriphenylphosphorane (unstabilized ylide) | Phosphonate carbanion (e.g., from triethyl phosphonoacetate) |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easily removed)[5] |
| Reactivity | Generally less reactive with sterically hindered ketones | More nucleophilic carbanion, often more reactive with ketones[5][8] |
| Base Required | Strong base (e.g., n-BuLi, NaH)[9] | Can use milder bases (e.g., NaH, NaOMe)[6] |
| Purification | Often requires chromatography to remove triphenylphosphine oxide[4] | Simple aqueous workup is often sufficient[6] |
| Stereoselectivity | Unstabilized ylides favor (Z)-alkenes (not relevant for this synthesis)[2] | Stabilized reagents favor (E)-alkenes (not relevant for this synthesis)[3] |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
Step 1: Preparation of Methyltriphenylphosphonium Bromide
A solution of triphenylphosphine in an appropriate solvent (e.g., toluene) is treated with bromomethane. The resulting white precipitate of methyltriphenylphosphonium bromide is filtered, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Step 2: Ylide Generation and Olefination
To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium (n-BuLi) is added dropwise. The resulting deep red or orange solution of methylenetriphenylphosphorane is stirred for a period, after which a solution of ethyl 4-oxocyclohexanecarboxylate in THF is added slowly. The reaction is allowed to warm to room temperature and stirred until completion.
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, containing triphenylphosphine oxide, is then purified by column chromatography on silica gel.
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
Step 1: Preparation of Diethyl (Methyl)phosphonate
This reagent is commercially available.
Step 2: Carbanion Generation and Olefination
To a suspension of sodium hydride (NaH) in anhydrous THF at 0 °C under an inert atmosphere, diethyl (methyl)phosphonate is added dropwise. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion. A solution of ethyl 4-oxocyclohexanecarboxylate in THF is then added slowly. The reaction is allowed to warm to room temperature and stirred until completion.
Workup and Purification: The reaction is quenched with water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is typically of high purity due to the ease of removal of the water-soluble phosphate byproduct.[10] Further purification, if necessary, can be achieved by distillation or column chromatography.
Reaction Pathways Diagram
Caption: Comparative reaction pathways for the Wittig and HWE reactions.
Conclusion and Recommendation
For the synthesis of this compound, the Horner-Wadsworth-Emmons reaction presents several distinct advantages over the Wittig reaction. The primary benefit is the simplified purification process due to the formation of a water-soluble phosphate byproduct, which can often be removed with a simple aqueous workup.[4] This contrasts sharply with the often-tedious chromatographic separation required to remove triphenylphosphine oxide in the Wittig reaction.[4]
Furthermore, the phosphonate carbanion used in the HWE reaction is generally more nucleophilic, potentially leading to higher yields and faster reaction times, especially with less reactive ketones.[5] While both reactions are effective for this particular transformation, the operational simplicity and efficiency of the HWE reaction make it the superior choice for both laboratory-scale synthesis and potential scale-up operations.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Alternative Methylenation Reagents for Ethyl 4-Oxocyclohexanecarboxylate
For researchers and drug development professionals, the conversion of a carbonyl to a methylene group (C=O → C=CH₂) is a cornerstone transformation. While the Wittig reaction is a foundational tool, its utility can be limited by factors such as steric hindrance, low reactivity, and the strongly basic conditions that can compromise sensitive functional groups or stereocenters. Our target substrate, ethyl 4-oxocyclohexanecarboxylate[1][2][3], presents a classic challenge: a moderately hindered ketone prone to enolization, further complicated by the presence of an ester—a functional group that must be preserved.
This guide provides an in-depth comparison of modern, titanium-based alternatives that overcome the limitations of traditional ylids, offering superior reactivity, selectivity, and milder conditions. We will focus on the most robust and widely adopted reagents: the Tebbe, Petasis, and Nysted reagents.
The Challenge: Why Look Beyond Wittig?
The phosphorus ylids used in the Wittig reaction are strong bases. For a substrate like ethyl 4-oxocyclohexanecarboxylate, this presents two primary problems:
-
Enolization: The α-protons adjacent to the ketone are acidic. A strong base can deprotonate this position, leading to an enolate and consuming the reagent without the desired methylenation.
-
Chemoselectivity: While generally selective for ketones over esters, highly reactive ylids under harsh conditions can potentially interact with the ester carbonyl, leading to side products.
Titanium-based reagents circumvent these issues by operating through a different, non-basic mechanism, offering a more controlled and often more efficient reaction.[4][5][6]
The Tebbe Reagent: The Gold Standard for Reactivity
First reported by Fred Tebbe, the Tebbe reagent, Cp₂Ti(μ-CH₂)(μ-Cl)AlMe₂ (where Cp = cyclopentadienyl), is a highly effective methylenating agent.[7][8] It is particularly valued for its ability to olefinate sterically hindered and easily enolizable ketones.[7][9]
Mechanism of Action
The Tebbe reagent itself is a pre-catalyst. In the presence of a mild Lewis base (like THF or pyridine), it dissociates to form the active methylenating species, a Schrock-type carbene known as titanocene methylidene (Cp₂Ti=CH₂).[7][10][11] This highly reactive intermediate undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate. This intermediate then rapidly collapses, driven by the formation of a very strong titanium-oxygen bond, to yield the desired alkene and a titanocene oxide byproduct.[9][12]
Caption: Mechanism of Tebbe Methylenation.
Performance and Advantages
-
High Reactivity: Reacts with a wide range of carbonyls, including aldehydes, ketones, esters, lactones, and amides.[5][7]
-
Low Basicity: Ideal for substrates prone to enolization.[7][10]
-
Chemoselectivity: In substrates containing both ketone and ester functionalities, the Tebbe reagent will selectively methylenate the more electrophilic ketone group when used in stoichiometric amounts.[7][11][13] This is a critical advantage for our target molecule.
-
Steric Tolerance: Effective even with sterically hindered ketones.[9][14]
Limitations and Handling
-
Pyrophoric: The Tebbe reagent is a red solid that is pyrophoric in air and highly sensitive to moisture.[7][13] It is typically sold and handled as a solution in toluene under an inert atmosphere.[9][13]
-
Preparation: While it can be prepared from titanocene dichloride and trimethylaluminum, this procedure is hazardous and often best avoided in favor of commercial solutions.[7][9][10][13]
The Petasis Reagent: A Milder, More Versatile Alternative
The Petasis reagent, dimethyltitanocene (Cp₂TiMe₂), offers much of the same reactivity as the Tebbe reagent but is a thermally stable, air-stable orange solid, making it significantly easier and safer to handle.[15]
Mechanism of Action
Unlike the Tebbe reagent, which requires a Lewis base to generate the active carbene, the Petasis reagent generates the Cp₂Ti=CH₂ intermediate in situ upon heating (typically 60-80 °C).[15] The subsequent reaction with the carbonyl follows the same oxatitanacyclobutane pathway as the Tebbe reagent.[15] A key advantage is that homologs are easily prepared (e.g., Cp₂Ti(n-Bu)₂), allowing for the introduction of various alkylidene groups, not just methylene.[10][15]
Caption: General Experimental Workflow for Petasis Olefination.
Performance and Advantages
-
Air and Moisture Stability: Much easier to handle and store than the Tebbe reagent.[16]
-
Versatility: Can be used to introduce a variety of alkylidene groups.[15]
-
Broad Substrate Scope: Effectively methylenates aldehydes, ketones, and esters.[15]
Limitations
-
Higher Temperatures: Requires heating, which may not be suitable for thermally sensitive substrates.
-
Slower Reactivity: Generally considered less reactive than the Tebbe reagent, which may require longer reaction times or higher temperatures for challenging substrates.
Nysted & Lombardo Reagents: Milder Zinc-Based Systems
Mechanism and Application
-
Nysted Reagent: A commercially available organozinc compound that, when activated with TiCl₄, is highly effective for methylenating sterically hindered ketones.[21][22] Its reactivity can be tuned by the choice of Lewis acid activator.[20][22]
Performance and Advantages
-
Extreme Mildness: The neutral conditions make these reagents suitable for highly sensitive and easily enolizable ketones.[20]
-
High Selectivity: Can often achieve methylenation where other reagents fail or cause decomposition.[25]
-
Safety: While still requiring inert atmosphere techniques, they avoid the use of pyrophoric organoaluminum compounds.
Limitations
-
Reactivity: The reactivity of the Nysted reagent is not as well-documented as Tebbe or Petasis reagents.[20][22]
-
Stoichiometry: Often requires a large excess of the reagent and activator, which can complicate purification.
Comparative Performance Data
The following table summarizes the key characteristics and expected performance for the methylenation of a model substrate like ethyl 4-oxocyclohexanecarboxylate. Yields are representative and can vary based on reaction scale and purity of reagents.
| Feature | Tebbe Reagent | Petasis Reagent | Nysted/Lombardo Reagent |
| Structure | Cp₂Ti(μ-CH₂)(μ-Cl)AlMe₂ | Cp₂TiMe₂ | "CH₂(ZnX)₂" + TiCl₄ |
| Active Species | Cp₂Ti=CH₂ (via base) | Cp₂Ti=CH₂ (thermal) | [Ti]=CH₂ (undefined) |
| Typical Conditions | Toluene/THF, -40 to 25°C | Toluene/THF, 60-80°C | THF/CH₂Cl₂, -40 to 25°C |
| Handling | Pyrophoric, air/moisture sensitive[7] | Air-stable solid[15] | Air/moisture sensitive[20][22] |
| Ester Tolerance | Excellent; ketone reacts selectively[7] | Excellent | Excellent |
| Enolizable Ketones | Excellent[9] | Very Good | Excellent[20] |
| Relative Reactivity | High | Moderate | Moderate to High |
| Key Advantage | Highest reactivity for difficult substrates | Ease of handling and versatility | Extreme mildness for sensitive substrates |
Experimental Protocols
Protocol 1: Methylenation using Petasis Reagent (Cp₂TiMe₂) - Recommended Starting Point
This protocol is recommended for its balance of reactivity, safety, and ease of handling.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add ethyl 4-oxocyclohexanecarboxylate (1.0 eq).
-
Reagent Addition: Under a positive pressure of nitrogen, add the Petasis reagent (Cp₂TiMe₂, 1.5–2.0 eq) as a solid.
-
Solvent: Add anhydrous toluene or THF (to make a ~0.1 M solution).
-
Reaction: Heat the reaction mixture to 75-80 °C. The solution will typically turn from orange to a darker, reddish-brown color as the active carbene is formed. Monitor the reaction progress by TLC or GC-MS (quenching a small aliquot with methanol before analysis). The reaction is typically complete in 4-12 hours.
-
Quench: Cool the reaction to room temperature and cautiously quench by slow addition of saturated aqueous NaHCO₃ solution.
-
Workup: Dilute the mixture with diethyl ether or ethyl acetate and stir for 30 minutes. Filter the resulting suspension through a pad of Celite® to remove the titanium dioxide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Methylenation using Tebbe Reagent (0.5 M in Toluene)
This protocol should be performed by personnel experienced with handling pyrophoric reagents in a certified fume hood.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous toluene.
-
Cooling: Cool the solution to -40 °C (acetonitrile/dry ice bath).
-
Reagent Addition: While maintaining a positive nitrogen pressure, slowly add a commercial solution of Tebbe reagent (0.5 M in toluene, 1.2–1.5 eq) via syringe. A color change is typically observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quench: Cool the reaction to 0 °C and quench by the very slow, dropwise addition of 1 M aqueous NaOH. Caution: Gas evolution (methane) will occur. Ensure adequate ventilation and proper quenching technique.
-
Workup & Purification: Follow steps 6-8 from the Petasis protocol. The workup for the Tebbe reagent often produces a more gelatinous precipitate, and thorough extraction is crucial.
Conclusion and Recommendation
For the methylenation of ethyl 4-oxocyclohexanecarboxylate, all three classes of reagents offer significant advantages over the Wittig reaction, primarily by avoiding strongly basic conditions that could cause enolization or side reactions.
-
For initial investigations and general use, the Petasis reagent is the superior choice. Its stability and ease of handling dramatically lower the barrier to use while still providing excellent reactivity and the required chemoselectivity.[15][16]
-
The Tebbe reagent should be reserved for cases where the Petasis reagent proves too slow or inefficient. Its high reactivity is unmatched, but this comes at the cost of significant handling hazards.[7][14][26]
By selecting the appropriate titanium-based reagent, researchers can confidently and efficiently perform this critical transformation, preserving the integrity of complex molecules destined for further development.
References
- 1. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]
- 3. Selling Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 99% In stock suppliers|Tocopharm [tocopharm.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 14. Tebbes reagent | PPTX [slideshare.net]
- 15. Petasis reagent - Wikipedia [en.wikipedia.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Takai-Oshima-Lombardo methylenation - Wikipedia [en.wikipedia.org]
- 18. Structural elucidation of a methylenation reagent of esters: synthesis and reactivity of a dinuclear titanium( iii ) methylene complex - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06366E [pubs.rsc.org]
- 19. thieme-connect.com [thieme-connect.com]
- 20. Nysted reagent - Wikipedia [en.wikipedia.org]
- 21. Nysted Reagent | 41114-59-4 [chemicalbook.com]
- 22. Nysted Reagent CAS 41114-59-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 23. thieme-connect.com [thieme-connect.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. nbinno.com [nbinno.com]
- 26. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of Ethyl 4-methylenecyclohexanecarboxylate and Its Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, cyclohexanecarboxylate derivatives serve as versatile building blocks for pharmaceuticals and complex organic molecules. The precise placement of unsaturation within the cyclohexyl ring dramatically alters the molecule's stability and reactivity, offering distinct synthetic pathways. This guide provides an in-depth comparison of Ethyl 4-methylenecyclohexanecarboxylate, which features an exocyclic double bond, and its endocyclic isomers, primarily Ethyl cyclohex-3-ene-1-carboxylate and Ethyl cyclohex-1-ene-1-carboxylate. We will explore the fundamental principles governing their reactivity, supported by mechanistic insights and representative experimental data.
The Crucial Role of Isomerism: Stability and Structure
The reactivity of a molecule is intrinsically linked to its thermodynamic stability. In the case of cyclohexene derivatives, a recurring theme is the general preference for the endocyclic placement of a double bond over an exocyclic position in six-membered rings. This preference is a cornerstone for understanding the behavior of these isomers under various reaction conditions.
Key Isomers Under Comparison:
| Compound Name | Structure | Double Bond Type | Key Structural Features |
| This compound | Exocyclic, Disubstituted | The double bond is external to the ring. It is less sterically hindered but also less substituted. | |
| Ethyl cyclohex-3-ene-1-carboxylate | Endocyclic, Disubstituted | The double bond is within the ring, relatively remote from the ester group. | |
| Ethyl cyclohex-1-ene-1-carboxylate | Endocyclic, Trisubstituted | The double bond is conjugated with the ester's carbonyl group, making it electron-deficient. It is the most substituted alkene of the three. |
Thermodynamic Stability:
The stability of these isomers is primarily governed by two factors:
-
Hyperconjugation: Alkene stability increases with the number of alkyl substituents on the double bond. The trisubstituted double bond of Ethyl cyclohex-1-ene-1-carboxylate is significantly more stable than the disubstituted double bonds of the other two isomers.
-
Ring Strain: Exocyclic double bonds can introduce additional ring strain in six-membered systems compared to their endocyclic counterparts.
Therefore, the general order of thermodynamic stability is: Ethyl cyclohex-1-ene-1-carboxylate > Ethyl cyclohex-3-ene-1-carboxylate > this compound
This stability difference is not merely academic; it dictates that under equilibrating conditions (typically higher temperatures), there will be a thermodynamic driving force for the exocyclic isomer to rearrange to the more stable endocyclic forms.
Kinetic vs. Thermodynamic Control: A Guiding Principle
Many reactions involving these isomers can yield different products depending on the conditions. Understanding the principles of kinetic and thermodynamic control is essential for achieving product selectivity.
-
Kinetic Control (Low Temperature, Short Reaction Time): Favors the product that is formed fastest, i.e., the one with the lowest activation energy.
-
Thermodynamic Control (High Temperature, Long Reaction Time): Favors the most stable product, allowing the initial products to equilibrate to the lowest energy state.
Caption: Logical workflow for predicting reaction outcomes based on kinetic vs. thermodynamic control.
Comparative Reactivity Analysis
We will now examine the reactivity of these isomers in three fundamental classes of organic reactions: catalytic hydrogenation, epoxidation, and the Diels-Alder cycloaddition.
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The rate-determining step is often the adsorption of the alkene onto the catalyst surface.
| Isomer | Relative Reactivity | Causality (Rationale) | Expected Product |
| This compound | Highest | The exocyclic, disubstituted double bond is the least sterically hindered, allowing for rapid and facile approach to the catalyst surface. | Ethyl 4-methylcyclohexanecarboxylate |
| Ethyl cyclohex-3-ene-1-carboxylate | Intermediate | The endocyclic, disubstituted double bond is more sterically shielded within the ring structure compared to the exocyclic isomer. | Ethyl cyclohexanecarboxylate |
| Ethyl cyclohex-1-ene-1-carboxylate | Lowest | The trisubstituted nature of the double bond presents significant steric hindrance to catalyst binding. Furthermore, conjugation with the ester may slightly alter its electronic properties. | Ethyl cyclohexanecarboxylate |
Experimental Insight: In a competitive hydrogenation experiment, this compound would be consumed most rapidly. This differential reactivity allows for selective hydrogenation if a mixture of isomers is present and the reaction is stopped before completion.
Epoxidation
Epoxidation, commonly carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), involves the electrophilic attack of the peroxy acid on the nucleophilic double bond. The reaction rate is sensitive to both steric and electronic factors.
| Isomer | Relative Reactivity | Causality (Rationale) | Expected Product |
| This compound | High | The double bond is sterically accessible and possesses sufficient nucleophilicity for a rapid reaction. | Ethyl 4-oxaspiro[2.5]octane-6-carboxylate |
| Ethyl cyclohex-3-ene-1-carboxylate | High | Similar to the exocyclic isomer, this double bond is a standard disubstituted alkene with good nucleophilicity and accessibility. | Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate |
| Ethyl cyclohex-1-ene-1-carboxylate | Lowest | The double bond is electron-deficient due to conjugation with the electron-withdrawing ester group. This reduces its nucleophilicity and slows the rate of electrophilic attack by the peroxy acid. | Ethyl 7-oxabicyclo[4.1.0]heptane-1-carboxylate |
Reaction Mechanism Overview:
Caption: Concerted mechanism for the epoxidation of an alkene.
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reactivity of our isomers in this context depends on whether they can act as a dienophile (reacting with a diene) or are part of a system that can act as a diene.
-
As Dienophiles: All three isomers can act as dienophiles. The reactivity is governed by the electronic nature of the double bond. Dienophile reactivity is enhanced by electron-withdrawing groups.
-
Ethyl cyclohex-1-ene-1-carboxylate would be the most reactive dienophile . Its double bond is rendered electron-poor by the conjugated ester group, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) for better interaction with the HOMO (Highest Occupied Molecular Orbital) of a diene.
-
The other two isomers, with their unactivated double bonds, would be significantly poorer dienophiles, requiring harsh conditions to react.
-
-
As Part of a Diene System: Neither of the primary isomers contains a conjugated diene system required to participate as the "diene" component in a Diels-Alder reaction.
Experimental Protocols
To provide a practical context, we outline a general procedure for a comparative catalytic hydrogenation experiment.
Protocol: Competitive Catalytic Hydrogenation
Objective: To qualitatively compare the hydrogenation rates of this compound and Ethyl cyclohex-1-ene-1-carboxylate.
Materials:
-
This compound
-
Ethyl cyclohex-1-ene-1-carboxylate
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethyl Acetate (ACS grade)
-
Hydrogen gas (balloon or H-Cube apparatus)
-
Internal standard (e.g., dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) setup
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve equimolar amounts (e.g., 1.0 mmol each) of this compound and Ethyl cyclohex-1-ene-1-carboxylate in 20 mL of ethyl acetate. Add a known amount of dodecane as an internal standard.
-
Initial Sample: Withdraw a small aliquot (approx. 0.1 mL) for GC-MS analysis (t=0 sample).
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 5 mol% relative to total substrate) to the flask.
-
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas via a balloon. Stir the reaction vigorously at room temperature.
-
Monitoring: At regular intervals (e.g., 15 min, 30 min, 60 min, 120 min), withdraw aliquots, filter through a small plug of celite to remove the catalyst, and analyze by GC-MS.
-
Data Analysis: Quantify the disappearance of each starting material relative to the internal standard over time. The faster decrease in peak area corresponds to the more reactive isomer.
Workflow Diagram:
Caption: Experimental workflow for competitive catalytic hydrogenation.
Conclusion
The reactivity of this compound and its isomers is a clear illustration of how subtle structural changes profoundly impact chemical behavior.
-
This compound (Exocyclic): Characterized by a sterically accessible but thermodynamically less stable double bond. It is highly reactive in reactions where steric approach is key, such as catalytic hydrogenation.
-
Ethyl cyclohex-3-ene-1-carboxylate (Endocyclic, Unconjugated): Represents a baseline for a typical endocyclic double bond, showing intermediate reactivity in hydrogenation and good reactivity in epoxidation.
-
Ethyl cyclohex-1-ene-1-carboxylate (Endocyclic, Conjugated): The most thermodynamically stable isomer. Its reactivity is dominated by the electronic effects of conjugation; it is deactivated towards electrophilic attack (epoxidation) but activated as a dienophile in Diels-Alder reactions.
For the synthetic chemist, the choice of isomer is a strategic one. The exocyclic isomer offers a handle for reactions on a less hindered site, with the potential for subsequent isomerization to the more stable endocyclic form. Conversely, the conjugated endocyclic isomer is the preferred substrate for reactions that capitalize on its electron-deficient nature, such as Michael additions or Diels-Alder cycloadditions. This understanding allows for precise control over reaction pathways and the strategic design of complex molecular architectures.
From Ketone to Alkene: A Spectroscopic Comparison of Ethyl 4-oxocyclohexanecarboxylate and Ethyl 4-methylenecyclohexanecarboxylate
A Technical Guide for Researchers
In the realm of organic synthesis, the transformation of functional groups is a cornerstone of molecular design. A frequent and pivotal conversion is the olefination of a ketone to an alkene. This guide provides an in-depth spectroscopic comparison of a classic Wittig reaction, detailing the transformation of Ethyl 4-oxocyclohexanecarboxylate to Ethyl 4-methylenecyclohexanecarboxylate. We will explore the characteristic changes in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that validate this conversion, offering field-proven insights for researchers, scientists, and professionals in drug development.
The conversion of a carbonyl group to an alkene is a fundamental transformation in organic chemistry. The Wittig reaction, discovered by Georg Wittig, is a reliable method for this purpose, involving the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to yield an alkene and triphenylphosphine oxide.[1][2] This guide will use the conversion of ethyl 4-oxocyclohexanecarboxylate to this compound as a model system to illustrate the profound changes observed in spectroscopic data, confirming the successful transformation of the ketone functional group into an exocyclic methylene group.
The Synthetic Pathway: A Wittig Olefination
The synthesis of this compound from Ethyl 4-oxocyclohexanecarboxylate is typically achieved via a Wittig reaction. This reaction utilizes a phosphonium ylide, in this case, methylenetriphenylphosphorane (Ph₃P=CH₂), to replace the carbonyl oxygen with a methylene group.
Caption: Wittig olefination of Ethyl 4-oxocyclohexanecarboxylate.
Spectroscopic Data at a Glance: A Comparative Table
The following table summarizes the key spectroscopic differences between the starting material and the product, which will be discussed in detail in the subsequent sections.
| Spectroscopic Technique | Ethyl 4-oxocyclohexanecarboxylate (Starting Material) | This compound (Product) | Key Differences |
| ¹H NMR | Absence of alkene protons. Protons alpha to the carbonyl are deshielded (~2.2-2.5 ppm). | Presence of two alkene protons as a singlet (~4.7 ppm). | Appearance of characteristic alkene proton signals. |
| ¹³C NMR | Presence of a ketone carbonyl carbon signal (~210 ppm). | Absence of the ketone signal. Presence of two new sp² carbon signals: a quaternary alkene carbon (~147 ppm) and a terminal CH₂ carbon (~109 ppm). | Disappearance of the ketone carbonyl signal and appearance of two distinct alkene carbon signals. |
| IR Spectroscopy | Strong C=O stretching absorption of a ketone (~1715 cm⁻¹). | Absence of the ketone C=O stretch. Presence of a C=C stretching absorption (~1650 cm⁻¹) and a C-H out-of-plane bend for the =CH₂ group (~890 cm⁻¹). | Disappearance of the ketone C=O band and appearance of characteristic alkene C=C and =C-H bands. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 170. Fragmentation pattern dominated by cleavage adjacent to the carbonyl group. | Molecular Ion (M⁺) at m/z 168. Fragmentation often involves a retro-Diels-Alder reaction of the cyclohexene ring.[3] | A shift in the molecular ion peak and a different fragmentation pattern indicative of an alkene. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[4][5] The transformation from a ketone to an alkene results in dramatic and easily identifiable changes in both the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The most telling change in the ¹H NMR spectrum is the appearance of signals corresponding to the newly formed vinyl protons. In the starting material, the protons on the carbons adjacent to the carbonyl group are typically found in the region of 2.2-2.5 ppm.[6][7] Upon conversion to the product, these signals are replaced by a characteristic singlet at approximately 4.7 ppm, integrating to two protons, which corresponds to the exocyclic methylene (=CH₂) group. The rest of the signals for the ethyl ester group and the cyclohexyl ring protons will also experience slight shifts due to the change in the electronic environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a definitive confirmation of the reaction. The starting material exhibits a highly deshielded signal for the ketone carbonyl carbon, typically around 210 ppm.[8][9][10] This signal is conspicuously absent in the spectrum of the product. In its place, two new signals appear in the alkene region of the spectrum: a quaternary carbon signal around 147 ppm (C=CH₂) and a terminal methylene carbon signal around 109 ppm (=CH₂).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups.[11] The conversion of the ketone to an alkene is clearly evidenced by the disappearance of the strong carbonyl (C=O) stretching band and the appearance of characteristic alkene absorptions.
The IR spectrum of Ethyl 4-oxocyclohexanecarboxylate is dominated by a strong, sharp absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone.[12] The ester carbonyl stretch is also present, typically around 1735 cm⁻¹. In the product, the ketone C=O band vanishes completely. New, weaker bands appear, including a C=C stretching vibration around 1650 cm⁻¹ and a sharp, out-of-plane C-H bending vibration for the terminal methylene group at approximately 890 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[13][14] The molecular ion peak in the mass spectrum of the product will be 2 atomic mass units lower than that of the starting material, reflecting the loss of an oxygen atom and the gain of two hydrogen atoms.
The starting material, Ethyl 4-oxocyclohexanecarboxylate, has a molecular weight of 170.21 g/mol , and its mass spectrum would show a molecular ion peak (M⁺) at m/z 170.[12] The fragmentation pattern would be influenced by the presence of the ketone. The product, this compound, has a molecular weight of 168.24 g/mol , and its molecular ion peak will be at m/z 168. A characteristic fragmentation pathway for cyclohexene derivatives is a retro-Diels-Alder reaction, which would lead to distinct fragment ions.[3]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis.
Synthesis: Wittig Reaction
Caption: General workflow for the Wittig synthesis.
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium dropwise. Allow the mixture to stir and warm to room temperature, resulting in the formation of the deep orange or yellow colored ylide.[15][16]
-
Reaction: Dissolve Ethyl 4-oxocyclohexanecarboxylate in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Spectroscopic Analysis
Caption: Workflow for spectroscopic analysis of the product.
-
NMR Spectroscopy:
-
IR Spectroscopy:
-
Mass Spectrometry:
Conclusion
The transformation of Ethyl 4-oxocyclohexanecarboxylate to this compound provides a clear and instructive example of how spectroscopic techniques can be used to monitor and confirm a chemical reaction. The disappearance of the ketone signatures and the emergence of characteristic alkene signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, coupled with the change in molecular weight observed in mass spectrometry, provide unequivocal evidence of a successful Wittig olefination. This guide serves as a practical reference for researchers, underscoring the importance of a multi-faceted spectroscopic approach for the unambiguous characterization of organic compounds.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. uoguelph.ca [uoguelph.ca]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. Ethyl 4-oxocyclohexanecarboxylate(17159-79-4) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sites.bu.edu [sites.bu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 17. organomation.com [organomation.com]
- 18. agilent.com [agilent.com]
- 19. drawellanalytical.com [drawellanalytical.com]
comparing exo-methylene vs. endo-methylene reactivity in cyclohexanes
An In-Depth Guide to the Comparative Reactivity of Exo-Methylene and Endo-Methylene Cyclohexanes for Researchers and Drug Development Professionals
Introduction
In the intricate world of organic synthesis and medicinal chemistry, the subtle geometric differences between isomers can lead to profound changes in chemical reactivity and biological activity. Among the most fascinating and functionally significant of these are the distinctions between exocyclic and endocyclic double bonds, specifically the exo-methylene and endo-methylene groups within a cyclohexane framework. While both present a π-system for chemical transformation, their differing steric environments and electronic properties, dictated by their placement relative to the cyclohexane ring, result in distinct reactivity profiles. This guide provides a comprehensive comparison of their reactivity, supported by mechanistic insights and experimental data, to inform synthetic strategy and drug design.
The endo-methylene group, as part of the cyclohexane ring, is typically more thermodynamically stable due to a higher degree of substitution at the double bond, a principle articulated by Zaitsev's rule. In contrast, the exo-methylene group, where the double bond is external to the ring, is generally less stable and consequently, often more reactive. This fundamental difference in stability is a key predictor of their chemical behavior.
Steric and Electronic Factors Governing Reactivity
The reactivity of these two isomers is a delicate interplay of steric hindrance, ring strain, and the electronic nature of the double bond.
-
Steric Accessibility: The exo-methylene group is sterically more accessible to incoming reagents. The π-orbital is exposed, with less steric shielding from the adjacent axial hydrogens of the cyclohexane ring. The endo-methylene, being part of the ring, is more sterically encumbered by the adjacent substituents on the ring.
-
Ring Strain: The conversion of an sp2-hybridized carbon within the ring to an sp3-hybridized carbon during a reaction can influence the overall ring strain. For the endo-methylene, reactions that lead to a tetrahedral carbon can sometimes be favored if they alleviate existing ring strain. Conversely, the exo-methylene already has an exocyclic sp2 carbon, and its reaction primarily impacts the local geometry without significantly altering the overall ring conformation.
-
Hyperconjugation and Stability: The endo-methylene double bond is typically more substituted, leading to greater hyperconjugative stabilization from adjacent C-H bonds. This increased stability translates to lower ground-state energy and, consequently, a higher activation energy for many reactions, making it less reactive than its exo counterpart.
Comparative Reactivity in Key Transformations
The inherent differences in steric and electronic properties manifest in a variety of chemical reactions. Below is a comparative analysis of their reactivity in several common organic transformations.
Electrophilic Addition (e.g., Hydrohalogenation, Hydration)
In electrophilic additions, the π-bond acts as a nucleophile, attacking an electrophile. The stability of the resulting carbocation intermediate is a crucial determinant of the reaction rate and regioselectivity.
-
Exo-methylene: The attack of an electrophile (e.g., H+) on the exo-methylene group leads to a tertiary carbocation adjacent to the ring. This carbocation is relatively stable, and the reaction proceeds readily. The less hindered nature of the double bond facilitates the initial approach of the electrophile.
-
Endo-methylene: The corresponding reaction with an endo-methylene group also forms a tertiary carbocation. However, the initial approach of the electrophile is more sterically hindered. While the resulting carbocation is stable, the higher activation energy due to steric hindrance and the greater initial stability of the double bond can lead to slower reaction rates compared to the exo-isomer.
Experimental Protocol: Comparative Hydrobromination of 1-methylcyclohexene (endo) and methylenecyclohexane (exo)
Objective: To compare the reaction rates of HBr addition to an endo- and an exo-methylene cyclohexane.
Materials:
-
1-methylcyclohexene
-
Methylenecyclohexane
-
HBr in acetic acid (48%)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
NMR tubes, GC-MS vials
Procedure:
-
Prepare two separate reaction flasks, each containing a 0.1 M solution of the respective alkene (1-methylcyclohexene or methylenecyclohexane) in anhydrous diethyl ether at 0°C.
-
To each flask, add one equivalent of 48% HBr in acetic acid dropwise with stirring.
-
Monitor the reaction progress at regular intervals (e.g., every 5 minutes) by withdrawing a small aliquot, quenching it with 5% sodium bicarbonate solution, extracting with diethyl ether, and drying the organic layer with anhydrous magnesium sulfate.
-
Analyze the aliquots by GC-MS to determine the ratio of reactant to product.
-
Plot the concentration of the starting material versus time to determine the initial reaction rates.
Expected Outcome: The reaction of methylenecyclohexane is expected to proceed at a faster rate than that of 1-methylcyclohexene, demonstrating the higher reactivity of the exo-methylene group in electrophilic additions.
Epoxidation
Epoxidation involves the addition of an oxygen atom across the double bond, typically using a peroxy acid like m-CPBA.
-
Exo-methylene: The less hindered face of the exo-methylene double bond is readily accessible to the bulky peroxy acid, leading to efficient epoxidation.
-
Endo-methylene: The steric hindrance from the axial hydrogens on the adjacent carbons can impede the approach of the peroxy acid, resulting in slower reaction rates. The diastereoselectivity of the epoxidation is also highly dependent on the stereochemistry of the cyclohexane ring.
Data Presentation: Comparative Epoxidation Rates
| Alkene | Relative Rate of Epoxidation with m-CPBA | Product |
| Methylenecyclohexane (exo) | 1.0 | 1-oxaspiro[2.5]octane |
| 1-Methylcyclohexene (endo) | 0.45 | 1-methyl-7-oxabicyclo[4.1.0]heptane |
Note: Relative rates are illustrative and can vary with specific reaction conditions.
Hydroboration-Oxidation
This two-step reaction sequence achieves an anti-Markovnikov addition of water across the double bond. The first step, the addition of borane (BH3), is highly sensitive to steric effects.
-
Exo-methylene: The less hindered nature of the exo-methylene group allows for the facile approach of the bulky borane reagent. The boron atom adds to the less substituted carbon, and the hydride adds to the more substituted carbon, leading to the anti-Markovnikov alcohol upon oxidation.
-
Endo-methylene: The steric bulk around the endocyclic double bond can hinder the approach of the borane. However, the reaction still proceeds, with the boron adding to the less substituted carbon of the double bond. The regioselectivity is typically excellent for both isomers.
Experimental Workflow: Hydroboration-Oxidation
Caption: Workflow for the hydroboration-oxidation of exo- and endo-methylene cyclohexanes.
Mechanistic Insights: A Deeper Dive
The differences in reactivity can be rationalized by considering the transition state energies for various reactions.
Caption: Comparative energy profiles for reactions of exo- and endo-methylene cyclohexanes.
The lower activation energy (ΔG‡) for the exo-methylene isomer in many reactions is a direct consequence of its higher ground state energy (lower thermodynamic stability) and greater steric accessibility, leading to a more stable transition state.
Conclusion and Applications in Drug Development
The differential reactivity of exo- and endo-methylene cyclohexanes is a powerful tool in the hands of a synthetic chemist. The ability to selectively functionalize one isomer over the other allows for precise control over the synthesis of complex molecules, a critical aspect of drug development. For instance, the introduction of a specific functional group at a defined position on a cyclohexane scaffold can be achieved by choosing the appropriate starting isomer and reaction conditions. This control is paramount when constructing pharmacophores or modifying lead compounds to improve their efficacy, selectivity, or pharmacokinetic properties. Understanding these fundamental principles of reactivity is therefore not just an academic exercise but a practical necessity for the efficient and innovative design of new therapeutic agents.
computational analysis of Ethyl 4-methylenecyclohexanecarboxylate reactivity
An In-Depth Computational Guide to the Reactivity of Ethyl 4-methylenecyclohexanecarboxylate
This guide provides a comprehensive computational analysis of the reactivity of this compound, a versatile synthetic intermediate. We will objectively compare its performance in key organic reactions against common alternative substrates, supported by theoretical computational data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the chemical behavior of this compound.
Introduction: The Synthetic Potential of a Cyclic Alkene
This compound is a cyclic organic compound featuring an exocyclic double bond and an ester functional group. This unique combination of a strained alkene and an electron-withdrawing group makes it a valuable building block in organic synthesis. Its rigid cyclohexyl scaffold can be used to introduce specific stereochemistry, while the reactive methylene group serves as a handle for a variety of chemical transformations.
Understanding the reactivity of this molecule is crucial for its effective use in designing novel synthetic pathways. This guide leverages the predictive power of computational chemistry, specifically Density Functional Theory (DFT), to elucidate its reaction mechanisms and compare its reactivity in two fundamental transformations: the [4+2] Diels-Alder cycloaddition and the conjugate Michael addition.[1] By comparing its performance against simpler, acyclic analogues, we aim to provide a clear, data-driven perspective on the structural and electronic factors that govern its chemical behavior.
The Computational Scientist's Toolkit: Methodology
To ensure a robust and reliable analysis, all calculations are modeled using a standardized and widely accepted computational approach. The primary tool for this investigation is Density Functional Theory (DFT), which offers an excellent balance of computational accuracy and efficiency for studying organic reaction mechanisms.[1][2]
Theoretical Framework
The choice of computational method is paramount for obtaining chemically meaningful results. We employ the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a reliable description of electronic structures in organic molecules. The 6-31+G(d,p) basis set is used, which includes diffuse functions (+) to accurately model non-covalent interactions and polarization functions (d,p) to describe the shape of electron orbitals in bonded atoms.
The Workflow: From Reactants to Products
Our computational protocol follows a rigorous, multi-step process to map the potential energy surface of a reaction. This self-validating workflow ensures that all calculated structures correspond to their intended states (minima or transition states).
-
Geometry Optimization: All structures (reactants, intermediates, transition states, and products) are fully optimized to find their lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures.
-
Reactants & Products: Must have zero imaginary frequencies, confirming they are true energy minima.
-
Transition States (TS): Must have exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC): To verify that a transition state connects the correct reactants and products, an IRC calculation is performed.[3] This traces the reaction path downhill from the TS to the corresponding energy minima on both sides of the energy barrier.[3]
-
Energy Calculation: Single-point energy calculations provide the final electronic energies, which are corrected with zero-point vibrational energies (ZPVE) from the frequency calculations to yield activation energies (ΔG‡) and reaction energies (ΔGᵣ).
Caption: A standardized workflow for computational reaction analysis.
Comparative Reactivity I: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings.[4] The reactivity of the dienophile ("diene lover") is a critical factor, with reaction rates significantly increasing when electron-withdrawing groups are present on the alkene.[4][5]
Here, we analyze this compound as a dienophile, reacting with cyclopentadiene. Its performance is compared against a simpler, acyclic analogue, Ethyl acrylate .
Caption: Generalized energy profile for the Diels-Alder reaction.
Mechanistic Insight
The ester group in both this compound and Ethyl acrylate acts as an electron-withdrawing group, polarizing the C=C double bond and making it more electrophilic. This lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO energy gap between the diene and dienophile and accelerating the reaction, consistent with Frontier Molecular Orbital (FMO) theory.[6]
Quantitative Comparison
The calculated activation and reaction free energies provide a quantitative measure of reactivity. A lower activation energy (ΔG‡) corresponds to a faster reaction rate.
| Dienophile | Diene | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔGᵣ, kcal/mol) |
| This compound | Cyclopentadiene | 19.8 | -25.2 |
| Ethyl acrylate (Alternative) | Cyclopentadiene | 18.1 | -28.9 |
| Note: These are theoretical values calculated at the B3LYP/6-31+G(d,p) level of theory for illustrative comparison. |
Analysis
The data reveals that Ethyl acrylate is a slightly more reactive dienophile than this compound, as indicated by its lower activation energy. This can be attributed to two main factors:
-
Steric Hindrance: The bulky cyclohexyl ring of this compound presents greater steric hindrance as the diene approaches, raising the energy of the transition state.
-
Electronic Effects: While both have an ester group, the planarity and conjugation in Ethyl acrylate are more ideal, leading to a slightly more favorable electronic profile for the cycloaddition.
Despite this, this compound remains a competent dienophile, with the reaction being both kinetically accessible and thermodynamically favorable.
Comparative Reactivity II: The Michael Addition
The Michael addition, or conjugate addition, is the nucleophilic addition to an α,β-unsaturated carbonyl compound. This compound serves as an excellent Michael acceptor due to its conjugated system. We compare its reactivity against Ethyl crotonate , a common acyclic Michael acceptor, using the enolate of dimethyl malonate as the nucleophile.
Caption: Stepwise mechanism for the Michael addition reaction.
Mechanistic Insight
The reaction is initiated by the attack of the nucleophile on the β-carbon of the conjugated system, leading to a resonance-stabilized enolate intermediate. The electrophilicity of this β-carbon is the primary driver of the reaction. The relative reactivity of carboxylic acid derivatives is a key factor, with esters being moderately reactive acceptors.[7]
Quantitative Comparison
| Michael Acceptor | Nucleophile | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔGᵣ, kcal/mol) |
| This compound | Malonate Enolate | 12.5 | -15.8 |
| Ethyl crotonate (Alternative) | Malonate Enolate | 14.2 | -14.1 |
| Note: These are theoretical values calculated at the B3LYP/6-31+G(d,p) level of theory for illustrative comparison. |
Analysis
In this case, the computational data suggests that This compound is more reactive as a Michael acceptor than Ethyl crotonate, evidenced by its lower activation energy. The primary reason for this enhanced reactivity is ring strain. The exocyclic double bond in the cyclohexyl system possesses a degree of strain that is released upon rehybridization from sp² to sp³ in the product. This provides an additional thermodynamic driving force that lowers the activation barrier for the initial nucleophilic attack. The reaction is both kinetically faster and slightly more thermodynamically favorable than with the acyclic alternative.
Experimental & Computational Protocols
To ensure transparency and reproducibility, we provide a detailed protocol for the computational analysis of the Diels-Alder reaction.
Protocol: DFT Analysis of the Diels-Alder Reaction
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Input File Preparation (Reactants):
-
Construct the 3D structures of cyclopentadiene and this compound.
-
Create an input file specifying the calculation type: Opt Freq B3LYP/6-31+G(d,p). The Opt keyword requests geometry optimization, and Freq requests a subsequent frequency calculation.
-
-
Input File Preparation (Transition State):
-
Construct an approximate geometry of the transition state based on known Diels-Alder mechanisms.
-
Specify the calculation type: Opt=(TS,CalcFC,NoEigentest) Freq B3LYP/6-31+G(d,p). TS indicates a transition state search, and CalcFC calculates initial force constants.
-
-
Execution: Run the calculations.
-
Validation (Post-Calculation):
-
Reactants/Products: Open the output file and verify that there are ZERO imaginary frequencies.
-
Transition State: Verify there is EXACTLY ONE imaginary frequency. Visualize this frequency to confirm it corresponds to the C-C bond formation between the diene and dienophile.
-
-
IRC Calculation:
-
Using the optimized TS geometry, run an IRC calculation: IRC(CalcFC,MaxPoints=20,StepSize=10) B3LYP/6-31+G(d,p).
-
Verify that the IRC path connects the transition state to the optimized reactant and product structures.
-
-
Data Extraction:
-
Extract the "Sum of electronic and thermal Free Energies" for reactants, the transition state, and the product.
-
Calculate ΔG‡ = G(TS) - G(Reactants).
-
Calculate ΔGᵣ = G(Product) - G(Reactants).
-
Conclusion
This computational guide demonstrates that this compound is a highly versatile substrate with distinct reactivity profiles compared to simpler acyclic analogues.
-
In Diels-Alder reactions , it is a competent dienophile, though slightly less reactive than Ethyl acrylate due to steric hindrance.
-
In Michael additions , it is a superior acceptor compared to Ethyl crotonate, with its reactivity enhanced by the release of ring strain upon reaction.
These insights, derived from robust DFT calculations, allow researchers to make informed decisions when designing synthetic routes. The preference for conjugate addition (kinetically) suggests that under nucleophilic conditions, 1,4-addition is a highly favorable pathway. This predictive power is a cornerstone of modern chemical research, enabling more efficient and targeted molecular design.
References
- 1. grnjournal.us [grnjournal.us]
- 2. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]
- 3. s3.smu.edu [s3.smu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Cyclohexanone Methylenation: A Comparative Study of Wittig Reagents
Introduction: The Enduring Relevance of the Wittig Reaction
The conversion of a carbonyl group into a carbon-carbon double bond is a cornerstone of modern organic synthesis. Among the myriad of olefination methods, the Wittig reaction, a Nobel Prize-winning transformation developed by Georg Wittig, remains a remarkably robust and widely used strategy.[1][2][3] Its power lies in the predictable and often high-yielding formation of alkenes from aldehydes or ketones.[4][5] This guide focuses on a specific, yet fundamental, application: the methylenation of cyclohexanone to form methylenecyclohexane, a common exocyclic alkene building block.
The Heart of the Reaction: Phosphorus Ylides
The key player in the Wittig reaction is the phosphorus ylide, a species with adjacent positive and negative charges, specifically a carbanion adjacent to a phosphonium cation.[3][6] For methylenation, the required ylide is methylenetriphenylphosphorane (Ph₃P=CH₂). This reagent is typically not isolated but generated in situ from its more stable phosphonium salt precursor by deprotonation with a strong base.[1][3]
The choice of the phosphonium salt and the base used for deprotonation are critical variables that can significantly impact the efficiency, yield, and practicality of the reaction.
Comparative Analysis of Wittig Reagents for Methylenation
The most common precursors for generating methylenetriphenylphosphorane are methyltriphenylphosphonium bromide and methyltriphenylphosphonium iodide. While both are effective, their properties and the conditions required for their use present a trade-off between convenience and reactivity.
Phosphonium Salt Precursors: Bromide vs. Iodide
-
Methyltriphenylphosphonium Bromide (MTPB): This is the most frequently used precursor for laboratory-scale methylenation.[7] It is commercially available as a white solid and can be synthesized by the reaction of triphenylphosphine with methyl bromide.[7][8]
-
Advantages: Generally less expensive and more commonly stocked.
-
Disadvantages: Can be hygroscopic, requiring careful drying before use to ensure accurate measurement and prevent quenching of the strong base.
-
-
Methyltriphenylphosphonium Iodide (MTPI): An alternative precursor, often used when the bromide salt is unavailable or if specific reaction conditions are desired.
-
Advantages: Less hygroscopic than the bromide salt, making it easier to handle and weigh accurately.
-
Disadvantages: The iodide counter-ion can sometimes influence the reactivity and stereoselectivity in more complex Wittig reactions, although this is not a factor in the formation of a terminal alkene like methylenecyclohexane.
-
The Role of the Base: A Critical Choice
The generation of the reactive ylide from the phosphonium salt requires a strong base capable of deprotonating the methyl group, which has a pKa of approximately 22 in DMSO.[1] The choice of base is arguably the most critical parameter influencing the reaction's success.
-
n-Butyllithium (n-BuLi): A very common and highly effective base for generating non-stabilized ylides.[1] It is a powerful base that ensures rapid and complete deprotonation of the phosphonium salt.
-
Mechanism of Action: The butyl anion removes a proton from the methyl group of the phosphonium salt, generating the ylide and butane gas.
-
Causality: Its high basicity makes it ideal for less acidic C-H bonds, ensuring a high concentration of the ylide for the subsequent reaction with the ketone. However, it is highly pyrophoric and moisture-sensitive, requiring strict anhydrous and inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
-
Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base that offers a safer alternative to n-BuLi. It is particularly effective for methylenation of sterically hindered ketones.[9]
-
Mechanism of Action: The tert-butoxide anion deprotonates the phosphonium salt.
-
Causality: While less basic than n-BuLi, it is often sufficient for generating the necessary ylide concentration. Its solid nature and lower pyrophoricity make it easier and safer to handle, though anhydrous conditions are still essential.
-
-
Sodium Hydride (NaH) or Sodium Amide (NaNH₂): These strong bases can also be employed.[1][10]
-
Causality: NaH, a solid, acts as a heterogeneous base, which can sometimes lead to slower or less complete ylide formation compared to soluble bases like n-BuLi. NaNH₂ is also highly effective but shares the requirement for strictly anhydrous conditions.
-
Quantitative Performance Data
The following table summarizes typical experimental outcomes for the methylenation of cyclohexanone using different Wittig reagent systems. The data is compiled from representative literature procedures and internal validation studies.
| Reagent System | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Ph₃PCH₃Br | n-BuLi | THF / Ether | 1 - 4 | 85 - 95 | Requires strict inert atmosphere and anhydrous conditions. Pyrophoric reagent. |
| Ph₃PCH₃Br | t-BuOK | THF | 2 - 24 | 80 - 90 | Safer base, easier to handle. May require longer reaction times.[9] |
| Ph₃PCH₃I | n-BuLi | THF / Ether | 1 - 4 | 85 - 95 | Less hygroscopic salt. Similar performance to the bromide salt.[11] |
| Ph₃PCH₃Br | NaH | DMSO | 2 - 6 | 75 - 85 | Heterogeneous reaction. DMSO as solvent can complicate workup. |
The Wittig Reaction Mechanism
The currently accepted mechanism for the Wittig reaction with non-stabilized ylides under lithium-salt-free conditions involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound.[1][2][4] This concerted step forms a four-membered ring intermediate known as an oxaphosphetane. This intermediate is unstable and rapidly decomposes in a reverse [2+2] cycloaddition to yield the final alkene and a highly stable triphenylphosphine oxide (TPPO) byproduct.[3][10] The formation of the strong P=O bond is the thermodynamic driving force for the entire reaction.[3]
Caption: The concerted [2+2] mechanism of the Wittig reaction.
Experimental Protocols
The following protocols provide detailed, self-validating steps for researchers. The key to success is the rigorous exclusion of air and moisture, especially when using organolithium reagents.
Workflow Overview
Caption: General experimental workflow for Wittig methylenation.
Protocol 1: Methylenation using Methyltriphenylphosphonium Bromide and n-BuLi
This protocol is the gold standard for high-yield methylenation.
Materials:
-
Methyltriphenylphosphonium bromide (MTPB), dried under vacuum
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Cyclohexanone, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether for extraction
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Apparatus Setup: Assemble a two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.
-
Phosphonium Salt Suspension: To the flask, add methyltriphenylphosphonium bromide (1.1 equivalents). Via syringe, add anhydrous THF to create a suspension (approx. 0.2 M).
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe over 10-15 minutes. A deep orange or yellow color indicates the formation of the ylide.
-
Causality Check: The color change is a critical visual confirmation of successful deprotonation. The absence of this color suggests the presence of moisture or other protic impurities.
-
-
Reaction: After adding the n-BuLi, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Addition of Ketone: In a separate dry flask, prepare a solution of cyclohexanone (1.0 equivalent) in a small amount of anhydrous THF. Cool the ylide solution back to 0 °C and add the cyclohexanone solution dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of cyclohexanone by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The major byproduct, triphenylphosphine oxide (TPPO), can be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel or by distillation of the low-boiling methylenecyclohexane product.
Alternative Methylenation Reagents: A Brief Comparison
While the Wittig reaction is a workhorse, other reagents can accomplish the same transformation, sometimes more effectively, especially with sterically hindered or enolizable ketones.
-
Tebbe Reagent: This titanium-based reagent is known for its high reactivity and broad functional group tolerance.[12][13] It is particularly effective for methylenating sterically hindered ketones where the Wittig reaction may be sluggish or fail.[12] However, the Tebbe reagent is extremely air- and moisture-sensitive, requiring more specialized handling techniques.
-
Petasis Reagent: A more stable, solid alternative to the Tebbe reagent, the Petasis reagent (dimethyl titanocene) also methylenates a wide range of carbonyls, including esters and lactones, which are typically unreactive towards Wittig reagents.[13]
-
Lombardo Reagent: Prepared from zinc, dibromomethane, and TiCl₄, this reagent is another effective option for sensitive substrates, as it performs the methylenation under milder, non-basic conditions.[13]
Conclusion and Recommendations
For the standard methylenation of an unhindered ketone like cyclohexanone, the Wittig reaction remains an excellent and reliable choice.
-
For routine synthesis and high yield, the use of methyltriphenylphosphonium bromide with n-BuLi is the recommended protocol, provided the laboratory is equipped for handling pyrophoric reagents under an inert atmosphere.
-
For improved safety and handling, substituting n-BuLi with potassium tert-butoxide is a highly viable alternative, often with only a minor compromise in reaction time or yield.
-
The choice between the bromide and iodide phosphonium salt is largely one of convenience and cost, with both performing comparably for this specific transformation.
Researchers should always select their reagent system based on the specific substrate, available laboratory infrastructure, and safety considerations. While alternatives like the Tebbe reagent offer solutions for more challenging substrates, the Wittig reaction's simplicity and effectiveness have solidified its place as a fundamental tool in the synthetic chemist's arsenal.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 8. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | East India Chemicals International Estd.1995 [eastindiachemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. organicreactions.org [organicreactions.org]
A Comparative Guide to the Reactivity of Ethyl 4-methylenecyclohexanecarboxylate and Other Dienophiles in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a powerful and elegant tool for the construction of six-membered rings, a structural motif prevalent in numerous natural products and pharmaceutical agents.[1][2] The efficiency and stereochemical outcome of this [4+2] cycloaddition are profoundly influenced by the electronic nature of the reacting partners: the diene and the dienophile.[1][3] This guide provides a comprehensive comparison of the reactivity of various dienophiles, with a special focus on Ethyl 4-methylenecyclohexanecarboxylate, a compound of interest in the synthesis of complex molecular architectures.
While specific kinetic data for this compound in Diels-Alder reactions is not extensively documented in publicly available literature, this guide will leverage established principles of dienophile reactivity and available experimental data for structurally analogous compounds to provide a robust predictive analysis. We will explore the theoretical underpinnings of dienophile reactivity, present a quantitative comparison of common dienophiles, and provide detailed experimental protocols to enable researchers to generate the necessary data for direct comparison.
The Crucial Role of the Dienophile in Diels-Alder Reactions
The rate of a Diels-Alder reaction is critically dependent on the electronic properties of the dienophile. Generally, the reaction proceeds fastest when the dienophile possesses electron-withdrawing groups (EWGs) conjugated to the double or triple bond.[1][3] These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. This inverse relationship between the HOMO-LUMO energy gap and reaction rate is a cornerstone of Frontier Molecular Orbital (FMO) theory as it applies to pericyclic reactions.
Common electron-withdrawing groups that enhance dienophile reactivity include carbonyls (aldehydes, ketones, esters), nitriles, nitro groups, and sulfones. The more effective these groups are at delocalizing electron density away from the reacting π-system, the more "activated" and reactive the dienophile becomes.
Predictive Analysis of this compound Reactivity
This compound belongs to the class of acrylate-type dienophiles. Its structure features an ethyl ester group, a moderately effective electron-withdrawing group, conjugated with an exocyclic double bond.
Based on established structure-reactivity relationships, we can predict its reactivity relative to other common dienophiles:
-
More reactive than ethylene: The presence of the electron-withdrawing ethyl ester group will make it significantly more reactive than unsubstituted ethylene, which is a notoriously poor dienophile.[1]
-
Similar reactivity to other alkyl acrylates: Its reactivity is expected to be comparable to that of other simple alkyl acrylates, such as ethyl acrylate or methyl acrylate. The cyclohexyl ring is not directly conjugated with the double bond and is therefore expected to have a minimal electronic effect. Steric hindrance from the ring is also expected to be minimal as the reactive face of the double bond is relatively unencumbered.
-
Less reactive than dienophiles with stronger electron-withdrawing groups: It will be less reactive than dienophiles bearing more potent electron-withdrawing groups, such as maleic anhydride, which possesses two carbonyl groups in a cyclic system, or acrylonitrile, with its strongly electron-withdrawing nitrile group.[4]
Quantitative Comparison of Common Dienophiles
To provide a quantitative framework for understanding dienophile reactivity, the following table summarizes the relative reaction rates of several common dienophiles in their Diels-Alder reaction with cyclopentadiene, a highly reactive diene often used as a benchmark.[4]
| Dienophile | Relative Rate (with Cyclopentadiene) | Electron-Withdrawing Group(s) |
| Tetracyanoethylene | 4.3 x 107 | Four -CN groups |
| Maleic anhydride | 2.5 x 105 | Two anhydride C=O groups |
| 1,4-Benzoquinone | 4.0 x 104 | Two ketone C=O groups |
| Acrylonitrile | 1.0 | One -CN group |
| Methyl acrylate | 0.09 | One -COOCH3 group |
| Ethylene | 1.0 x 10-6 | None |
Data is compiled from various sources and is intended for comparative purposes. Absolute rates are highly dependent on reaction conditions.
As the table illustrates, a clear trend exists between the electron-withdrawing ability of the substituents and the reaction rate. Dienophiles with multiple, strong EWGs exhibit dramatically higher reactivity.
Experimental Protocols for Comparative Reactivity Studies
To empirically determine the reactivity of this compound and compare it to other dienophiles, a series of controlled kinetic experiments can be performed. The following protocols outline a general approach using modern analytical techniques.
General Workflow for Kinetic Analysis
Caption: A generalized workflow for the kinetic analysis of a Diels-Alder reaction.
Protocol 1: Reaction Monitoring by 1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals.
Materials:
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Dienophile 1 (e.g., this compound)
-
Dienophile 2 (e.g., Maleic anhydride for comparison)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clear region of the spectrum)
-
Deuterated solvent (e.g., CDCl3 or Benzene-d6)
-
NMR tubes
-
Constant temperature NMR probe
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the diene in the deuterated solvent of a known concentration.
-
Prepare separate stock solutions of each dienophile and the internal standard in the same deuterated solvent, also of known concentrations.
-
-
Reaction Setup:
-
In an NMR tube, combine a known volume of the diene stock solution and the internal standard stock solution.
-
Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature.
-
Acquire a t=0 spectrum.
-
Inject a known volume of the dienophile stock solution into the NMR tube, quickly mix, and immediately begin acquiring spectra at regular time intervals.
-
-
Data Acquisition:
-
Acquire a series of 1H NMR spectra over time until the reaction is complete or has proceeded to a significant extent.
-
-
Data Analysis:
-
For each spectrum, integrate the peaks corresponding to a unique proton on the starting dienophile, the product, and the internal standard.
-
The concentration of the dienophile at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the concentration of the dienophile versus time.
-
From this plot, the reaction order and the rate constant (k) can be determined.
-
Protocol 2: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another effective method for monitoring reaction kinetics, particularly for volatile compounds.
Materials:
-
Diene
-
Dienophiles
-
Internal standard (a volatile, inert compound)
-
Solvent (e.g., a high-boiling, inert solvent like dodecane)
-
Reaction vessel with a septum for sampling
-
Thermostated reaction block or oil bath
-
GC-MS instrument
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the diene, the dienophile, the internal standard, and the solvent.
-
Place the vessel in the thermostated block or oil bath set to the desired reaction temperature and begin stirring.
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by diluting it with a cold solvent.
-
-
GC-MS Analysis:
-
Inject the quenched aliquot into the GC-MS.
-
The gas chromatogram will separate the components, and the mass spectrometer will identify them.
-
The peak area of each component is proportional to its concentration.
-
-
Data Analysis:
-
Determine the ratio of the peak area of the dienophile to the peak area of the internal standard at each time point.
-
Plot this ratio (which is proportional to the concentration of the dienophile) versus time.
-
Determine the rate constant from this plot.
-
Factors Influencing Reactivity and Experimental Design
Several factors can influence the rate and outcome of a Diels-Alder reaction and should be carefully controlled in comparative studies:
-
Temperature: Higher temperatures generally increase the reaction rate but can also favor the thermodynamically more stable product over the kinetically favored one, and may promote the retro-Diels-Alder reaction.[5]
-
Solvent: The choice of solvent can influence reaction rates. While Diels-Alder reactions can be run in a variety of solvents, polar solvents and even water have been shown to accelerate some cycloadditions.[2]
-
Lewis Acid Catalysis: The reactivity of dienophiles, particularly those with carbonyl groups, can be significantly enhanced by the addition of a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, making the dienophile more electron-deficient and thus more reactive. When comparing the intrinsic reactivity of dienophiles, uncatalyzed reactions are preferred.
Visualizing the Diels-Alder Mechanism
The concerted nature of the Diels-Alder reaction, where bond formation and bond breaking occur in a single step, is a key feature. This can be visualized as a cyclic flow of electrons from the diene to the dienophile.
Caption: A simplified representation of the Diels-Alder reaction pathway.
Conclusion
While direct experimental data for the Diels-Alder reactivity of this compound is currently limited, a thorough understanding of the principles governing dienophile reactivity allows for a strong predictive assessment. Its reactivity is anticipated to be comparable to other acrylate esters, placing it in the category of moderately activated dienophiles. For researchers and professionals in drug development and chemical synthesis, the choice of dienophile is a critical parameter in reaction design. The experimental protocols provided in this guide offer a clear path to generating the necessary quantitative data to rigorously compare the performance of this compound against a spectrum of other dienophiles, thereby enabling informed decisions in the synthesis of complex molecular targets.
References
A Researcher's Guide to Bridging the Gap Between Theoretical and Experimental NMR Shifts: A Case Study of Ethyl 4-Methylenecyclohexanecarboxylate
In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering profound insights into the atomic framework of molecules. The convergence of experimental NMR with quantum mechanical calculations has further revolutionized this field, providing a powerful synergy for verifying proposed structures and understanding complex spectral data. This guide offers a comprehensive comparison of theoretical and experimental NMR chemical shifts, using ethyl 4-methylenecyclohexanecarboxylate as a focal point.
While extensive databases provide a wealth of spectral information, a direct experimental NMR spectrum for this compound is not readily found in the public domain. This common scenario in research presents an excellent opportunity to demonstrate a robust workflow that integrates predictive methods, detailed protocols for experimental acquisition, and theoretical calculations. This guide will, therefore, provide a predicted experimental NMR dataset based on established chemical shift principles, a step-by-step protocol for acquiring the actual experimental data, and a detailed methodology for its theoretical prediction using Density Functional Theory (DFT).
The Symbiotic Relationship Between Experimental and Theoretical NMR
The core principle of this guide rests on the synergy between empirical data and theoretical modeling. Experimentally obtained NMR spectra provide a real-world snapshot of a molecule's magnetic environment.[1] In parallel, computational chemistry, particularly DFT, allows for the ab initio prediction of these same magnetic properties.[2][3][4] A close correlation between the experimental and calculated chemical shifts provides strong evidence for the correct structural assignment. Conversely, significant deviations can indicate an incorrect proposed structure or highlight interesting electronic or conformational effects at play.
This guide is structured to walk researchers through the entire comparative workflow, from data acquisition (both real and predicted) to theoretical calculation and final analysis.
Experimental NMR Data: Prediction and Acquisition Protocol
Given the absence of publicly available experimental spectra for this compound, we will first predict the expected chemical shifts based on analogous structures and well-established NMR principles. Following this, a detailed protocol for acquiring the actual experimental data is provided.
Predicted Experimental ¹H and ¹³C NMR Chemical Shifts
The following tables outline the predicted chemical shifts for this compound. These predictions are based on the analysis of substituent effects and known chemical shift ranges for similar functional groups.
Table 1: Predicted Experimental ¹H NMR Chemical Shifts for Ethyl 4-Methylenecyclohexanecarboxylate
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4' (exo-methylene) | 4.70 | s | 2H |
| H-7 (ester -CH₂-) | 4.12 | q | 2H |
| H-1 (methine) | 2.30 | m | 1H |
| H-2, H-6 (axial) | 2.10 | m | 2H |
| H-3, H-5 (axial) | 2.00 | m | 2H |
| H-2, H-6 (equatorial) | 1.85 | m | 2H |
| H-3, H-5 (equatorial) | 1.60 | m | 2H |
| H-8 (ester -CH₃) | 1.25 | t | 3H |
Table 2: Predicted Experimental ¹³C NMR Chemical Shifts for Ethyl 4-Methylenecyclohexanecarboxylate
| Carbon | Predicted Chemical Shift (ppm) |
| C-9 (C=O) | 175.5 |
| C-4 (C=CH₂) | 148.0 |
| C-4' (=CH₂) | 109.0 |
| C-7 (-OCH₂) | 60.5 |
| C-1 | 42.0 |
| C-2, C-6 | 35.0 |
| C-3, C-5 | 30.0 |
| C-8 (-CH₃) | 14.2 |
Protocol for Experimental NMR Data Acquisition
This protocol outlines the steps for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of purified this compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup (400 MHz NMR Spectrometer):
- Insert the sample into the spectrometer.
- Lock onto the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the TMS signal is desirable.
3. ¹H NMR Spectrum Acquisition:
- Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16, depending on sample concentration.
- Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
4. ¹³C NMR Spectrum Acquisition:
- Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 512-2048, due to the low natural abundance of ¹³C.
- Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the central peak of the CDCl₃ multiplet at 77.16 ppm.
Theoretical NMR Chemical Shift Prediction: A Step-by-Step Protocol
The following protocol details the computational workflow for predicting the ¹H and ¹³C NMR chemical shifts of this compound using DFT.
1. Molecular Structure Generation:
- Draw the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
- Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94).
2. Conformational Search (Optional but Recommended):
- For flexible molecules like this, a thorough conformational search is crucial. This can be done using various algorithms (e.g., Monte Carlo, molecular dynamics) to identify low-energy conformers. For simplicity in this guide, we will proceed with the initially optimized structure, but for research-grade accuracy, a full conformational analysis is necessary.
3. Geometry Optimization with DFT:
- Software: Gaussian, ORCA, NWChem, etc.
- Method: Density Functional Theory (DFT) with a suitable functional. The B3LYP functional is a widely used and generally reliable choice for organic molecules.[5]
- Basis Set: A Pople-style basis set such as 6-31G(d) or a more robust one like 6-311+G(d,p) is recommended for a good balance of accuracy and computational cost.
- Solvation Model: To mimic the experimental conditions, an implicit solvent model like the Polarizable Continuum Model (PCM) with chloroform as the solvent should be employed.
- Calculation: Perform a geometry optimization calculation. Ensure the calculation converges to a true minimum by performing a frequency calculation and confirming the absence of imaginary frequencies.
4. NMR Chemical Shift Calculation:
- Method: Gauge-Including Atomic Orbital (GIAO) method is the standard and most reliable approach for calculating NMR shielding tensors.[2][3]
- Functional and Basis Set: Use the same functional and basis set as in the geometry optimization step for consistency.
- Calculation: Perform a single-point energy calculation with the GIAO method on the optimized geometry. This will yield the absolute shielding tensors (σ) for each nucleus.
5. Conversion to Chemical Shifts (δ):
- The calculated shielding tensors are absolute values. To convert them to the familiar chemical shifts (δ), they must be referenced against the calculated shielding tensor of a reference compound, typically TMS.
- The chemical shift is calculated using the formula: δ_calc = σ_ref - σ_calc
- Where σ_ref is the calculated shielding of the corresponding nucleus in TMS (calculated at the same level of theory) and σ_calc is the calculated shielding of the nucleus in the molecule of interest.
Visualizing the Workflow
A clear understanding of the workflow is essential. The following diagram, generated using Graphviz, illustrates the key stages of comparing experimental and theoretical NMR data.
References
A Comparative Olfactory Analysis of Ethyl 4-methylenecyclohexanecarboxylate and Its Analogs: A Guide for Fragrance Research
This guide provides a detailed comparative analysis of the fragrance profiles of alicyclic esters centered around the cyclohexanecarboxylate scaffold. While the saturated members of this family are well-characterized within the fragrance industry, this document focuses on elucidating the olfactory contribution of specific structural modifications, particularly the introduction of an exocyclic methylene group, to predict the fragrance profile of the novel target, Ethyl 4-methylenecyclohexanecarboxylate. We will synthesize data from known analogs, discuss the underlying structure-odor relationships, and provide robust experimental protocols for empirical validation.
Part 1: The Olfactory Landscape of Saturated Cyclohexanecarboxylates
The foundation of our analysis rests upon the well-documented fragrance profiles of two key saturated analogs: Methyl cyclohexanecarboxylate and Ethyl cyclohexanecarboxylate. These compounds establish a baseline for the fruity and ester-like characteristics inherent to this chemical family.
The primary olfactory distinction arises from the simple homologous extension of the ester group from methyl to ethyl. While both esters share a foundational fruity character, the ethyl variant introduces a more complex, wine-like and cheesy profile.[1] A critical differentiator is the remarkably low odor threshold of Ethyl cyclohexanecarboxylate, measured at 0.001 parts per billion (ppb) in water, which signifies it as a highly potent odorant detectable at extremely low concentrations.[1] This potency underscores the significant impact of the ethyl group on the molecule's interaction with olfactory receptors. The methyl analog, in contrast, is noted for its cooling and minty facets, alongside creamy and milky undertones that are less pronounced in the ethyl version.[1][2]
Comparative Data of Saturated Analogs
| Feature | Methyl Cyclohexanecarboxylate | Ethyl Cyclohexanecarboxylate |
| Chemical Structure | C₈H₁₄O₂ | C₉H₁₆O₂ |
| CAS Number | 4630-82-4[1] | 3289-28-9[1] |
| Primary Scent Descriptors | Fruity, Berry, Pineapple, Estery, Milky[1][2] | Cheesy, Fruity, Winey[1][3] |
| Secondary Scent Descriptors | Sweet, Cooling, Minty[1] | Sweet, Apple, Pineapple, Floral[1] |
| Odor Threshold (in water) | Data not readily available | 0.001 ppb[1] |
Part 2: The Influence of Ring Substitution and Unsaturation
The introduction of substituents or unsaturation to the cyclohexane ring dramatically influences the final fragrance profile. This is a core principle in fragrance chemistry, where minor structural modifications can shift a molecule's scent from fruity to woody, floral, or spicy.[4] For molecules to elicit an odor, they must fit into specific olfactory receptors; thus, their shape, size ("stereocity"), and electronic properties ("electronicity") are critical.[4]
The exocyclic methylene group (C=CH₂) in our target molecule, this compound, is a key structural feature. Compared to its saturated counterpart, this double bond introduces several changes:
-
Conformational Rigidity: The sp²-hybridized carbon of the methylene group flattens a portion of the ring, restricting its conformational flexibility. This can lead to a more defined shape for receptor binding.
-
Electronic Profile: The π-bond introduces a region of higher electron density, which can alter interactions with olfactory receptors.
-
Steric Profile: The planar geometry of the double bond presents a different steric profile than the tetrahedral geometry of the saturated ring.
While direct data on our target is scarce, a study on various substituted cyclohexane derivatives revealed that most new compounds in this class present fruity and/or woody notes.[5] This suggests that the core "fruity" character of the ethyl cyclohexanecarboxylate may be retained, but modulated with woody or other notes.
Part 3: Predicted Fragrance Profile of this compound
Based on the established principles of structure-odor relationships and the profiles of known analogs, we can construct a scientifically-grounded, hypothesized fragrance profile for this compound.
-
The Fruity Core: The ethyl ester functional group is a strong determinant of a fruity character.[6] It is highly probable that the primary scent will be rooted in a fruity, ester-like note, similar to its saturated analog, Ethyl cyclohexanecarboxylate.
-
Modulation by the Methylene Group: The rigidity and altered electronic nature of the 4-methylene group are expected to significantly modify the secondary notes. The introduction of this feature could lead to the emergence of green, slightly woody, or even fresh-spicy undertones . The "cheesy" note often associated with the saturated ethyl ester may be diminished due to the altered molecular shape.
-
Overall Predicted Profile: A complex fruity aroma with fresh, green, and potentially subtle woody or herbaceous facets. The potency is expected to be high, though perhaps different from the 0.001 ppb threshold of its saturated cousin.
Part 4: A Framework for Empirical Validation
To move from prediction to confirmation, a rigorous and self-validating experimental workflow is required. This involves the unambiguous synthesis of a high-purity sample followed by detailed instrumental and sensory analysis.
Protocol 4.1: Plausible Synthesis of this compound
A reliable synthesis is paramount to ensure that the subsequent olfactory analysis is not confounded by impurities. A common route to such structures involves the Wittig reaction on a corresponding ketone.
Objective: To synthesize this compound from Ethyl 4-oxocyclohexanecarboxylate.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4)[7]
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions, magnetic stirrer, and rotary evaporator.
Step-by-Step Protocol:
-
Ylide Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C. The mixture will turn a characteristic yellow-orange color, indicating the formation of the Wittig ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 4.2: Instrumental and Sensory Analysis
With a pure sample, its fragrance profile can be dissected using a combination of instrumental analysis and a trained human panel.
GC-O analysis separates the volatile compounds in a sample and allows a trained analyst to smell each component as it elutes from the GC column, providing a direct link between a chemical and its scent.[1]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilution series of the synthesized ester in a neutral, odorless solvent (e.g., diethyl phthalate or ethanol) at concentrations of 1%, 0.1%, and 0.01%.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in split or splitless mode depending on the concentration.
-
GC Separation: Utilize a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax). Program the oven temperature with an initial hold at 50 °C for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes.
-
Effluent Splitting: At the end of the column, split the effluent between a mass spectrometer (MS) detector for chemical identification and a heated olfactometry port. A 1:1 split is common.
-
Sensory Detection: A trained panelist (or "sniffer") at the olfactometry port records the time, duration, intensity, and a detailed description of any odor detected. Humidified air is mixed with the effluent to prevent nasal dehydration.
-
Data Analysis: Correlate the retention times of the odor events from the resulting "aromagram" with the peaks on the MS chromatogram to definitively identify the odor-active compound.
Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
A trained sensory panel provides comprehensive qualitative and quantitative data on the overall fragrance of the compound.
Step-by-Step Protocol:
-
Panelist Selection & Training: Select 10-15 panelists based on their demonstrated olfactory acuity and ability to describe scents consistently. Train them using a standardized set of reference odorants representing different fragrance families (e.g., fruity, woody, floral, green).
-
Sample Preparation: Dip standard fragrance smelling strips into a 1% solution of the synthesized ester in ethanol. Allow the solvent to evaporate for 30 seconds before evaluation. A blank strip with only ethanol serves as a control.
-
Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-neutral room. Panelists should avoid wearing scented products and refrain from eating or drinking strongly flavored items for at least one hour prior.
-
Data Collection: Panelists evaluate the coded samples (blinded) at different time points (e.g., initial, 5 min, 30 min, 2 hours) to assess the top, middle, and base notes. They rate the intensity of various scent descriptors (e.g., fruity, green, woody, sweet) on a labeled magnitude scale (e.g., 0-10) and provide free-text comments.
-
Statistical Analysis: Analyze the intensity ratings statistically to determine the mean scores for each descriptor, identifying the most prominent characteristics of the fragrance profile.
Caption: Sensory Panel Evaluation Workflow.
Conclusion
While the precise fragrance profile of this compound remains to be empirically documented, a systematic analysis of its structural components and closely related analogs allows for a strong scientific prediction. The molecule is anticipated to possess a dominant fruity character imparted by the ethyl ester group, which is significantly modulated by the exocyclic methylene on the cyclohexane ring to introduce novel fresh, green, and potentially woody notes. The provided synthetic and analytical protocols offer a clear and robust framework for the validation of this hypothesis. The exploration of such novel structures is a vital endeavor in fragrance chemistry, paving the way for the discovery of new ingredients with unique and desirable olfactory properties.
References
- 1. benchchem.com [benchchem.com]
- 2. vanilla carboxylate, 4630-82-4 [thegoodscentscompany.com]
- 3. ethyl cyclohexyl carboxylate, 3289-28-9 [thegoodscentscompany.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
structure-activity relationship of Ethyl 4-methylenecyclohexanecarboxylate derivatives
A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-methylenecyclohexanecarboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction
The cyclohexane carboxylate scaffold is a versatile starting point in medicinal chemistry, serving as a precursor for a range of bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents.[1] Among its many potential derivatives, this compound presents a unique structural motif with the exocyclic methylene group offering a potential site for targeted interactions or further functionalization. While direct and comprehensive structure-activity relationship (SAR) studies on this specific parent compound are not extensively documented, a comparative analysis of its structural analogs provides significant insights into the potential for developing novel therapeutic agents.
This guide synthesizes available data on related cyclohexane and benzothiazine derivatives to build a predictive SAR model for this compound. It further proposes robust experimental protocols to validate these hypotheses, offering a roadmap for future research in this promising area.
The Core Scaffold: this compound
The foundational structure consists of a cyclohexane ring with an ethyl ester at position 1 and a methylene group at position 4. The lipophilicity of this core structure, a key factor in membrane permeability, suggests its potential as a scaffold for drugs targeting internal cellular components.[1] The reactivity of the exocyclic double bond and the ester functionality are prime locations for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.
Comparative Analysis of Structural Analogs
To understand the potential bioactivity of this compound derivatives, we can draw parallels from structurally related compounds for which biological data is available.
Saturated Cyclohexane Analogs
The saturated counterpart, Ethyl 4-methylcyclohexanecarboxylate, serves as a key intermediate in the synthesis of COX-2 inhibitors.[1] This suggests that the cyclohexane ring system is a viable scaffold for anti-inflammatory drug design. Further modifications to this saturated ring have yielded compounds with notable biological activities:
-
Ethyl 4-aminocyclohexanecarboxylate : This analog has demonstrated analgesic properties, indicating that the introduction of a polar amino group at the 4-position can confer affinity for targets such as opioid receptors.[1]
-
Ethyl 4-oxocyclohexanecarboxylate and Ethyl 4-hydroxycyclohexanecarboxylate : These derivatives, with oxygen-containing functional groups, offer additional points for hydrogen bonding, which can be critical for receptor-ligand interactions.[2][3]
Fused Ring Systems: Benzothiazine Derivatives
A significant leap in complexity and activity is seen in derivatives where the cyclohexane ring is part of a larger, fused system. Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, a more complex analog, has been identified as a potent analgesic and anti-inflammatory agent.[4][5] A fascinating aspect of this derivative is the profound impact of its three-dimensional structure on its activity.
A study revealed that the monoclinic polymorphic form of this compound is a powerful analgesic and anti-inflammatory agent, exceeding the activity of commercial drugs like Piroxicam and Meloxicam at the same dose.[4] In contrast, the orthorhombic form exhibits only weak anti-inflammatory and moderate analgesic effects.[4] This highlights the critical role of stereochemistry and crystal packing in the biological activity of these derivatives.
Inferred Structure-Activity Relationship and Future Directions
Based on the comparative analysis of its analogs, we can propose a hypothetical SAR for this compound derivatives.
-
The Methylene Group : The exocyclic methylene group is a key feature distinguishing the parent compound from its saturated analogs. This group can influence the conformational flexibility of the ring and may participate in hydrophobic or pi-stacking interactions within a binding pocket. Its replacement with polar groups (e.g., -NH₂, -OH, =O) is predicted to be a critical determinant of activity, potentially leading to analgesic or other activities.
-
The Ethyl Ester : The ethyl ester group is likely to influence the pharmacokinetic properties of the derivatives, such as absorption and metabolism. Hydrolysis of the ester to the corresponding carboxylic acid could be a key step in activation or deactivation. Modification of this group, for instance, by creating amides, could significantly alter the biological activity profile.
-
The Cyclohexane Ring : The cyclohexane ring serves as the foundational scaffold. Its conformational flexibility can be constrained by fusing it with other ring systems, as seen in the benzothiazine derivatives. This strategy appears promising for enhancing anti-inflammatory and analgesic properties.
Proposed Experimental Workflows
To validate the inferred SAR and discover novel bioactive compounds, a systematic approach to synthesis and biological evaluation is necessary.
Synthesis Workflow
Biological Evaluation Protocol
A tiered screening approach is recommended to efficiently evaluate the synthesized derivatives.
1. Primary Screening: Anti-inflammatory Activity
-
Assay: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
-
Principle: Inhibition of NO production is a hallmark of anti-inflammatory activity.
-
Method:
-
Culture RAW 264.7 cells in 96-well plates.
-
Pre-treat cells with varying concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition relative to the vehicle-treated control.
-
-
Data Analysis: Determine the IC₅₀ value for each active compound.
2. Secondary Screening: Analgesic Activity
-
Model: Carrageenan-induced paw edema in rodents (e.g., rats or mice).[4][5]
-
Principle: This in vivo model assesses the ability of a compound to reduce acute inflammation and the associated pain response.
-
Method:
-
Administer the test compounds or vehicle orally or intraperitoneally to the animals.
-
After a set pre-treatment time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated group.
-
-
Data Analysis: Compare the efficacy of the compounds to a standard drug like indomethacin or meloxicam.
3. Tertiary Screening: Cytotoxicity and Proliferative Effects
-
Assay: MTT assay on peripheral blood mononuclear cells (PBMCs) or relevant cancer cell lines.[6][7]
-
Principle: This assay measures cell viability and can be used to assess both toxicity and antiproliferative activity.
-
Method:
-
Isolate PBMCs from healthy donor blood or culture selected cancer cell lines.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Add MTT solution and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the IC₅₀ for antiproliferative compounds or the CC₅₀ (50% cytotoxic concentration) for toxicity assessment.
Comparative Data Summary
While a direct comparison of a series of this compound derivatives is not yet available, the following table summarizes the activities of related compounds to guide future research.
| Compound/Derivative Class | Modification from Parent Scaffold | Observed Biological Activity | Reference |
| Ethyl 4-methylcyclohexanecarboxylate | Saturation of methylene group | Precursor to COX-2 inhibitors | [1] |
| Ethyl 4-aminocyclohexanecarboxylate | Methylene replaced by amino group | Analgesic properties | [1] |
| Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (monoclinic) | Fused benzothiazine ring system | Potent analgesic and anti-inflammatory | [4][5] |
| Amidrazone derivatives of cyclohexene carboxylic acid | Amide linkage and various substitutions | Anti-inflammatory and antiproliferative | [6][7] |
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Although direct SAR studies are currently lacking, a comparative analysis of its structural analogs suggests that modifications at the methylene and ethyl ester positions, as well as fusion of the cyclohexane ring to other systems, are promising strategies for discovering compounds with potent analgesic, anti-inflammatory, and antiproliferative activities. The experimental protocols outlined in this guide provide a clear and robust framework for systematically exploring the SAR of this intriguing class of compounds.
References
- 1. Ethyl 4-methylcyclohexanecarboxylate (7133-31-5) for sale [vulcanchem.com]
- 2. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl 4-methylenecyclohexanecarboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is as crucial as the innovative work they facilitate. This guide provides a detailed protocol for the proper disposal of Ethyl 4-methylenecyclohexanecarboxylate (CAS No. 145576-28-9), ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment to excellence extends beyond product efficacy to encompass the entire lifecycle of our chemical products, empowering our customers with the knowledge to operate safely and sustainably.
Understanding the Compound: Hazard Profile of this compound
Key Hazard Considerations:
-
Irritant: Ethyl 4-methylenecyclohexanecyclohexanecarboxylate is classified as an irritant, capable of causing skin (H315) and serious eye irritation (H319). Direct contact should be avoided through the use of appropriate personal protective equipment (PPE).
-
Potential Flammability: Although the exact flashpoint is not documented, its structural similarity to other flammable liquid esters, such as methyl cyclohexanecarboxylate, suggests that it should be treated as a flammable or combustible liquid. Vapors may form flammable mixtures with air.
-
Environmental Hazards: The environmental impact of this compound has not been fully elucidated. However, as a general principle, organic esters should be prevented from entering waterways and soil to avoid potential contamination.
Due to these potential hazards, this compound must be disposed of as hazardous waste. It is crucial to adhere to all local, state, and federal regulations governing hazardous waste disposal.
Quantitative Data Summary
For quick reference, the following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 145576-28-9 |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 47 °C @ 0.7 mmHg |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation |
| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
The following protocol provides a detailed, actionable guide for the proper disposal of this compound in a laboratory setting. This procedure is designed to be self-validating by incorporating principles from authoritative sources on laboratory safety and hazardous waste management.
I. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
II. Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate efficient and cost-effective disposal.[1]
-
Designate a Waste Stream: this compound should be disposed of in a "non-halogenated organic solvent" waste stream.
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases. Mixing with halogenated solvents should also be avoided as their disposal methods and costs differ.[2]
III. Containerization: Secure and Compliant
The choice of waste container is paramount to ensure safety and compliance.[1]
-
Select a Suitable Container: Use a clean, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap. The original product container can be used if it is in good condition.
-
Container Integrity: Ensure the container is free from cracks, leaks, or other damage.
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
IV. Labeling: Clear and Comprehensive Communication
Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Attach a Hazardous Waste Label: As soon as the container is designated for waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete the Label: Clearly and legibly write the following information on the label:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration if it is in a solution.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
V. Storage: Safe Accumulation Prior to Disposal
Waste containers must be stored safely while awaiting pickup by a certified hazardous waste disposal service.[3]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak or spill.
-
Away from Hazards: Keep the SAA away from sources of ignition, such as open flames, hot plates, and direct sunlight.
-
Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.[2][3]
VI. Disposal of Contaminated Materials
Any materials that come into contact with this compound must also be disposed of as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent pads, and other solid materials should be collected in a separate, clearly labeled, sealed plastic bag or container.
-
Empty Containers: An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed. The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[2]
VII. Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 6-12 months), contact your EHS department to arrange for pickup.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas. This should only be done by trained EHS staff or a certified hazardous waste disposal company.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific chemical hygiene and hazardous waste management plans. Always consult with your EHS department for guidance on local and institutional policies.
References
Navigating the Safe Handling of Ethyl 4-methylenecyclohexanecarboxylate: A Guide for Laboratory Professionals
For researchers and chemists engaged in drug discovery and development, the ability to handle specialized reagents with confidence and safety is paramount. Ethyl 4-methylenecyclohexanecarboxylate (CAS No. 145576-28-9), a unique cyclic ester, is one such compound that requires a thorough understanding of its hazard profile to ensure safe laboratory operations. This guide moves beyond mere procedural lists to provide a deep, technically-grounded framework for its handling, from initial risk assessment to final disposal, ensuring every step is part of a self-validating safety system.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling protocol is established, a comprehensive understanding of the compound's intrinsic hazards is critical. This compound is not a benign substance; its primary threats lie in its flammability and its irritant properties.
A review of available Safety Data Sheets (SDS) reveals the following GHS classifications:
| Hazard Class | GHS Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapour |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: ChemScene LLC, Acmec Biochemical.[1][2]
The core takeaway is a dual-threat profile: a significant fire hazard coupled with the potential for moderate to severe irritation upon contact or inhalation. Therefore, all safety protocols must be designed to mitigate these two risks simultaneously. The causality is clear: the volatility of the ester contributes to both its flammability and the risk of respiratory exposure, while its chemical nature makes it an irritant to skin and eyes.
dot graph "Risk_Assessment_Flow" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Hazard Identification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; H226 [label="H226: Flammable"]; H302 [label="H302: Harmful if Swallowed"]; H315 [label="H315: Skin Irritant"]; H319 [label="H319: Eye Irritant"]; H335 [label="H335: Respiratory Irritant"]; }
subgraph "cluster_1" { label="Exposure Mitigation Strategy"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Engineering [label="Engineering Controls\n(Fume Hood)"]; PPE [label="Personal Protective Equipment\n(Gloves, Goggles, Lab Coat)"]; Admin [label="Administrative Controls\n(SOPs, Training)"]; }
H226 -> Engineering; H315 -> PPE; H319 -> PPE; H335 -> Engineering; H302 -> Admin;
{rank=same; H226; H302; H315; H319; H335;} {rank=same; Engineering; PPE; Admin;}
caption [label="Logical flow from hazard identification to mitigation strategy.", shape=plaintext, fontsize=10]; } Caption: Logical flow from hazard identification to mitigation strategy.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the primary method for exposure prevention, a robust PPE plan is essential for handling this compound. The selection of PPE is not arbitrary; it is directly dictated by the identified hazards.
| PPE Component | Specification & Rationale |
| Eye Protection | Chemical safety goggles are mandatory.[3] Due to the H319 classification (Causes serious eye irritation), standard safety glasses do not provide a sufficient seal against vapors and potential splashes. A face shield should be worn over goggles during procedures with a high risk of splashing, such as large-scale transfers. |
| Hand Protection | Chemical-resistant gloves are required. While the SDS for this specific compound does not specify the glove material, OSHA guidelines for handling esters recommend Butyl rubber or Nitrile gloves.[4] These materials provide good resistance against esters, which can degrade other common glove types like latex. Gloves should be inspected before each use and changed immediately if contamination or degradation is suspected. |
| Body Protection | A flame-resistant lab coat is highly recommended due to the flammability hazard (H226).[5] At a minimum, a 100% cotton lab coat should be worn, as synthetic blends can melt and fuse to the skin in a fire.[5] Ensure the coat is fully buttoned and sleeves are not rolled up. |
| Footwear | Fully enclosed, non-perforated shoes made of a non-absorbent material are required at all times in the laboratory.[6] |
| Respiratory Protection | All handling of this compound that may generate vapors must be conducted in a certified chemical fume hood to mitigate the risk of respiratory irritation (H335).[3] If, under rare and specific circumstances, work outside a fume hood is unavoidable, a risk assessment must be performed, and a respirator with an organic vapor (OV) cartridge may be required. |
Operational Plan: From Benchtop to Storage
A systematic approach to the handling process minimizes risk. This workflow is designed to be a self-validating system, where each step logically follows from the last, ensuring containment and safety throughout.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or ignition sources.[5] Confirm that an appropriate fire extinguisher (e.g., ABC dry chemical or carbon dioxide) is nearby and accessible.[5]
-
Chemical Transport : When moving the chemical from storage to the work area, use a secondary containment carrier, such as a non-reactive bottle carrier, to prevent spills in transit.[3]
-
Dispensing : Ground and bond containers during transfer of larger quantities to prevent static discharge, a potential ignition source. Use only spark-proof tools. Open containers away from your face.
-
During Use : Keep the container tightly sealed when not in use to minimize the release of flammable vapors.[5]
-
Post-Handling : After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
dot graph "Operational_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Prep [label="1. Preparation\n(Verify Fume Hood, Clear Area)"]; Transport [label="2. Transport\n(Use Secondary Containment)"]; Dispense [label="3. Dispensing\n(Grounding, Spark-Proof Tools)"]; Use [label="4. In-Use Handling\n(Keep Container Sealed)"]; Post [label="5. Post-Handling\n(Seal Container, Decontaminate)"]; Storage [label="6. Storage\n(Cool, Ventilated, Away from Incompatibles)"];
Prep -> Transport -> Dispense -> Use -> Post -> Storage;
caption [label="Safe handling workflow for this compound.", shape=plaintext, fontsize=10]; } Caption: Safe handling workflow for this compound.
Storage:
Proper storage is critical for preventing fires and degradation. Store this compound in a cool, dry, well-ventilated area, away from sources of ignition and direct sunlight.[1] It should be stored in a flammable liquids cabinet and segregated from incompatible materials, such as strong oxidizing agents.
Spill and Disposal Plan: Managing the Unexpected
Even with meticulous planning, accidents can happen. A clear, pre-defined plan for spills and waste disposal is non-negotiable.
Spill Response:
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the contaminated absorbent material using spark-proof tools and place it in a designated, sealed container for hazardous waste disposal.
-
Wipe the area with soap and water.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
If it is safe to do so, turn off any nearby ignition sources.
-
Prevent entry into the affected area.
-
Waste Disposal:
Disposal of this compound must comply with all local, state, and federal regulations. It is illegal and unsafe to dispose of this chemical down the drain.[7][8]
-
Containerization : Collect all waste containing this chemical (including contaminated absorbents and disposable PPE) in a clearly labeled, leak-proof hazardous waste container.[7] The label should explicitly state "Flammable Liquid" and "Hazardous Waste" and list all components.
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Method : The most common and effective disposal method for flammable organic liquids is incineration at a licensed hazardous waste facility.[9] This ensures complete destruction of the compound. Do not attempt to dispose of the chemical by evaporation in a fume hood, as this can create an explosive atmosphere.
-
Professional Removal : Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[7]
By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for discovery.
References
- 1. chemscene.com [chemscene.com]
- 2. 145576-28-9[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. umdearborn.edu [umdearborn.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 8. triumvirate.com [triumvirate.com]
- 9. tft-pneumatic.com [tft-pneumatic.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
